abciximab
Descripción
Propiedades
Número CAS |
143653-53-6 |
|---|---|
Fórmula molecular |
C24H26OS2Sn |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Abciximab: A Technical Guide to its Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abciximab, a potent antiplatelet agent, plays a critical role in the management of thrombotic cardiovascular events, particularly in the context of percutaneous coronary interventions (PCI). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic efficacy. By targeting the glycoprotein (GP) IIb/IIIa receptor, this compound effectively blocks the final common pathway of platelet aggregation. This document details the drug's binding kinetics, receptor interactions, and the downstream effects on platelet function. Furthermore, it outlines key experimental protocols for evaluating platelet inhibition and presents a consolidated summary of quantitative data to facilitate comparative analysis and future research.
Introduction
Platelet activation and aggregation are pivotal processes in hemostasis and thrombosis. The GPIIb/IIIa receptor (also known as integrin αIIbβ3), a heterodimeric protein abundant on the platelet surface, is the central mediator of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for ligands such as fibrinogen and von Willebrand factor (vWF).[1][2] These ligands then cross-link adjacent platelets, leading to the formation of a platelet plug.
This compound (c7E3 Fab, ReoPro®) is the Fab fragment of a chimeric human-murine monoclonal antibody designed to specifically target and inhibit the GPIIb/IIIa receptor.[3] Its introduction into clinical practice revolutionized the management of patients undergoing PCI by significantly reducing the risk of ischemic complications.[4] This guide delves into the precise mechanism of action of this compound, providing a comprehensive resource for researchers and drug development professionals in the field of thrombosis and hemostasis.
Core Mechanism of Action: Inhibition of the GPIIb/IIIa Receptor
The primary mechanism of action of this compound is its high-affinity binding to the GPIIb/IIIa receptor on the surface of platelets.[2] This binding is non-competitive and effectively prevents the interaction of fibrinogen, vWF, and other adhesive molecules with the receptor.[2][5] By blocking this crucial step, this compound inhibits platelet aggregation, irrespective of the initial activating stimulus.[6] This blockade of the final common pathway of platelet aggregation is the cornerstone of its potent antithrombotic effect.[2][6]
Cryo-electron microscopy studies have revealed that this compound binds adjacent to the Arg-Gly-Asp (RGD) ligand-binding site on the GPIIb/IIIa receptor.[7] It does not directly occlude the RGD-binding pocket but rather induces steric hindrance and restricts the mobility of the β3 specificity-determining loop, thereby preventing ligand access.[7][8]
Binding Kinetics and Receptor Occupancy
This compound exhibits a high affinity for the GPIIb/IIIa receptor, with a reported dissociation constant (Kd) of approximately 5-10 nM.[3][9] This strong binding results in a long duration of action, with the drug remaining bound to platelet receptors for an extended period even after plasma concentrations have declined.[10][11]
Clinical studies have demonstrated that a therapeutic effect, specifically the prevention of ischemic complications, is achieved when at least 80% of the GPIIb/IIIa receptors are occupied by this compound.[6][5] A standard intravenous bolus dose of 0.25 mg/kg is generally sufficient to achieve this level of receptor blockade.[5][8] Following cessation of infusion, platelet function gradually returns to normal over a period of 48 to 96 hours as new platelets are produced and this compound slowly dissociates.[5][10]
Interaction with Other Integrins
In addition to its primary target, this compound also binds with similar affinity to the vitronectin receptor (αvβ3), which is present on platelets, endothelial cells, and smooth muscle cells.[1][12] The clinical significance of this interaction is still under investigation but may contribute to the overall therapeutic profile of the drug by modulating processes such as thrombin generation and smooth muscle cell migration.[11][13] this compound also demonstrates lower affinity for the MAC-1 receptor on leukocytes.[11]
Quantitative Data on this compound's Platelet Inhibition
The following tables summarize key quantitative data related to the pharmacodynamics of this compound.
| Parameter | Value | Reference(s) |
| Binding Affinity (Kd) for GPIIb/IIIa | 5 - 11.03 nM | [3][9] |
| Binding Affinity (Kd) for αvβ3 | 9.82 - 11.03 nM | [9][13] |
| Therapeutic Receptor Occupancy | ≥ 80% | [6][5][8] |
| Agonist | IC50 Value (µg/mL) | Reference(s) |
| ADP (20 µM) | 1.25 - 2.3 | [14] |
| Collagen (5 µg/mL) | 2.3 - 3.8 | [14] |
| αvβ3-mediated cell adhesion | ~0.34 | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of this compound.
Caption: this compound blocks the active GPIIb/IIIa receptor, preventing ligand binding and subsequent platelet aggregation.
Experimental Workflow for Assessing Platelet Inhibition
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in inhibiting platelet function.
Caption: A generalized workflow for preparing platelet samples and assessing the inhibitory effects of this compound.
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist in the presence or absence of this compound.
Methodology:
-
Blood Collection and PRP/PPP Preparation: Whole blood is collected into tubes containing 3.2% or 3.8% sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. The remaining blood is then centrifuged at a higher speed (e.g., 1500-2500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[15]
-
Sample Preparation: PRP is adjusted to a standardized platelet count (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: The PRP is incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmission is established using PRP (0% transmission) and PPP (100% transmission). An agonist (e.g., 20 µM ADP or 5 µg/mL collagen) is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.[16]
-
Data Analysis: The maximum aggregation percentage is determined and compared between the this compound-treated and control samples to calculate the percent inhibition.
Flow Cytometry for Receptor Occupancy
Objective: To quantify the percentage of GPIIb/IIIa receptors on the platelet surface that are bound by this compound.
Methodology:
-
Blood Collection: Whole blood is collected in sodium citrate tubes.
-
Incubation: Aliquots of whole blood or PRP are incubated with varying concentrations of this compound.
-
Staining: A fluorescently-labeled antibody that specifically binds to this compound (e.g., a FITC-conjugated anti-mouse antibody) is added to the samples.[17] To assess the number of available (unbound) GPIIb/IIIa receptors, a fluorescently-labeled antibody that binds to an epitope on GPIIb/IIIa not blocked by this compound or a labeled fibrinogen can be used.
-
Fixation: The samples are fixed with a solution such as 1% paraformaldehyde.[18]
-
Data Acquisition: The samples are analyzed on a flow cytometer. The fluorescence intensity of the platelet population is measured.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the fluorescence of this compound-treated platelets to that of untreated platelets (0% occupancy) and platelets saturated with a high concentration of this compound (100% occupancy).[19][20]
Conclusion
This compound's mechanism of action is centered on its potent and specific inhibition of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. Its high-affinity binding and long-lasting receptor occupancy provide a robust and durable antiplatelet effect. The experimental protocols detailed in this guide are fundamental for the continued investigation of this compound and the development of novel antiplatelet therapies. The quantitative data presented herein offer a valuable reference for researchers in the field, facilitating a deeper understanding of the pharmacodynamics of this important therapeutic agent. This comprehensive overview serves as a critical resource for scientists and drug development professionals dedicated to advancing the treatment of thrombotic diseases.
References
- 1. This compound: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 6. droracle.ai [droracle.ai]
- 7. ahajournals.org [ahajournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound: a reappraisal of its use in coronary care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving this compound, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Inhibition of platelet function by this compound or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet inhibition and GP IIb/IIIa receptor occupancy by intracoronary versus intravenous bolus administration of this compound in patients with ST-elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, this compound, and ticlopidine: continuous platelet inhibition by the combination of this compound and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Abciximab to the Glycoprotein IIb/IIIa Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of abciximab to its target, the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This compound, the Fab fragment of the chimeric human-murine monoclonal antibody 7E3, is a potent antiplatelet agent utilized in the prevention of ischemic complications during and after coronary interventions.[1][2] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to the GPIIb/IIIa receptor, which effectively blocks the final common pathway of platelet aggregation.[3][4]
Quantitative Analysis of Binding Affinity
The interaction between this compound and the GPIIb/IIIa receptor is characterized by a high affinity, as evidenced by a low dissociation constant (Kd).[5] This strong binding translates to a prolonged pharmacological effect.[6] The following tables summarize the key quantitative data reported in the literature for the binding of this compound to the GPIIb/IIIa receptor and the related αvβ3 integrin.
| Parameter | Value (nM) | Target | Cell/System | Reference |
| Dissociation Constant (Kd) | 5 | GPIIb/IIIa | Platelets | [5] |
| Dissociation Constant (Kd) | 6.2 ± 2.7 | GPIIb/IIIa | Platelets | [7][8] |
| Dissociation Constant (Kd) | 11.0 ± 3.2 | Purified αvβ3 | - | [7][8] |
| Dissociation Constant (Kd) | 9.8 ± 2.7 | αvβ3 | HUVECs | [7][8] |
Table 1: Dissociation Constants (Kd) of this compound Binding
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.34 µg/mL | αvβ3 | Cell Adhesion | [9] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
Mechanism of Action
This compound functions as a non-competitive antagonist of the GPIIb/IIIa receptor.[6] Its mechanism of action is thought to involve steric hindrance and/or conformational changes that prevent the binding of natural ligands, such as fibrinogen and von Willebrand factor, to the receptor on activated platelets.[9][10] This blockade of ligand binding inhibits platelet aggregation, a critical step in thrombus formation.[3] Notably, this compound binds to both resting and activated forms of the GPIIb/IIIa receptor with comparable affinity.[5]
Beyond its primary target, this compound also exhibits a similar high binding affinity for the αvβ3 integrin, also known as the vitronectin receptor, which is present on platelets, vascular endothelial cells, and smooth muscle cells.[7][11][12] This cross-reactivity may contribute to its overall therapeutic effects by influencing processes such as thrombin generation and smooth muscle cell migration.[7][12]
Signaling and Pharmacodynamics
The binding of this compound to the GPIIb/IIIa receptor initiates a cascade of events that ultimately prevent platelet aggregation. The following diagram illustrates the simplified signaling pathway.
Caption: this compound binding to GPIIb/IIIa receptor blocks fibrinogen binding.
Pharmacodynamically, a bolus injection of this compound leads to a rapid and profound inhibition of platelet aggregation.[13] To achieve maximal inhibition, it is necessary to block at least 80% of the GPIIb/IIIa receptors.[10][14] Although this compound has a short plasma half-life, its high binding affinity results in a long biological half-life on the platelet surface, with receptor occupancy detectable for up to 15 days post-administration.[13][11]
Experimental Protocols
The determination of this compound's binding affinity to the GPIIb/IIIa receptor relies on various in vitro experimental techniques. Below are detailed methodologies for key experiments.
Saturation Binding Assay using Flow Cytometry
This method is employed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound on platelets.
-
Platelet Preparation: Isolate platelets from whole blood by centrifugation. Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer with albumin) and resuspend to a known concentration.
-
Incubation with Labeled this compound: Prepare serial dilutions of fluorescently labeled this compound (e.g., FITC-abciximab). Incubate a fixed number of platelets with varying concentrations of the labeled antibody at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Measure the mean fluorescence intensity (MFI) of the platelet population for each concentration of labeled this compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess (e.g., 100-fold) of unlabeled this compound.
-
Data Analysis: Subtract the MFI of non-specific binding from the total binding MFI to obtain specific binding. Plot the specific binding (MFI) against the concentration of labeled this compound. Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for determining this compound binding affinity via flow cytometry.
Cell Adhesion Assay
This assay measures the functional consequence of this compound binding by assessing its ability to inhibit cell adhesion mediated by the GPIIb/IIIa or αvβ3 receptor.
-
Plate Coating: Coat microtiter plate wells with a ligand for the receptor of interest (e.g., fibrinogen for GPIIb/IIIa or vitronectin for αvβ3) and incubate overnight at 4°C. Block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).
-
Cell Preparation: Prepare a suspension of cells expressing the target receptor (e.g., platelets for GPIIb/IIIa or a cell line like M21 melanoma cells for αvβ3).[7]
-
Inhibition with this compound: Pre-incubate the cells with varying concentrations of this compound for a defined period to allow for binding.
-
Adhesion Step: Add the pre-incubated cells to the coated wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing and Staining: Gently wash the wells to remove non-adherent cells. Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).
-
Quantification: Solubilize the dye and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell adhesion against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.
Logical Relationships in Binding and Inhibition
The high binding affinity of this compound is directly correlated with its potent inhibitory function. The following diagram illustrates the logical relationship between receptor binding and the prevention of thrombotic events.
Caption: Logical flow from this compound binding to therapeutic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ReoPro, (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a reappraisal of its use in coronary care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
The Impact of Abciximab on von Willebrand Factor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abciximab, a Fab fragment of the chimeric human-murine monoclonal antibody 7E3, is a potent antiplatelet agent.[1][2] Its primary mechanism of action is the blockade of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3).[1][3][4] This receptor is crucial for platelet aggregation, the final common pathway in thrombus formation, by binding to ligands such as fibrinogen and von Willebrand factor (vWF).[1][5] This technical guide provides an in-depth analysis of this compound's effect on vWF binding, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Quantitative Data on this compound's Inhibition of vWF-Mediated Platelet Function
The inhibitory effect of this compound on vWF-mediated platelet function has been quantified in various in vitro and ex vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Experimental Condition | Source |
| IC50 | < 7 nM | Inhibition of platelet adhesion to a vWF matrix under shear stress (200 dyn/cm²) | [6] |
| Concentration for Complete Inhibition | 30 nM | Inhibition of platelet adhesion to a vWF matrix under shear stress (200 dyn/cm²) | [6] |
| IC50 | 0.85 ± 0.1 µg/mL | Inhibition of monoclonal antibody (Mab1) binding to GPIIb/IIIa | [7] |
| Dissociation Constant (Kd) | 5 nM | High-affinity binding to GPIIb/IIIa receptors | [3] |
Table 1: Inhibitory Concentrations and Binding Affinity of this compound
| Parameter | This compound Concentration | Inhibition | Agonist | Source |
| Shear-induced Platelet Aggregation | Not specified | 74.1 ± 8.5% | Shear rate of 10,800 s⁻¹ | [8] |
| ADP-induced Platelet Aggregation | 1.25-2.3 µg/mL (IC50) | 100% (Imax) | 20 µM ADP | [9] |
| Collagen-induced Platelet Aggregation | 2.3-3.8 µg/mL (IC50) | 46-100% (Imax) | 5 µg/mL Collagen | [9] |
Table 2: this compound's Effect on Platelet Aggregation Induced by Various Agonists
| Time Point | GPIIb/IIIa Receptor Blockade | Source |
| During infusion | >80% | [4] |
| 24 hours post-infusion | 74.6 ± 16.2% | [10] |
| 48 hours post-infusion | 66.8 ± 14.9% | [10] |
| 8 days post-infusion | ~30% | [11] |
| 15 days post-infusion | ~10% | [11] |
Table 3: this compound Receptor Occupancy Over Time
Signaling Pathways
The interaction of vWF with platelet receptors initiates a cascade of intracellular signaling events, ultimately leading to platelet activation and aggregation. This compound intervenes in this process by blocking the final step of this cascade.
vWF-Mediated "Inside-Out" Signaling Leading to GPIIb/IIIa Activation
Under conditions of high shear stress, vWF undergoes a conformational change, allowing its A1 domain to bind to the GPIbα subunit of the GPIb-IX-V complex on the platelet surface. This initial tethering triggers an intracellular signaling cascade known as "inside-out" signaling, which activates the GPIIb/IIIa receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 5. Of von Willebrand factor and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmicrosystems.com [cellmicrosystems.com]
- 7. droracle.ai [droracle.ai]
- 8. Different effects of various anti-GPIIb-IIIa agents on shear-induced platelet activation and expression of procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. von Willebrand factor and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet function assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Abciximab in the Final Common Pathway of Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of abciximab in the final common pathway of platelet aggregation. This compound, the Fab fragment of a chimeric human-murine monoclonal antibody, is a potent antiplatelet agent that targets the glycoprotein (GP) IIb/IIIa receptor. This receptor plays a pivotal role in the final step of platelet aggregation, making it a critical target for antithrombotic therapies. This document details the molecular mechanism of this compound action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Final Common Pathway of Platelet Aggregation
Platelet aggregation is a critical process in hemostasis, the physiological process that stops bleeding at the site of an injury. However, dysregulated platelet aggregation can lead to the formation of pathological thrombi, which are central to the pathophysiology of acute coronary syndromes (ACS), such as myocardial infarction and unstable angina.
The process of platelet aggregation can be conceptualized as a cascade of events initiated by vascular injury. This injury exposes subendothelial matrix proteins, such as collagen and von Willebrand factor (vWF), which trigger platelet adhesion and activation. Activated platelets undergo a shape change and release various agonists, including adenosine diphosphate (ADP), thromboxane A2 (TXA2), and thrombin. These agonists further amplify platelet activation and recruit additional platelets to the site of injury.
Crucially, all these diverse signaling pathways converge on a single, final common pathway: the activation of the GPIIb/IIIa receptor (also known as integrin αIIbβ3).[1] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for its primary ligand, fibrinogen.[2] A single fibrinogen molecule can then bind to GPIIb/IIIa receptors on two adjacent platelets, forming a bridge that links them together.[3] This cross-linking of platelets by fibrinogen is the ultimate step in the formation of a stable platelet aggregate or thrombus.[1][4]
Mechanism of Action of this compound
This compound exerts its potent antiplatelet effect by directly targeting and inhibiting the function of the GPIIb/IIIa receptor.[5][6] It is the Fab fragment of the chimeric human-murine monoclonal antibody 7E3.[5]
The primary mechanism of action of this compound involves its high-affinity binding to the GPIIb/IIIa receptor on the surface of platelets.[7] This binding sterically hinders the access of fibrinogen and other adhesive ligands, such as vWF, to the receptor, thereby preventing the cross-linking of platelets and the formation of aggregates.[7][8] Unlike smaller molecule GPIIb/IIIa inhibitors that often compete with fibrinogen for the RGD (arginine-glycine-aspartic acid) binding site, this compound's large size is thought to provide a more comprehensive blockade of the receptor.[7]
A key characteristic of this compound is its long biological half-life, which is attributed to its high affinity and slow dissociation from the GPIIb/IIIa receptor.[9] This results in a prolonged inhibition of platelet function, with receptor blockade detectable for up to 15 days after administration.[8]
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting platelet aggregation has been extensively quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist (Concentration) | IC50 of this compound (μg/mL) | Reference |
| ADP (20 μM) | 1.25 - 2.3 | [8] |
| Collagen (5 μg/mL) | 2.3 - 3.8 | [8] |
| TRAP | 1.48 ± 1.0 ng/mL | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Platelet Aggregation Inhibition and GPIIb/IIIa Receptor Occupancy with this compound
| This compound Dose | Time Point | % Inhibition of Platelet Aggregation (ADP-induced) | % GPIIb/IIIa Receptor Occupancy | Reference |
| 0.25 mg/kg bolus | 2 hours | Almost abolished (with 20 μM ADP) | > 80% | [6] |
| 0.25 mg/kg bolus + 10 μ g/min infusion | Duration of infusion | < 20% of baseline (with 5 or 20 μM ADP) | ≥ 80% | [7] |
| 0.25 mg/kg bolus | 90 minutes | > 80% | Not Specified | [5] |
| 0.30 mg/kg bolus | 90 minutes | > 90% in 86% of patients | Not Specified | [5] |
| Standard Dose | 24 hours | 40 - 46% | Not Specified | [5] |
Table 3: Binding Affinity of this compound
| Receptor | Dissociation Constant (Kd) | Reference |
| GPIIb/IIIa | 5 nM | [7] |
Kd (Dissociation constant) is a measure of the binding affinity between a ligand (this compound) and a receptor (GPIIb/IIIa). A lower Kd value indicates a higher binding affinity.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the effects of this compound on platelet aggregation.
Light Transmittance Aggregometry (LTA)
Principle: LTA is the gold-standard method for measuring platelet aggregation in vitro. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate as an anticoagulant.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). The supernatant will be the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place a cuvette containing the PRP/abciximab mixture into the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP, collagen, TRAP) to the cuvette.
-
Record the change in light transmittance over time as platelets aggregate.
-
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmittance of PPP. Dose-response curves can be generated to determine the IC50 of this compound.
Flow Cytometry for Fibrinogen Binding
Principle: Flow cytometry can be used to quantify the binding of fluorescently labeled fibrinogen to the GPIIb/IIIa receptors on the surface of individual platelets. This provides a direct measure of the inhibitory effect of this compound on the final step of platelet aggregation.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet Preparation: Platelets can be studied in whole blood or as isolated, washed platelets.
-
Incubation with this compound and Fibrinogen:
-
Incubate whole blood or washed platelets with varying concentrations of this compound or a vehicle control.
-
Add a fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) and a platelet agonist (e.g., ADP) to stimulate fibrinogen binding.
-
-
Fixation: Fix the samples with a fixative solution (e.g., paraformaldehyde) to stop the reaction.
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the fluorescence intensity of the platelets, which is proportional to the amount of bound FITC-fibrinogen.
-
-
Data Analysis: The percentage of platelets positive for fibrinogen binding or the mean fluorescence intensity can be used to quantify the inhibitory effect of this compound.
Visualizations of Signaling Pathways and Workflows
Diagram 1: The Final Common Pathway of Platelet Aggregation
Caption: Overview of the signaling cascade leading to platelet aggregation.
Diagram 2: Mechanism of this compound Action
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. nascola.com [nascola.com]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. The platelet function dose-response to this compound during percutaneous coronary revascularization is variable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Platelet aggregation and quality control of platelet concentrates produced in the Amazon Blood Bank - PMC [pmc.ncbi.nlm.nih.gov]
Abciximab's Interaction with the Vitronectin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abciximab (ReoPro®), a chimeric human-murine monoclonal antibody Fab fragment, is a potent antiplatelet agent widely recognized for its high-affinity binding to the glycoprotein IIb/IIIa (αIIbβ3) receptor. However, a critical and often less-emphasized aspect of its pharmacology is its equivalent affinity for the vitronectin receptor, αvβ3.[1][2][3] This interaction extends the biological activity of this compound beyond the inhibition of platelet aggregation, implicating it in fundamental cellular processes such as cell adhesion, migration, proliferation, and thrombin generation.[4][5] The vitronectin receptor is expressed on a variety of cells, including platelets, endothelial cells, and smooth muscle cells, highlighting the broad potential impact of this compound.[6] This technical guide provides an in-depth exploration of the interaction between this compound and the vitronectin receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Quantitative Data: Binding Affinity and Inhibition
This compound demonstrates a high and comparable affinity for both the αvβ3 and αIIbβ3 integrins. This binding is functionally significant, resulting in the potent inhibition of αvβ3-mediated cellular functions. The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Receptor/Cell Type | Value | Reference |
| Dissociation Constant (Kd) | Purified αvβ3 | 11.0 ± 3.2 nmol/L | [7] |
| αvβ3 on HUVECs | 9.8 ± 2.7 nmol/L | [7] | |
| GPIIb/IIIa on Platelets | 6.2 ± 2.7 nmol/L | [7] | |
| Inhibitory Concentration (IC50) | αvβ3-mediated M21 cell adhesion | 10.7 ± 4.1 nmol/L | [1] |
| GPIIb/IIIa-mediated HEL cell adhesion | 10.1 ± 2.5 nmol/L | [1] | |
| αvβ3 mediated cell adhesion (melanoma cell line) | 0.34 µg/mL | [8] | |
| VSMC Migration | 33 µg/mL | [3] | |
| VSMC Invasion | 0.5 µg/mL | [3] | |
| Receptor Number (Bmax) | αvβ3 on HUVECs (for this compound) | 490,000 ± 160,000 sites/cell | [7] |
Core Signaling Pathways
The binding of this compound to the vitronectin receptor modulates several downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. These pathways often involve the activation of focal adhesion kinase (FAK), Src kinase, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Vitronectin Receptor-Mediated Signaling
Engagement of the vitronectin receptor by its natural ligands, or its blockade by antagonists like this compound, initiates a cascade of intracellular events. Upon ligand binding, the receptor clusters and recruits signaling molecules to the focal adhesion complex.
Caption: Vitronectin receptor signaling cascade.
Crosstalk with Receptor Tyrosine Kinases (RTKs)
The vitronectin receptor signaling pathway exhibits significant crosstalk with various receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR). This interaction is crucial for processes like angiogenesis.
Caption: Crosstalk between αvβ3 and VEGFR.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and the vitronectin receptor.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a vitronectin-coated surface and the inhibitory effect of this compound on this process.
Materials:
-
96-well tissue culture plates
-
Human vitronectin
-
Bovine Serum Albumin (BSA)
-
M21 human melanoma cells (αvβ3 positive, αIIbβ3 negative)
-
Calcein-AM fluorescent dye
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with 10 µg/mL human vitronectin in PBS overnight at 4°C.
-
Coat control wells with 1% BSA in PBS to measure non-specific binding.
-
The following day, wash the wells three times with PBS to remove unbound protein.
-
-
Cell Preparation:
-
Culture M21 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with serum-free medium and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Label the cells by incubating with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess dye.
-
-
Adhesion Assay:
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to each vitronectin-coated and BSA-coated well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the percentage of cell adhesion relative to the control (no this compound) and determine the IC50 value of this compound.
-
Caption: Workflow for the cell adhesion assay.
Flow Cytometry Analysis of this compound Binding
This protocol details the use of flow cytometry to quantify the binding of fluorescently labeled this compound to the surface of cells expressing the vitronectin receptor.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
FITC-labeled this compound
-
Unlabeled this compound (for competition)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture HUVECs to confluency.
-
Detach cells using a gentle cell dissociation reagent.
-
Wash cells twice with cold FACS buffer and resuspend at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
For the competition assay, add increasing concentrations of unlabeled this compound to the designated tubes and incubate for 15 minutes on ice.
-
Add a fixed, saturating concentration of FITC-labeled this compound to all tubes.
-
Incubate the tubes for 30-60 minutes on ice in the dark.
-
-
Washing and Analysis:
-
Wash the cells three times with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Interpretation:
-
The MFI is proportional to the amount of bound FITC-abciximab.
-
In the competition assay, the decrease in MFI with increasing concentrations of unlabeled this compound is used to calculate the binding affinity (Kd).
-
Caption: Flow cytometry workflow for binding analysis.
Conclusion
The interaction of this compound with the vitronectin receptor is a pivotal aspect of its pharmacological profile, contributing to its clinical efficacy in ways that extend beyond its well-established antiplatelet effects. The equivalent high-affinity binding to both αvβ3 and αIIbβ3 integrins underscores the dual inhibitory nature of this therapeutic agent. The blockade of αvβ3-mediated signaling pathways has significant implications for cellular adhesion, migration, and proliferation, particularly in vascular endothelial and smooth muscle cells. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to leverage the full therapeutic potential of this compound and to design novel therapeutics targeting integrin-mediated pathways. The continued investigation into the downstream consequences of vitronectin receptor blockade will undoubtedly unveil further insights into the complex biology of vascular remodeling and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombin regulation by physiological inhibitors: the role of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential non-glycoprotein IIb/IIIa effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 8. researchgate.net [researchgate.net]
The Genesis of a Groundbreaking Antiplatelet Agent: A Technical Guide to the Chimeric Human-Murine Origins of Abciximab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abciximab, marketed as ReoPro®, represents a landmark in the development of antiplatelet therapeutics. As the Fab fragment of the chimeric human-murine monoclonal antibody c7E3, it potently inhibits platelet aggregation by targeting the glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3).[1][2] This document provides a comprehensive technical overview of the origins, development, and characterization of this compound, with a focus on its chimeric nature.
From Murine Precursor to Chimeric Therapeutic: The Development of this compound
The journey to this compound began with the generation of a murine monoclonal antibody, 7E3, which demonstrated high affinity and specificity for the human GPIIb/IIIa receptor.[1] Recognizing the therapeutic potential of blocking this receptor to prevent thrombosis, the murine antibody was "humanized" to reduce its immunogenicity in patients.[3] This was achieved through chimerization, a process that fuses the variable regions of the murine antibody, responsible for antigen binding, with the constant regions of a human antibody.[2] The resulting chimeric antibody, c7E3, retained the potent antiplatelet activity of its murine parent while being less likely to elicit an immune response in humans. To further optimize its pharmacokinetic profile and minimize potential Fc-mediated effects, the c7E3 antibody was enzymatically cleaved to produce the Fab fragment, which is the active drug substance in this compound.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity, inhibitory concentration, and immunogenicity of this compound.
Table 1: Binding Affinity of this compound
| Target Receptor | Ligand | KD (nmol/L) | Cell Type/System | Reference |
| GPIIb/IIIa | This compound | 6.2 ± 2.7 | Platelets | [4] |
| αvβ3 (Vitronectin Receptor) | This compound | 11.0 ± 3.2 | Purified αvβ3 | [4] |
| αvβ3 (Vitronectin Receptor) | This compound | 9.8 ± 2.7 | HUVECs | [4] |
Table 2: Inhibitory Concentration (IC50) of this compound
| Assay | Agonist | IC50 | Reference |
| Platelet Aggregation (in citrated blood) | 20 µM ADP | 1.25-2.3 µg/ml | [5] |
| Platelet Aggregation (in citrated blood) | 5 µg/ml Collagen | 2.3-3.8 µg/ml | [5] |
| αvβ3 Mediated Cell Adhesion | - | 0.34 µg/mL | [6] |
Table 3: Immunogenicity of this compound
| Parameter | Incidence | Patient Population | Reference |
| Human Anti-Chimeric Antibody (HACA) Response (First Administration) | ≈6-7% | Patients receiving this compound | |
| Human Anti-Chimeric Antibody (HACA) Response (Readministration) | 19.0% (new positive) | Patients receiving a second administration of this compound |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of this compound.
Production of the Murine 7E3 Monoclonal Antibody (Hybridoma Technology)
Objective: To generate a murine monoclonal antibody that specifically binds to the human platelet GPIIb/IIIa receptor.
Methodology:
-
Immunization: BALB/c mice are immunized intraperitoneally with purified human platelet GPIIb/IIIa receptor emulsified in complete Freund's adjuvant, followed by several booster injections with the antigen in incomplete Freund's adjuvant.
-
Hybridoma Production:
-
Spleen cells from an immunized mouse with a high serum titer of anti-GPIIb/IIIa antibodies are harvested.
-
The splenocytes are fused with a non-secreting murine myeloma cell line (e.g., SP2/0) using polyethylene glycol (PEG) to promote cell fusion.
-
The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells are unable to grow in this medium, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.
-
-
Screening:
-
Supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to purified GPIIb/IIIa using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Positive clones are further tested for their ability to inhibit platelet aggregation using a platelet aggregometry assay.
-
-
Cloning and Expansion: Hybridoma clones that produce antibodies with the desired specificity and functional activity are subcloned by limiting dilution to ensure monoclonality. The selected clone (7E3) is then expanded to produce larger quantities of the monoclonal antibody.
Creation of the Chimeric c7E3 Antibody
Objective: To reduce the immunogenicity of the murine 7E3 antibody by replacing its constant regions with human constant regions.
Methodology:
-
Cloning of Variable Region Genes:
-
Total RNA is extracted from the 7E3 hybridoma cells.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is used to amplify the cDNA of the variable regions of the heavy (VH) and light (VL) chains of the 7E3 antibody. Degenerate primers specific for the leader and constant regions of murine immunoglobulins are used.
-
-
Construction of Chimeric Expression Vectors:
-
The amplified murine VH and VL gene segments are cloned into separate mammalian expression vectors.
-
The vector for the heavy chain contains the human IgG1 constant region (CH1, hinge, CH2, CH3) downstream of the murine VH insertion site.
-
The vector for the light chain contains the human kappa constant region (Cκ) downstream of the murine VL insertion site.
-
-
Expression and Purification:
-
The chimeric heavy and light chain expression vectors are co-transfected into a suitable mammalian host cell line, such as Chinese Hamster Ovary (CHO) cells.
-
The transfected cells are cultured under conditions that promote the expression and secretion of the chimeric c7E3 antibody.
-
The secreted antibody is purified from the cell culture supernatant using protein A affinity chromatography.
-
Production of the this compound (c7E3 Fab) Fragment
Objective: To generate the Fab fragment of the chimeric c7E3 antibody.
Methodology:
-
Enzymatic Digestion: The purified chimeric c7E3 antibody is digested with the enzyme papain. Papain cleaves the antibody in the hinge region, resulting in two Fab fragments and one Fc fragment.
-
Purification of the Fab Fragment: The Fab fragments are separated from the Fc fragment and undigested antibody using ion-exchange chromatography or size-exclusion chromatography.
Characterization of this compound Binding Affinity (ELISA)
Objective: To quantify the binding affinity of this compound to the GPIIb/IIIa receptor.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with purified human GPIIb/IIIa receptor and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Antibody Incubation: Serial dilutions of this compound are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: The plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-human Fab antibody is added to each well and incubated.
-
Substrate Addition: After washing, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, and the color development is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm, and the dissociation constant (KD) is calculated from the binding curve.
Assessment of Platelet Aggregation Inhibition
Objective: To determine the ability of this compound to inhibit platelet aggregation.
Methodology (Light Transmission Aggregometry):
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in sodium citrate tubes and centrifuged at a low speed to obtain PRP.
-
Incubation with this compound: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured as an increase in light transmission through the PRP sample in an aggregometer.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of this compound, and the IC50 value is determined.
Flow Cytometry Analysis of this compound Binding to Platelets
Objective: To measure the binding of this compound to the surface of platelets.
Methodology:
-
Blood Collection: Whole blood is collected in an anticoagulant such as acid-citrate-dextrose (ACD).
-
Incubation with this compound: Aliquots of whole blood are incubated with fluorescently labeled this compound or with unlabeled this compound followed by a fluorescently labeled secondary antibody that binds to the Fab region.
-
Fixation (Optional): The samples can be fixed with paraformaldehyde.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter properties, and the fluorescence intensity of the platelet population is measured.
-
Data Analysis: The mean fluorescence intensity is used to quantify the amount of this compound bound to the platelets.
Visualizations
Diagram 1: Chimerization of the 7E3 Antibody
Caption: Chimerization process of the murine 7E3 antibody to create the c7E3 antibody.
Diagram 2: Experimental Workflow for this compound Characterization```dot
Caption: Inhibition of the GPIIb/IIIa signaling pathway by this compound.
References
- 1. Human Platelet Glycoprotein IIb + IIIa ELISA Kit (ab108851) | Abcam [abcam.com]
- 2. This compound: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 3. This compound (Reopro) Platelet Inhibition Is Inversely Related to Platelet Concentration as Monitored by the Platelet Aggregometry Assay (PAA) [analyticalcontrols.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, this compound, and ticlopidine: continuous platelet inhibition by the combination of this compound and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
Abciximab's In Vitro Impact on Thrombin Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of abciximab on thrombin generation. This compound, a potent antiplatelet agent, is the Fab fragment of a chimeric human-murine monoclonal antibody that binds to the glycoprotein (GP) IIb/IIIa receptor on platelets.[1] While its primary mechanism of action is the inhibition of platelet aggregation by preventing fibrinogen from binding to these receptors, its influence on the broader coagulation cascade, specifically thrombin generation, is a subject of ongoing research.[1][2] This document synthesizes findings from various in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways and workflows.
Core Findings on Thrombin Generation
In vitro studies on this compound's effect on thrombin generation have yielded varied results, often dependent on the specific experimental conditions, such as the platelet activator used and the presence of other anticoagulants.
Some studies suggest that this compound can lead to a reduction in thrombin generation. For instance, in a gel-filtered platelet system and a platelet-rich plasma (PRP) system where coagulation was initiated with tissue factor, this compound led to a nearly 50% decrease in thrombin potential.[2] Another study reported that this compound reduced procoagulant activity and the generation of prothrombin fragment F1+2 on adherent platelets by 35%.[3]
Conversely, other research indicates that this compound has a minimal to negligible effect on thrombin generation. One study found that in non-activated, non-aspirinated PRP, this compound had no effect on the lag time, time to peak, or endogenous thrombin potential (ETP), with only a non-statistically significant decrease in peak thrombin.[4] When these platelets were activated with sodium arachidonate or tissue factor, this compound (at 3 or 4 microg/mL) showed no effect on thrombin generation.[4]
These seemingly contradictory findings highlight the complexity of the coagulation cascade and the nuanced role of platelet inhibition in modulating thrombin generation.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies on the effect of this compound on thrombin generation parameters.
Table 1: Effect of this compound on Thrombin Generation Parameters in Platelet-Rich Plasma (PRP) without Strong Agonists
| Parameter | This compound Concentration | Change from Control | Reference |
| Lag Time (LT) | Not Specified | No significant effect | [4] |
| Time to Peak (TTP) | Not Specified | No significant effect | [4] |
| Peak Thrombin (PTG) | Not Specified | Not statistically significant decrease | [4] |
| Endogenous Thrombin Potential (ETP) | Not Specified | No significant effect | [4] |
Table 2: Effect of this compound on Thrombin Generation in Activated Platelet-Rich Plasma (PRP)
| Activator | This compound Concentration | Effect on Thrombin Generation | Reference |
| Sodium Arachidonate | 3 or 4 µg/mL | No effect | [4] |
| Tissue Factor | 3 or 4 µg/mL | No effect | [4] |
| Tissue Factor | Not Specified | Nearly 50% decrease in thrombin potential | [2] |
Table 3: Effect of this compound on Procoagulant Activity and Prothrombin Fragments
| Experimental System | This compound Concentration | Effect | Reference |
| Adherent Platelets | 10 µg/mL | 35% reduction in procoagulant activity and F1+2 generation | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Thrombin Generation Assay (TGA) in Platelet-Rich Plasma (PRP)
Objective: To measure the effect of this compound on the dynamics of thrombin generation in PRP.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
This compound solution of desired concentration.
-
Platelet activator: Tissue Factor (TF) or Sodium Arachidonate (AA).
-
Fluorogenic thrombin substrate.
-
Calcium chloride (CaCl2) solution.
-
Tris-buffered saline (TBS).
-
Fluorometer plate reader.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma.
-
Incubation: In a 96-well microplate, mix PRP with either this compound solution or a vehicle control (TBS). Incubate for a specified period (e.g., 3-5 minutes) at 37°C.[4]
-
Activation: Add the platelet activator (e.g., TF or AA) to the wells.
-
Initiation of Coagulation: Add CaCl2 solution to initiate thrombin generation.
-
Fluorogenic Measurement: Immediately add the fluorogenic thrombin substrate.
-
Data Acquisition: Place the microplate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at regular intervals (e.g., every 20 seconds) for a duration sufficient to capture the entire thrombin generation curve (e.g., 60-90 minutes).
-
Data Analysis: From the fluorescence data, calculate key thrombin generation parameters: Lag Time (time to initiation of thrombin generation), Time to Peak (time to reach maximum thrombin concentration), Peak Thrombin (the maximum thrombin concentration), and Endogenous Thrombin Potential (the total amount of thrombin generated, calculated as the area under the curve).
Measurement of Prothrombin Fragment 1+2 (F1+2)
Objective: To quantify the effect of this compound on the in vitro generation of F1+2, a marker of prothrombin activation.
Materials:
-
Platelet-rich plasma (PRP) or a reconstituted platelet system.
-
This compound solution.
-
Platelet activator (e.g., collagen).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for F1+2.
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare PRP as described in the TGA protocol.
-
Incubation and Activation: Incubate the plasma with this compound or a vehicle control. Add a platelet activator to stimulate procoagulant activity.
-
Sample Collection: At specific time points, collect aliquots of the reaction mixture and immediately add a stop reagent to halt further coagulation.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for F1+2.
-
Add the collected plasma samples to the wells and incubate.
-
Wash the wells to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the wells again.
-
Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis: Measure the absorbance of each well using a microplate reader. The concentration of F1+2 in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of F1+2.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound blocks fibrinogen binding to GPIIb/IIIa, inhibiting platelet aggregation.
Experimental Workflow: In Vitro Thrombin Generation Assay
Caption: Workflow for assessing this compound's effect on in vitro thrombin generation.
Logical Relationship: Interpreting Thrombin Generation Data
Caption: Relationship between experimental variables and thrombin generation outcomes.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound inhibits procoagulant activity but not the release reaction upon collagen- or clot-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound does not inhibit the increase of thrombin generation produced in platelet-rich plasma in vitro by sodium arachidonate or tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Animal Models in the Development of Abciximab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abciximab (c7E3 Fab, ReoPro®) is the Fab fragment of a chimeric human-murine monoclonal antibody that functions as a potent antiplatelet agent.[1][2] It exerts its effect by binding to the glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3) on the surface of platelets, thereby preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules.[2][3] This action blocks the final common pathway of platelet aggregation, a critical step in thrombus formation.[4] Additionally, this compound has been shown to bind to the αvβ3 integrin (vitronectin receptor) on platelets, endothelial cells, and smooth muscle cells, which may contribute to its overall therapeutic effects by preventing events like thrombin generation and smooth muscle cell migration.[5][6] The development and validation of this compound relied heavily on a series of rigorous preclinical studies in various animal models designed to establish its efficacy, safety, and mechanism of action before human trials. This guide provides a detailed overview of the key preclinical animal models, experimental protocols, and associated data that were instrumental in the development of this compound.
Core Preclinical Animal Models
A variety of animal models were employed to evaluate the antithrombotic efficacy of this compound, primarily focusing on thrombosis in coronary, carotid, and femoral arteries. The most prominently cited models include canine, non-human primate (baboon and monkey), and rodent models.[1]
Canine Models of Coronary Artery Thrombosis
Canine models were crucial for simulating acute coronary syndromes and evaluating the ability of this compound to prevent and treat arterial thrombosis. These models typically involve inducing a platelet-rich thrombus in a coronary artery.
Experimental Protocol: Canine Model of Cyclic Flow Reductions (CFRs)
This model simulates the conditions of unstable angina where intermittent platelet-rich thrombi form at a site of endothelial injury and stenosis.
-
Animal Preparation: Adult dogs of either sex are anesthetized with sodium pentobarbital (30 mg/kg, i.v.) and mechanically ventilated.[7] Catheters are placed in a femoral vein for drug administration and a femoral artery for blood sampling and blood pressure monitoring.[7]
-
Surgical Procedure: A left thoracotomy is performed to expose the left circumflex (LCX) or left anterior descending (LAD) coronary artery.[7][8] A segment of the artery is carefully dissected.
-
Induction of Thrombosis:
-
Endothelial Injury: The arterial endothelium is damaged by external compression with forceps.[8]
-
Stenosis: A constrictor is placed around the artery to create a stenosis of greater than 90%, which reduces blood flow to approximately 40% of the baseline.[8][9]
-
Thrombus Formation: A platelet-rich thrombus is induced by the instillation of a mixture of fresh blood and thrombin into the isolated arterial segment proximal to the stenosis.[8][9]
-
-
Monitoring: An electromagnetic or Doppler flow probe is placed on the artery to continuously monitor coronary blood flow and detect the characteristic cyclic flow reductions (CFRs) that indicate intermittent thrombus formation and dislodgement.[7]
-
Drug Administration: Once stable and reproducible CFRs are established for a control period (e.g., 60 minutes), this compound or a placebo is administered as an intravenous bolus followed by a continuous infusion.[7]
-
Data Collection: The primary endpoint is the reduction or abolition of CFRs.[7] Blood samples are collected at various time points to measure platelet aggregation, bleeding time, and other hematological parameters.[7]
Non-Human Primate Models (Baboon and Monkey)
Non-human primate models, particularly baboons, are highly valuable due to their close physiological and hematological similarities to humans. These models were used to assess the pharmacodynamics, efficacy, and safety of this compound.
Experimental Protocol: Baboon Model of Arterial Thromboembolism
This model quantifies platelet consumption by a thrombogenic surface, providing a measure of in vivo platelet activation and thromboembolism.
-
Animal Preparation: Adult baboons are chaired for the duration of the experiment.[10]
-
Cannula Implantation: A permanent femoral arteriovenous cannula made of a thrombogenic material (e.g., irradiated Silastic) is implanted.[10]
-
Radiolabeling and Infusion: Autologous platelets are labeled with ⁵¹Cr and re-infused into the baboon.[10] ¹²⁵I-labeled human fibrinogen is also infused.[10]
-
Monitoring Platelet and Fibrinogen Consumption: The rate of disappearance of radiolabeled platelets and fibrinogen from the circulation is measured over time. The platelet consumption by the cannula is calculated from the platelet survival data.[10]
-
Drug Administration: this compound is administered intravenously, and its effect on reducing cannula-induced platelet consumption is quantified.[1]
-
Data Collection: The primary endpoint is the reduction in the rate of platelet consumption. Bleeding time and ex vivo platelet aggregation are also assessed. In these non-human primate models, a bolus dose of 0.25 mg/kg of this compound was generally sufficient to achieve at least 80% blockade of platelet receptors and completely inhibit platelet aggregation.[1][11]
Rat Models of Ischemia/Reperfusion Injury
Rat models are cost-effective and allow for higher throughput in preclinical studies. The rat inferior epigastric artery skin flap model is particularly useful for studying the effects of drugs on microvascular thrombosis and tissue survival following ischemia-reperfusion injury.
Experimental Protocol: Rat Inferior Epigastric Artery Skin Flap Model
-
Animal Preparation: Lewis rats are anesthetized for the surgical procedure.[12]
-
Surgical Procedure: An inferior epigastric artery skin flap (e.g., 5x4 cm) is elevated.[12][13] The flap remains attached by the inferior epigastric vascular pedicle.
-
Induction of Ischemia: The vascular pedicle of the flap is occluded with a microvascular clip for a defined period (e.g., 6 hours) to induce ischemia.[12][13]
-
Reperfusion and Drug Administration: The microvascular clip is removed to allow reperfusion. This compound or saline is administered intravenously at various time points, such as 30 minutes before and 1 hour after reperfusion.[12]
-
Monitoring and Data Collection:
-
Flap Survival: The surviving area of the skin flap is evaluated visually and measured on a subsequent day (e.g., day 7).[12]
-
Platelet Activation: Blood samples are collected to analyze platelet activation markers, such as P-selectin (CD62P) expression, by flow cytometry.[12]
-
Platelet Aggregation: ADP-induced platelet aggregation is measured.[12]
-
Tissue Perfusion: Laser Doppler flowmetry can be used to monitor blood perfusion in the flap.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in various animal models.
Table 1: Efficacy of this compound in Canine Models of Coronary Thrombosis
| Parameter | Control (Saline/Placebo) | This compound Treatment | Reference(s) |
| Cyclic Flow Reductions (CFRs) | Persistent CFRs | Abolition or significant reduction in CFRs | [7] |
| Reocclusion after Thrombolysis | High rate of reocclusion (e.g., in 7 of 8 dogs) | Prevention of reocclusion (e.g., in 10 of 10 dogs) | [9] |
| Ex vivo Platelet Aggregation (ADP-induced) | Normal aggregation | Abolished | [9] |
| Bleeding Time | Baseline | Markedly prolonged | [9] |
Table 2: Pharmacodynamic Effects of this compound in Non-Human Primates
| Parameter | Dosage | Effect | Reference(s) |
| GPIIb/IIIa Receptor Blockade | 0.25 mg/kg bolus | ≥ 80% | [1][11] |
| Platelet Aggregation Inhibition | 0.25 mg/kg bolus | Full inhibition | [1][11] |
| Sustained Receptor Blockade | Continuous infusion | Sustained at ≥ 80% | [1][11] |
| Reversal of Effects | Platelet transfusion | Substantial reversal of inhibitory effects | [1] |
Table 3: Effects of this compound in a Rat Skin Flap Model of Ischemia/Reperfusion Injury
| Parameter | Control (Saline) | This compound (1 mg/kg) | P-value | Reference(s) |
| Flap Survival Rate | Lower survival | Significantly improved | P = 0.003 | [12] |
| ADP-induced Platelet Aggregation | Normal aggregation | Significantly decreased | P < 0.001 | [12] |
| P-selectin (CD62P) Expression on Platelets | Increased post-reperfusion | Significantly suppressed | P = 0.002 | [12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen and von Willebrand factor. The binding of these ligands cross-links adjacent platelets, leading to the formation of a platelet aggregate. This compound, by binding to the GPIIb/IIIa receptor, sterically hinders the binding of these ligands, thus inhibiting platelet aggregation.
Caption: this compound blocks the active GPIIb/IIIa receptor, preventing ligand binding and subsequent platelet aggregation.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical evaluation of this compound in a thrombosis model follows a structured workflow to ensure robust and reproducible results.
Caption: A typical experimental workflow for evaluating this compound in a preclinical thrombosis model.
Conclusion
The preclinical development of this compound was a comprehensive process that utilized a range of animal models to thoroughly characterize its pharmacodynamic and antithrombotic properties. Canine models of coronary thrombosis provided critical evidence of its efficacy in preventing arterial occlusion. Non-human primate models offered valuable insights into its dose-response relationship and safety profile in a species closely related to humans. Rodent models, such as the rat skin flap model, allowed for the investigation of its effects on microvascular thrombosis and tissue preservation in the context of ischemia-reperfusion injury. The collective data from these preclinical studies provided a strong scientific foundation for the successful translation of this compound into a clinically effective therapy for the prevention of ischemic complications in patients undergoing percutaneous coronary interventions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 3. Experimental Rat Skin Flap Model That Distinguishes between Venous Congestion and Arterial Ischemia: The Reverse U-Shaped Bipedicled Superficial Inferior Epigastric Artery and Venous System Flap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombotic effect of Z4A5 on coronary thrombosis in a canine model of acute unstable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Experimental Arterial Thromboembolism in Baboons: MECHANISM, QUANTITATION, AND PHARMACOLOGIC PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 12. Platelet glycoprotein IIb/IIIa receptor antagonist (this compound) inhibited platelet activation and promoted skin flap survival after ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using Abciximab
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing an in vitro platelet aggregation assay using the glycoprotein IIb/IIIa receptor antagonist, Abciximab. This assay is a fundamental tool for assessing platelet function and is widely used in hematology research, clinical diagnostics, and the development of antiplatelet therapies. The protocol is based on the principle of light transmission aggregometry (LTA), the gold standard for monitoring platelet aggregation.[1][2] this compound, a potent inhibitor of platelet aggregation, serves as a control or test agent in this assay to evaluate the efficacy of novel antiplatelet compounds or to study the mechanisms of platelet activation and inhibition.[3]
This compound is a chimeric monoclonal antibody fragment that targets the glycoprotein (GP) IIb/IIIa receptor on platelets.[4] This receptor is crucial for platelet aggregation as it binds fibrinogen, which then cross-links adjacent platelets. By blocking the GPIIb/IIIa receptor, this compound effectively inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.[4]
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid due to the uniform suspension of individual platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen), platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The instrument records this increase in light transmission over time, generating an aggregation curve. Platelet-poor plasma (PPP) is used to calibrate the aggregometer, representing 100% light transmission.[1][5]
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| This compound (ReoPro®) | Commercially Available | N/A | 2-8°C |
| Adenosine Diphosphate (ADP) | Sigma-Aldrich | A2754 | -20°C |
| Collagen (Type I, from equine tendon) | Sigma-Aldrich | C9791 | 2-8°C |
| 3.2% Sodium Citrate Vacutainer Tubes | BD Biosciences | 369714 | Room Temperature |
| Saline (0.9% NaCl), sterile | Baxter | 2F7124 | Room Temperature |
| Plastic Conical Tubes (15 mL, 50 mL) | Corning | 430791, 430829 | Room Temperature |
| Pipette Tips, sterile | Eppendorf | Various | Room Temperature |
Table 2: Equipment
| Equipment | Manufacturer | Model |
| Light Transmission Aggregometer | Chrono-log | Model 700 |
| Refrigerated Centrifuge | Beckman Coulter | Allegra X-15R |
| Platelet Counter or Hematology Analyzer | Sysmex | KX-21N |
| Water Bath or Dry Block Heater | Fisher Scientific | Isotemp |
| Calibrated Pipettes | Eppendorf | Research plus |
| Vortex Mixer | VWR | Analog Vortex Mixer |
Table 3: Expected Inhibition of Platelet Aggregation by this compound (IC50 Values)
| Agonist | Agonist Concentration | This compound IC50 (µg/mL) | Reference |
| ADP | 20 µM | 1.25 - 2.3 | [3] |
| Collagen | 5 µg/mL | 2.3 - 3.8 | [3] |
IC50 (half maximal inhibitory concentration) values can vary depending on the donor, specific assay conditions, and laboratory. The values presented are for reference based on published data.
Table 4: Recommended Agonist Concentrations
| Agonist | Stock Concentration | Final Concentration in Assay |
| ADP | 200 µM | 2 - 20 µM[6] |
| Collagen | 100 µg/mL | 1 - 10 µg/mL[6] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10 days.[7] Collect blood into 3.2% sodium citrate tubes.[1] The first 2-3 mL of blood should be discarded to avoid activation due to venipuncture.[8]
-
PRP Preparation: Within one hour of blood collection, centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature (20-22°C) with the brake off.[1][2] This gentle centrifugation pellets the red and white blood cells, leaving the platelets suspended in the plasma.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a capped plastic tube. Avoid disturbing the buffy coat (the thin layer of white blood cells) and the red blood cell pellet.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to be within the range of 200-300 x 10^9/L by diluting with autologous PPP.[7]
-
PPP Preparation: Centrifuge the remaining blood sample at a higher speed, typically 1500-2000 x g for 15-20 minutes at room temperature, to pellet the platelets.[5]
-
PPP Collection: Carefully aspirate the supernatant, which is the PPP, and transfer it to a separate capped plastic tube.
-
Resting Platelets: Allow the PRP to rest at room temperature for at least 30 minutes but no more than 4 hours before use to allow the platelets to return to a resting state.[7][8] Do not refrigerate the PRP, as this can cause irreversible platelet activation.[8]
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Warm-up: Turn on the LTA instrument and allow the heating block to reach and stabilize at 37°C.[1]
-
Calibration:
-
Pipette the appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar.
-
Place the cuvette in the appropriate well of the aggregometer and set the baseline to 100% light transmission.[5]
-
Pipette the same volume of PRP into a separate cuvette with a stir bar.
-
Place this cuvette in the sample well and set the baseline to 0% light transmission.
-
-
Sample Preparation and Incubation:
-
Pipette the required volume of PRP into a series of cuvettes with stir bars.
-
Add the desired concentration of this compound or vehicle control (saline) to the PRP. The volume of the added inhibitor should be small (typically 1-5% of the total volume) to avoid significant dilution effects.
-
Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 5-15 minutes) at 37°C in the aggregometer's incubation wells.
-
-
Initiation of Aggregation:
-
Move the cuvette containing the PRP and inhibitor/vehicle to the sample well.
-
Start the recording of light transmission.
-
After establishing a stable baseline for approximately 1-2 minutes, add the platelet agonist (e.g., ADP or collagen) to the cuvette.
-
Continue recording the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation response reaches a plateau.
-
-
Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission from the baseline.
-
Other parameters such as the slope of the aggregation curve (aggregation rate) and the area under the curve (AUC) can also be analyzed.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no aggregation in control samples | Inactive agonist | Prepare fresh agonist solution. |
| Low platelet count in PRP | Adjust platelet count to 200-300 x 10^9/L.[7] | |
| Pre-activated platelets | Ensure proper blood collection and handling techniques. Avoid excessive agitation or temperature fluctuations.[5] | |
| Spontaneous aggregation | Platelet activation during preparation | Use gentle handling techniques. Ensure proper anticoagulant-to-blood ratio.[5] |
| High variability between replicates | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous PRP.[5] |
| Inadequate mixing | Ensure the stir bar is functioning correctly and the PRP is well-mixed before aliquoting.[5] | |
| Instrument drift | Unstable light source or detector | Allow the instrument to warm up completely. Refer to the manufacturer's manual for calibration and maintenance. |
Conclusion
The in vitro platelet aggregation assay using this compound is a robust and reliable method for studying platelet function and evaluating antiplatelet agents. Adherence to a standardized protocol, careful sample handling, and proper instrument calibration are critical for obtaining accurate and reproducible results. This application note provides a comprehensive guide for researchers to successfully implement this assay in their laboratories.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro measurement of platelet glycoprotein IIb/IIIa receptor blockade by this compound: interindividual variation and increased platelet secretion | Haematologica [haematologica.org]
- 5. benchchem.com [benchchem.com]
- 6. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Glycoprotein IIb/IIIa Inhibition in a Mouse Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the therapeutic potential of Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibition in a murine model of ferric chloride (FeCl₃)-induced arterial thrombosis. Abciximab, a chimeric human-murine monoclonal antibody fragment that targets the GPIIb/IIIa receptor, is a potent antiplatelet agent in humans. However, due to significant species-specific structural differences in the GPIIb/IIIa receptor, this compound exhibits limited efficacy in wild-type mice.[1] Therefore, for preclinical studies in standard mouse models, the use of the murine-derived parent antibody, 7E3, is recommended to achieve effective GPIIb/IIIa receptor blockade and antithrombotic effects.[2][3][4]
This document outlines the detailed experimental protocols for inducing arterial thrombosis in mice, the administration of the murine 7E3 antibody, and the subsequent quantitative analysis of thrombus formation. Additionally, it provides a visual representation of the relevant signaling pathway and a summary of expected quantitative outcomes based on available literature.
Data Presentation
The following tables summarize quantitative data from a study utilizing the murine 7E3 F(ab')2 fragment in a canine model of stent thrombosis, which can serve as a reference for expected dose-dependent effects in a mammalian model.[5]
Table 1: Effect of Murine 7E3 F(ab')2 on Stent Thrombosis in a Canine Model [5]
| Treatment Group | Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | Percent Inhibition of Thrombosis |
| Control | - | 20 ± 1 | - |
| Murine 7E3 F(ab')2 | 0.2 | 10 ± 2 | 50% |
| Murine 7E3 F(ab')2 | 0.4 | 5 ± 1 | 75% |
| Murine 7E3 F(ab')2 | 0.8 | 1 ± 1 | 95% |
Table 2: Effect of Murine 7E3 F(ab')2 on Platelet Aggregation in a Canine Model [5]
| Treatment Group | Dose (mg/kg) | Mean Platelet Aggregation (Ω ± SEM) | Percent Inhibition of Aggregation |
| Control | - | 14 ± 2 | - |
| Murine 7E3 F(ab')2 | 0.8 | 1 ± 1 | 94% |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This protocol is adapted from established methods for inducing arterial thrombosis in mice.[1][6][7][8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
3-0 silk suture
-
Doppler flow probe
-
Whatman filter paper (1x2 mm strips)
-
Ferric chloride (FeCl₃) solution (10% w/v in distilled water)
-
Saline solution (0.9% NaCl)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.
-
Gently separate the carotid artery from the vagus nerve.
-
Place a 3-0 silk suture under the artery for manipulation.
-
Position a Doppler flow probe around the artery to measure baseline blood flow.
-
-
Thrombosis Induction:
-
Saturate a 1x2 mm strip of filter paper with 10% FeCl₃ solution.
-
Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and immediately rinse the artery with saline to remove excess FeCl₃.
-
-
Monitoring and Data Acquisition:
-
Continuously monitor blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined experimental duration (e.g., 30 minutes).
-
Record the time to occlusion (TTO) from the application of the FeCl₃.
-
Protocol 2: Administration of Murine 7E3 Antibody
This protocol outlines the intravenous administration of the murine 7E3 antibody prior to the induction of thrombosis.
Materials:
-
Murine 7E3 antibody (or its F(ab')2 fragment)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Insulin syringes with 29-30 gauge needles
Procedure:
-
Preparation of Antibody Solution:
-
Reconstitute or dilute the murine 7E3 antibody to the desired concentration in sterile saline or PBS. Recommended doses to test range from 0.2 to 0.8 mg/kg.[5]
-
-
Intravenous Administration:
-
Administer the prepared antibody solution via intravenous (IV) injection into the tail vein of the mouse. The injection volume should typically be around 100-200 µL.
-
Administer the antibody 15-30 minutes prior to the induction of thrombosis to allow for circulation and receptor binding.
-
Visualizations
Signaling Pathway of GPIIb/IIIa in Platelet Aggregation
Caption: GPIIb/IIIa signaling cascade in platelet aggregation.
Experimental Workflow
Caption: Workflow for assessing murine 7E3 in a mouse thrombosis model.
References
- 1. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effects of GP IIb/IIIa receptor monoclonal antibody (7E3), heparin, and aspirin in an ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
- 7. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Inhibition of platelet-mediated, tissue factor-induced thrombin generation by the mouse/human chimeric 7E3 antibody. Potential implications for the effect of c7E3 Fab treatment on acute thrombosis and "clinical restenosis". [jci.org]
Application Notes and Protocols for the Laboratory Use of Abciximab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and functional assessment of abciximab in a laboratory setting.
Product Information
-
Description: this compound is the Fab fragment of the chimeric human-murine monoclonal antibody 7E3. It functions as an antagonist of the glycoprotein (GP) IIb/IIIa receptor, also known as integrin αIIbβ3, on the surface of platelets. By binding to this receptor, this compound blocks the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation, the final common pathway of platelet activation.[1][2][3] this compound also exhibits high affinity for the vitronectin receptor (αvβ3), which is found on platelets, endothelial cells, and smooth muscle cells.[4]
-
Formulation: this compound is typically supplied as a sterile, non-pyrogenic solution. A common formulation is a buffered solution (pH 7.2) containing 0.01 M sodium phosphate, 0.15 M sodium chloride, and 0.001% polysorbate 80 in Water for Injection.[1] No preservatives are added.
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity. The following guidelines are based on manufacturer recommendations and general best practices for antibody-based reagents.
Recommended Storage:
-
Refrigeration: this compound vials should be stored at 2°C to 8°C (36°F to 46°F).[5]
-
Do Not Freeze: Freezing this compound solution can lead to protein aggregation and loss of activity.[5][6][7]
-
Do Not Shake: Vigorous shaking can cause denaturation and aggregation of the antibody.[5]
-
Light Protection: this compound should be protected from direct exposure to light to prevent photo-degradation.[8]
Stability Data Summary:
| Condition | Temperature | Duration | Stability Recommendation |
| Long-term Storage | 2°C to 8°C | As per manufacturer's expiry date | Recommended storage condition. |
| Short-term Storage | Room Temperature (up to 25°C) | Limited | While short-term exposure may be unavoidable during experimental setup, prolonged exposure is not recommended. For reconstituted solutions, use immediately.[5] |
| Freeze-Thaw Cycles | -20°C or lower | Not Recommended | This compound is sensitive to freezing. Avoid all freeze-thaw cycles. If accidental freezing occurs, the product's integrity may be compromised and should be validated for activity before use.[5][6][7] |
| Light Exposure | Ambient laboratory light | Minimize | Exposure to UV and visible light can lead to degradation.[8][9] It is recommended to work with this compound in a subdued light environment and store it in light-protecting containers. |
Note: The stability of this compound in diluted solutions for infusion is documented for clinical use, but for laboratory purposes, it is recommended to prepare dilutions immediately before use.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of the GPIIb/IIIa receptor on platelets. This receptor, upon platelet activation by agonists such as ADP, thrombin, or collagen, undergoes a conformational change that allows it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. This compound physically hinders the binding of fibrinogen to the activated GPIIb/IIIa receptor.[1]
Experimental Protocols
The following are detailed protocols for common laboratory assays to assess the functionality of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit platelet aggregation in response to various agonists.
Materials:
-
This compound solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Instrument Setup:
-
Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
-
Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C.
-
Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Add a platelet agonist to initiate aggregation. Common final concentrations are 5-20 µM for ADP, 1-5 µg/mL for collagen, or 5-20 µM for TRAP.[10][11]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage of inhibition of aggregation by this compound compared to the vehicle control.
-
Flow Cytometry for this compound Binding to Platelets
This protocol allows for the direct measurement of this compound binding to the platelet surface.
Materials:
-
This compound solution
-
Fresh whole blood or PRP
-
FITC-conjugated anti-human IgG (Fab-specific) secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood or PRP in PBS.
-
Add varying concentrations of this compound to the diluted samples and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining:
-
Wash the platelets by adding PBS and centrifuging at a low speed.
-
Resuspend the platelet pellet in PBS.
-
Add the FITC-conjugated secondary antibody at the manufacturer's recommended dilution and incubate for 30 minutes at room temperature in the dark.
-
-
Fixation:
-
Wash the platelets again with PBS.
-
Resuspend the pellet in a fixative solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Analysis:
-
Plot the MFI against the concentration of this compound to determine the binding affinity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Platelet Aggregation | Inactive agonist | Prepare fresh agonist solution. |
| Low platelet count | Ensure PRP is properly prepared and the platelet count is within the optimal range. | |
| Pre-activated platelets | Use careful blood drawing and handling techniques to avoid premature platelet activation. | |
| High Background in Flow Cytometry | Insufficient washing | Increase the number of washing steps. |
| Non-specific antibody binding | Include an isotype control and consider using a blocking buffer. | |
| Variable Results | Inconsistent incubation times/temperatures | Standardize all incubation steps. |
| Improper mixing | Gently mix samples at each step. | |
| Degradation of this compound | Ensure proper storage and handling of the this compound stock solution. |
For further inquiries or specific applications, it is recommended to consult the product's certificate of analysis and relevant scientific literature.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: a reappraisal of its use in coronary care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Frozen-state storage stability of a monoclonal antibody: aggregation is impacted by freezing rate and solute distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skpharmteco.com [skpharmteco.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
Optimizing In Vitro Dose-Response of Abciximab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal in vitro dose-response of abciximab, a potent antiplatelet agent. The following sections detail the mechanism of action, experimental protocols for key assays, and expected quantitative outcomes to aid in the research and development of this therapeutic antibody fragment.
Introduction to this compound
This compound (ReoPro®) is the Fab fragment of the chimeric human-murine monoclonal antibody 7E3.[1][2] It functions as a powerful antagonist of the glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[2][3] By binding to this receptor, this compound inhibits platelet aggregation, a critical step in thrombus formation.[1][3] Its mechanism involves steric hindrance and/or conformational changes that block the binding of fibrinogen, von Willebrand factor, and other adhesive molecules to activated platelets.[1] this compound also exhibits a similar binding affinity for the vitronectin receptor (αvβ3), which is found on platelets, vascular endothelial cells, and smooth muscle cells.[1][4][5]
Mechanism of Action and Signaling Pathway
Upon vascular injury, platelet activation is initiated, leading to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This binding cross-links adjacent platelets, resulting in aggregation and thrombus formation. This compound physically obstructs this final common pathway of platelet aggregation.[3]
Caption: this compound blocks fibrinogen binding to the activated GPIIb/IIIa receptor, inhibiting platelet aggregation.
Quantitative In Vitro Efficacy of this compound
The in vitro inhibitory potency of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the platelet agonist and anticoagulant used.
| Assay Type | Agonist | Anticoagulant | IC50 of this compound (µg/mL) | Reference |
| Platelet Aggregometry | 20 µM ADP | Citrate | 1.25 - 2.3 | [6] |
| Platelet Aggregometry | 5 µg/mL Collagen | Citrate | 2.3 - 3.8 | [6] |
| Flow Cytometry (PAC-1) | - | - | 0.84 | [6] |
| Cell Adhesion Assay | - | - | 0.34 | [1][7] |
Note: The relationship between in vitro data and clinical efficacy can be uncertain.[1][7] Maximal inhibition of platelet aggregation is generally observed when ≥ 80% of GPIIb/IIIa receptors are blocked by this compound.[1][7]
Experimental Protocols
Platelet Aggregometry Assay
This protocol outlines the determination of this compound's IC50 using light transmission aggregometry.
Caption: Workflow for determining this compound IC50 using platelet aggregometry.
Methodology:
-
Blood Collection: Draw whole blood from healthy donors into tubes containing 3.8% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 160g for 12 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 250,000 ± 50,000 per mm³ using platelet-poor plasma.[8]
-
Incubation with this compound: Prepare a series of this compound dilutions and incubate them with the PRP for a specified time (e.g., 30 minutes) at room temperature.
-
Platelet Aggregation Measurement:
-
Transfer the PRP samples to an aggregometer.
-
Add a platelet agonist, such as ADP (final concentration of 5 or 20 µM), to induce aggregation.[8]
-
Monitor the change in light transmittance for a set period.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of platelet aggregation inhibition against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
-
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This protocol details the use of flow cytometry to measure the binding of this compound to platelet GPIIb/IIIa receptors.
Caption: Flow cytometry workflow for assessing this compound binding to platelets.
Methodology:
-
Platelet Preparation: Prepare PRP as described in the platelet aggregometry protocol.
-
Incubation with this compound: Incubate PRP with a range of unlabeled this compound concentrations for 30 minutes at room temperature.[4]
-
Washing: Wash the platelets twice to remove any unbound this compound.[4]
-
Staining: Resuspend the platelets in autologous platelet-poor plasma and add a FITC-conjugated anti-abciximab antibody.[4]
-
Fixation: After a 5-minute incubation, fix the cells with 1% formalin.[4]
-
Flow Cytometry Analysis:
-
Analyze the platelets using a flow cytometer.
-
Determine the median fluorescence intensity for each sample.
-
-
Data Analysis:
-
Plot the median fluorescence intensity against the concentration of this compound to generate a binding curve.
-
This curve can be used to determine the level of GPIIb/IIIa receptor occupancy at different this compound concentrations.
-
Conclusion
The provided protocols and data offer a robust framework for the in vitro characterization of this compound's dose-response. By employing standardized assays such as platelet aggregometry and flow cytometry, researchers can accurately determine the inhibitory potential of this compound and gain valuable insights into its mechanism of action. This information is crucial for the continued development and optimization of antiplatelet therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Shear Stress-Induced Platelet Aggregation Studies with Abciximab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying shear stress-induced platelet aggregation (SIPA) and its inhibition by the glycoprotein (GP) IIb/IIIa antagonist, abciximab. This document is intended to guide researchers in designing, executing, and interpreting experiments in this critical area of hemostasis and thrombosis research.
Introduction to Shear Stress-Induced Platelet Aggregation
Under pathological conditions, such as in stenosed arteries, abnormally high fluid shear stress can directly activate platelets, leading to aggregation and thrombus formation. This process is a key event in the pathophysiology of arterial thrombosis, including myocardial infarction and stroke.[1][2] Unlike classical agonist-induced platelet activation, SIPA is primarily initiated by the interaction of von Willebrand factor (VWF) with the platelet receptor GPIb-IX-V complex, particularly at high shear rates.[3][4][5][6][7]
High shear stress induces a conformational change in VWF, exposing its A1 domain, which then binds to the GPIbα subunit of the GPIb-IX-V complex on the platelet surface.[3][6] This initial tethering and rolling of platelets on VWF triggers intracellular signaling pathways, leading to the "inside-out" activation of the integrin receptor GPIIb/IIIa.[6] Activated GPIIb/IIIa receptors then bind to VWF and fibrinogen, mediating platelet-platelet interactions and the formation of stable aggregates.[4][5]
Mechanism of Action of this compound
This compound is the Fab fragment of a chimeric human-murine monoclonal antibody that acts as a potent antagonist of the platelet GPIIb/IIIa receptor.[8] By binding to the GPIIb/IIIa complex, this compound sterically hinders the binding of its natural ligands, primarily fibrinogen and VWF.[8] This action effectively blocks the final common pathway of platelet aggregation, regardless of the initial activating stimulus.[8] In the context of SIPA, this compound prevents the cross-linking of platelets via GPIIb/IIIa, thereby inhibiting the formation of stable platelet aggregates even when the initial VWF-GPIbα interaction has occurred.[5][9] Studies have shown that this compound can also promote the disaggregation of newly formed platelet aggregates.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on shear stress-induced platelet aggregation and its inhibition by this compound.
Table 1: Shear Stress Regimes and Platelet Responses
| Shear Stress (dyn/cm²) | Shear Rate (s⁻¹) | Platelet Response | Reference(s) |
| 12 | ~300 | Fibrinogen-mediated aggregation (in citrated blood) | [4] |
| 60 - 120 | 1,500 - 3,000 | VWF-GPIbα binding and initiation of platelet activation | [11] |
| > 80 | > 2,000 | VWF-dependent aggregation requiring GPIIb/IIIa | [4] |
| 90 - 180 | 2,250 - 4,500 | Irreversible platelet aggregation in normal PRP | [5] |
| > 400 | > 10,000 | Activation-independent platelet aggregation mediated by VWF-GPIbα | [11] |
Table 2: Inhibition of Shear-Induced Platelet Aggregation by this compound
| This compound Concentration | Shear Conditions | % Inhibition of Aggregation | Experimental System | Reference(s) |
| 10 µg/mL | High shear (30s) followed by low shear (4.5 min) | >98% | Platelet-rich plasma | [9] |
| 0.75 µg/mL | High shear (30s) followed by low shear (4.5 min) | 17 ± 1.7% | Platelet-rich plasma | [9] |
| 6.25 µg/mL | ADP-induced aggregation (used for disaggregation study) | Complete disaggregation | Platelet-rich plasma | |
| Not specified | 10,800 s⁻¹ for 6 min | 74.1 ± 8.5% | Cone-plate viscometer | [12] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the standard procedure for obtaining PRP from whole blood for use in aggregation studies.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Centrifuge with a swinging-bucket rotor
-
Plastic pipettes
Procedure:
-
Collect whole blood by venipuncture into sodium citrate tubes.
-
Gently mix the blood by inverting the tubes 3-5 times.
-
Centrifuge the blood at 160-200 x g for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[13]
-
Carefully aspirate the upper, straw-colored PRP layer using a plastic pipette and transfer it to a new plastic tube.
-
Keep the PRP at room temperature and use within 2-3 hours of preparation.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 15 minutes. PPP is used as a blank for aggregometry.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250,000 ± 50,000 platelets/µL) using PPP if necessary.[13]
Protocol 2: Shear-Induced Platelet Aggregation using a Cone-Plate Viscometer
This protocol outlines a method for inducing and measuring platelet aggregation under controlled shear stress using a cone-plate viscometer.
Materials:
-
Cone-plate viscometer (e.g., a modified cone-plate(e) viscometer)[12]
-
Platelet-Rich Plasma (PRP)
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS) or appropriate vehicle control
Procedure:
-
Pre-warm the viscometer to 37°C.
-
Place a defined volume of PRP (e.g., 0.5 mL) onto the plate of the viscometer.
-
If studying inhibition, add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at room temperature before applying shear.
-
Lower the cone into the PRP sample.
-
Apply a specific shear rate (e.g., 10,800 s⁻¹) for a defined duration (e.g., 6 minutes).[12]
-
Monitor platelet aggregation in real-time. This can be done through various methods, such as light transmission aggregometry, where an increase in light transmission corresponds to platelet aggregation.
-
At the end of the experiment, collect the sample for further analysis if needed (e.g., flow cytometry to assess platelet activation markers).
Protocol 3: Analysis of Platelet Aggregation and Activation by Flow Cytometry
This protocol details the use of flow cytometry to quantify platelet aggregation and the expression of surface activation markers.
Materials:
-
Flow cytometer
-
Fluorescently labeled antibodies against platelet markers (e.g., CD41a/CD61 for GPIIb/IIIa, CD42b for GPIbα, CD62P for P-selectin)
-
Fixation solution (e.g., 1% paraformaldehyde)
-
Sheared and unsheared platelet samples
Procedure:
-
Following the shear stress experiment, immediately fix a small aliquot of the platelet suspension with an equal volume of 1% paraformaldehyde for 15-30 minutes at room temperature. This stops the reaction and preserves the platelet aggregates.
-
For P-selectin expression analysis, incubate the sheared platelets with a fluorescently labeled anti-CD62P antibody prior to fixation.[14]
-
Dilute the fixed platelet samples in PBS.
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify single platelets and aggregates by their forward scatter properties (aggregates will have a higher forward scatter).
-
Determine the percentage of activated platelets by measuring the fluorescence intensity of the anti-CD62P antibody.
Signaling Pathways and Experimental Workflows
Shear-Induced Platelet Aggregation Signaling Pathway
The following diagram illustrates the key molecular events in shear stress-induced platelet aggregation. High shear stress alters the conformation of VWF, allowing it to bind to GPIbα on platelets. This binding initiates a signaling cascade that leads to the activation of GPIIb/IIIa, which then binds VWF or fibrinogen to mediate platelet aggregation.
Caption: Signaling pathway of shear-induced platelet aggregation and this compound inhibition.
Experimental Workflow for Studying SIPA with this compound
This diagram outlines the typical experimental workflow for investigating the effects of this compound on shear-induced platelet aggregation.
Caption: Experimental workflow for SIPA studies with this compound.
References
- 1. Shear-Dependent Platelet Aggregation: Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Frontiers | Shear-Dependent Platelet Aggregation: Mechanisms and Therapeutic Opportunities [frontiersin.org]
- 4. JCI - The role of von Willebrand factor and fibrinogen in platelet aggregation under varying shear stress. [jci.org]
- 5. Shear-induced platelet aggregation requires von Willebrand factor and platelet membrane glycoproteins Ib and IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights of GPIb-IX-V complex organization and GPIbα in platelet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Disaggregation of in vitro preformed platelet-rich clots by this compound increases fibrin exposure and promotes fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation-independent platelet adhesion and aggregation under elevated shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Quantification of Shear-Induced Platelet Activation: High Shear Stresses for Short Exposure Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Abciximab in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled abciximab for in vitro receptor binding assays. This document outlines the scientific background, detailed experimental protocols, data analysis, and visualization of key pathways and workflows.
Introduction
This compound is the Fab fragment of a chimeric human-murine monoclonal antibody that acts as a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor, an integrin complex (αIIbβ3) found on the surface of platelets, is crucial for platelet aggregation, the final common pathway in thrombus formation.[3][4] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet cross-linking.[3][5] this compound blocks this interaction, thereby inhibiting platelet aggregation.[2][5]
Radiolabeled this compound serves as a valuable tool for characterizing the binding interaction with the GPIIb/IIIa receptor. Receptor binding assays using radiolabeled ligands are the gold standard for determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the half-maximal inhibitory concentration (IC50) of unlabeled ligands.[6] This document provides detailed protocols for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and its subsequent use in saturation and competition binding assays.
Data Presentation
The following tables summarize representative quantitative data for this compound binding to the GPIIb/IIIa receptor.
Table 1: Binding Affinity and Receptor Density of this compound
| Parameter | Value | Cell Type/System | Comments | Reference |
| Dissociation Constant (Kd) | ~5 nM | Human Platelets | High affinity binding to the GPIIb/IIIa receptor. | [7] |
| Bmax | ~80,000 sites/platelet | Human Platelets | Represents the total number of GPIIb/IIIa receptors on the platelet surface. | [8][9] |
| Bmax | ~20,000 sites/cell | HEL cells (Human Erythroleukemia) | Cell line expressing GPIIb/IIIa. | [10] |
Table 2: Inhibitory Potency of this compound in Various Assays
| Assay Type | IC50 Value | Agonist/Competitor | Comments | Reference |
| Platelet Aggregation (ADP-induced) | 1.25-2.3 µg/ml | 20 µM ADP | Measures functional inhibition of platelet aggregation. | [11] |
| Platelet Aggregation (Collagen-induced) | 2.3-3.8 µg/ml | 5 µg/ml Collagen | Demonstrates inhibition against a different platelet agonist. | [11] |
| αvβ3-mediated Cell Adhesion | 0.34 µg/mL | - | Shows cross-reactivity and inhibition of the vitronectin receptor. | [12] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹²⁵I using the Iodogen Method
This protocol describes a mild and efficient method for labeling this compound with Iodine-125.
Materials:
-
This compound (ReoPro®)
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Na¹²⁵I
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction vials
-
Gamma counter
Procedure:
-
Iodogen Tube Preparation: Prepare a reaction vial coated with Iodogen by dissolving it in a suitable organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Reaction Initiation: Add 100 µL of PBS (pH 7.4) and 1-2 mCi of Na¹²⁵I to the Iodogen-coated vial. Incubate for 5 minutes at room temperature to activate the iodine.
-
Antibody Addition: Add 100-200 µg of this compound to the activated iodine solution.
-
Incubation: Gently agitate the reaction mixture for 15-20 minutes at room temperature.
-
Reaction Termination: Stop the reaction by transferring the solution to a new tube, separating it from the Iodogen-coated surface.
-
Purification: Separate the ¹²⁵I-labeled this compound from free ¹²⁵I using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Fraction Collection and Analysis: Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein peak.
-
Specific Activity Determination: Calculate the specific activity (Ci/mol) of the ¹²⁵I-abciximab by measuring the total incorporated radioactivity and the protein concentration.
Protocol 2: Platelet Preparation for Receptor Binding Assays
This protocol details the isolation of platelets from whole blood.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant
-
Tyrode's buffer with 0.2% BSA and apyrase (2 U/mL)
-
Prostaglandin E1 (PGE1)
-
Centrifuge
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing ACD anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet Isolation: To the PRP, add PGE1 to a final concentration of 1 µM to prevent platelet activation.
-
Pelleting: Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Washing: Gently resuspend the platelet pellet in Tyrode's buffer containing 0.2% BSA and apyrase. Repeat the centrifugation and resuspension steps twice.
-
Final Resuspension: Resuspend the final platelet pellet in the desired binding buffer to the required concentration (e.g., 1-2 x 10⁸ platelets/mL).
-
Platelet Counting: Determine the platelet count using a hematology analyzer or a hemocytometer.
Protocol 3: Saturation Binding Assay using ¹²⁵I-Abciximab (Filtration Method)
This assay determines the Kd and Bmax of ¹²⁵I-abciximab binding to GPIIb/IIIa receptors on platelets.
Materials:
-
Prepared platelets (Protocol 2) or cells expressing GPIIb/IIIa
-
¹²⁵I-Abciximab (Protocol 1)
-
Unlabeled this compound
-
Binding Buffer (e.g., Tyrode's buffer with 0.2% BSA)
-
96-well filter plates with glass fiber filters (GF/C)
-
Vacuum manifold
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of ¹²⁵I-abciximab.
-
Total Binding: To each well, add a serially diluted concentration range of ¹²⁵I-abciximab (e.g., 0.1 - 50 nM).
-
Non-specific Binding: In a parallel set of wells, add the same concentrations of ¹²⁵I-abciximab along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
Platelet Addition: Add the prepared platelet suspension to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound ¹²⁵I-abciximab.
-
Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration.
-
Plot the specific binding (Y-axis) against the concentration of ¹²⁵I-abciximab (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 4: Competition Binding Assay using ¹²⁵I-Abciximab
This assay determines the IC50 of an unlabeled competitor (e.g., unlabeled this compound or other GPIIb/IIIa antagonists).
Materials:
-
Same materials as for the Saturation Binding Assay.
-
Unlabeled competitor compound.
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of ¹²⁵I-abciximab to each well (typically at or below the Kd value, e.g., 1-5 nM).
-
Competitor Addition: Add a range of concentrations of the unlabeled competitor compound in triplicate.
-
Control Wells: Include wells for total binding (¹²⁵I-abciximab only) and non-specific binding (¹²⁵I-abciximab with a high concentration of unlabeled this compound).
-
Platelet Addition: Add the prepared platelet suspension to each well.
-
Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value of the competitor.
-
Visualizations
GPIIb/IIIa Signaling Pathway
The following diagram illustrates the "inside-out" and "outside-in" signaling pathways of the GPIIb/IIIa receptor, which are crucial for platelet activation and aggregation.
Caption: GPIIb/IIIa inside-out and outside-in signaling pathways.
Experimental Workflow: Saturation Binding Assay
The diagram below outlines the key steps in performing a saturation binding assay with radiolabeled this compound.
Caption: Workflow for a saturation binding assay.
Logical Relationship: Competition Binding Principle
This diagram illustrates the principle of a competitive binding assay.
Caption: Principle of competitive radioligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling through platelet integrin alpha IIb beta 3: inside-out, outside-in, and sideways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The glycoprotein IIb/IIIa complex of the platelets. An activation-dependent integrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Abciximab: A Versatile Tool for Investigating Integrin Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Abciximab, the Fab fragment of the chimeric human-murine monoclonal antibody 7E3, is a potent antagonist of the platelet integrin receptor αIIbβ3 (glycoprotein IIb/IIIa).[1][2] Initially developed for its antiplatelet effects in cardiovascular medicine, this compound's utility extends far beyond its clinical applications.[3] Its specific binding characteristics and profound impact on integrin function make it an invaluable tool for researchers investigating the complex world of integrin biology. These application notes provide a comprehensive overview of how this compound can be employed in the laboratory to dissect integrin signaling pathways, study cell adhesion phenomena, and characterize integrin expression.
Integrins are a diverse family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in a myriad of physiological and pathological processes, including thrombosis, inflammation, angiogenesis, and cancer metastasis.[2] this compound primarily targets the β3 subunit of integrins, thereby blocking the binding of natural ligands such as fibrinogen and von Willebrand factor to αIIbβ3.[2][4] Notably, this compound also exhibits high-affinity binding to another β3-containing integrin, αvβ3, also known as the vitronectin receptor, which is expressed on various cell types including endothelial cells, smooth muscle cells, and some tumor cells.[1][5] This cross-reactivity provides a unique opportunity to study the roles of both αIIbβ3 and αvβ3 in different cellular contexts. Furthermore, this compound has been shown to interact with the leukocyte integrin Mac-1 (αMβ2), albeit with lower affinity, suggesting a potential role in modulating inflammatory responses.[2][6]
These notes will detail this compound's binding properties, provide quantitative data for its interactions with various integrins, and offer step-by-step protocols for key experimental applications. Additionally, we will visualize the intricate signaling pathways influenced by this compound and the workflows of the described experimental procedures.
Data Presentation
The following tables summarize the quantitative data regarding this compound's binding affinities and its inhibitory effects on platelet aggregation, providing a quick reference for experimental design.
Table 1: Binding Affinity of this compound to Various Integrins
| Integrin | Cell Type/System | Dissociation Constant (Kd) | Reference(s) |
| αIIbβ3 (GP IIb/IIIa) | Platelets | ~5 nM | [2] |
| αvβ3 | Human Umbilical Vein Endothelial Cells (HUVECs) | ~13.6 ± 3.8 nM | [1] |
| αvβ3 | M21 melanoma cells | Similar to αIIbβ3 | [1] |
| Mac-1 (αMβ2) | Leukocytes | ~160 nM | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
| Agonist | Anticoagulant | IC50 Value | Reference(s) |
| 20 µM ADP | Citrated Blood | 1.25 - 2.3 µg/mL | [7] |
| 5 µg/mL Collagen | Citrated Blood | 2.3 - 3.8 µg/mL | [7] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound as a tool to investigate integrin biology.
Cell Adhesion Assay
This protocol describes how to assess the role of αvβ3 integrin in cell adhesion to an extracellular matrix (ECM) protein and the inhibitory effect of this compound.
Objective: To quantify the adhesion of cells expressing αvβ3 to vitronectin-coated surfaces and to determine the inhibitory effect of this compound.
Materials:
-
Cells expressing αvβ3 integrin (e.g., HUVECs, M21 melanoma cells)
-
Cell culture medium
-
Vitronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Control antibody (e.g., non-specific IgG)
-
96-well tissue culture plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. b. The next day, wash the wells three times with PBS to remove unbound vitronectin. c. Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C. d. Wash the wells three times with PBS.
-
Cell Preparation: a. Harvest cells expressing αvβ3 and resuspend them in serum-free cell culture medium. b. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. c. Wash the cells to remove excess dye and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibition with this compound: a. Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a control antibody for 30 minutes at 37°C.
-
Adhesion: a. Add 100 µL of the cell suspension (with or without antibody) to each vitronectin-coated well. b. Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: a. Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Quantification: a. Add 100 µL of PBS to each well. b. Measure the fluorescence of the adherent cells using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye. c. The percentage of adherent cells can be calculated relative to the fluorescence of the total number of cells added to a well (measured before the washing steps).
Flow Cytometry for Integrin Expression and this compound Binding
This protocol details the use of flow cytometry to quantify the surface expression of integrins and to analyze the binding of this compound to these receptors.
Objective: To measure the expression of αIIbβ3 or αvβ3 on the cell surface and to assess the binding of FITC-labeled this compound.
Materials:
-
Cells of interest (e.g., platelets for αIIbβ3, HUVECs for αvβ3)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FITC-conjugated this compound
-
Primary antibodies against the integrin of interest (e.g., anti-CD41 for αIIb, anti-CD51 for αv, anti-CD61 for β3)
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is not labeled)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry buffer.
-
Antibody Staining for Integrin Expression: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the primary antibody against the target integrin subunit or an isotype control antibody at the recommended concentration. c. Incubate for 30 minutes on ice in the dark. d. Wash the cells twice with 1 mL of flow cytometry buffer by centrifugation at 300 x g for 5 minutes. e. If using an unlabeled primary antibody, resuspend the cells in 100 µL of flow cytometry buffer and add the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark. f. Wash the cells twice as described in step 2d.
-
This compound Binding Assay: a. To assess direct binding, incubate the cells with FITC-conjugated this compound (e.g., 20 µg/mL) for 30 minutes at room temperature.[1] b. For competition assays, pre-incubate the cells with an unlabeled antibody that targets the same integrin (e.g., LM609 for αvβ3) before adding FITC-abciximab.[1] c. Wash the cells twice with flow cytometry buffer.
-
Data Acquisition and Analysis: a. Resuspend the cells in 500 µL of flow cytometry buffer. b. Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000). c. Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity, which correlates with the level of integrin expression or this compound binding.
Immunoprecipitation of Integrin Complexes
This protocol outlines a method to immunoprecipitate integrin complexes to study their composition and associated signaling molecules, using this compound to potentially modulate these interactions.
Objective: To isolate integrin-protein complexes from cell lysates to identify interacting partners.
Materials:
-
Cells expressing the target integrin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the integrin subunit of interest (for immunoprecipitation)
-
This compound (for pre-treatment to study its effect on complex formation)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: a. Culture cells to the desired confluency. b. If investigating the effect of this compound on complex formation, pre-treat the cells with this compound for a specified time. c. Wash the cells with ice-cold PBS. d. Lyse the cells with ice-cold lysis buffer on ice for 30 minutes. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cell lysate) to a new tube.
-
Pre-clearing the Lysate: a. Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. b. Centrifuge and collect the supernatant.
-
Immunoprecipitation: a. Add the immunoprecipitating antibody (e.g., anti-β3 integrin) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: a. Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer). b. Boil the samples for 5-10 minutes to elute the protein complexes. c. Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., FAK, Src).
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in these application notes.
Caption: Integrin signaling pathway blocked by this compound.
Caption: Workflow for a cell adhesion assay.
Caption: Workflow for immunoprecipitation of integrin complexes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Safety and efficacy of this compound as an adjunct to percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GP IIb/IIIa inhibitor this compound (c7E3) inhibits the binding of various ligands to the leukocyte integrin Mac-1 (CD11b/CD18, alphaMbeta2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Abciximab in Clot Retraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing abciximab, a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, in the study of clot retraction. This document outlines the mechanism of action of this compound, presents detailed experimental protocols, summarizes quantitative data from relevant studies, and visualizes key pathways and workflows.
Introduction to this compound and Clot Retraction
Clot retraction is a critical physiological process in hemostasis and thrombosis, driven by platelets exerting contractile forces on the fibrin network. This process is primarily mediated by the platelet integrin receptor GPIIb/IIIa. Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen and fibrin, which in turn triggers "outside-in" signaling. This signaling cascade leads to the reorganization of the platelet cytoskeleton and the activation of the contractile machinery, resulting in the physical shrinkage of the clot.
This compound is a chimeric monoclonal antibody Fab fragment that binds with high affinity to the GPIIb/IIIa receptor. By blocking the binding of fibrinogen and other adhesive molecules to this receptor, this compound effectively inhibits platelet aggregation and, consequently, clot retraction.[1][2][3] This makes it an invaluable tool for in vitro and ex vivo studies aimed at understanding the molecular mechanisms of clot retraction and for the development of novel antiplatelet therapies. This compound also binds to the αvβ3 integrin, which may contribute to its overall effects.[4]
Quantitative Data on the Effect of this compound on Clot Retraction
The inhibitory effect of this compound on clot retraction has been quantified in various studies using different methodologies. The following tables summarize key findings.
Table 1: Effect of this compound on Clot Strength Measured by Thromboelastography (TEG)
| This compound Concentration (µg/mL) | Mean Maximum Amplitude (MA) in Whole Blood (mm) | Mean Maximum Amplitude (MA) in Platelet-Rich Plasma (PRP) (mm) |
| 0 (Control) | 18.6 ± 3.1 | 33.7 ± 3.5 |
| Not Specified (with Cytochalasin D) | 10.4 ± 3.0 | 20.2 ± 3.5 |
| Not Specified (this compound alone) | 15.0 ± 2.9 | 25.0 ± 4.0 |
Data adapted from a study evaluating the individual and combined effects of this compound and cytochalasin D on the Maximum Amplitude (MA) of TEG tracings.
Table 2: Dose-Response of this compound on Platelet Function Inhibition
| Percentage of Standard this compound Bolus Dose | Percentage of Patients Achieving ≥80% Inhibition of Platelet Function |
| 50% | 40% |
| 75% | 87% |
| 100% | 95% |
Data from a study evaluating the platelet function dose-response to incremental this compound bolus dosing during percutaneous coronary intervention.[5]
Experimental Protocols
This section provides detailed protocols for studying clot retraction using this compound.
Protocol 1: Fluorescence-Based Kinetic Clot Retraction Assay in Whole Blood
This protocol is adapted from a novel method that quantifies the kinetics of clot contraction by measuring the expulsion of fluorescently labeled albumin into the serum.[6]
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound solution (e.g., ReoPro®).
-
FITC-conjugated human albumin.
-
0.2 M Calcium Chloride (CaCl₂).
-
Human α-thrombin.
-
Black 96-well microplate.
-
Fluorescence plate reader with temperature control.
Procedure:
-
Sample Preparation:
-
To 1 mL of citrated whole blood, add FITC-albumin to a final concentration of 10 µg/mL.
-
Add this compound to the desired final concentration (e.g., 10 µg/mL). For control wells, add an equivalent volume of saline.
-
Incubate the blood samples with this compound for 15 minutes at room temperature.
-
-
Initiation of Clotting:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
Add 200 µL of the blood/abciximab mixture to each well.
-
To initiate clotting, add 10 µL of 0.2 M CaCl₂ (final concentration 10 mM) and 5 µL of human α-thrombin (final concentration 1 U/mL) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity from the top of each well every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to the expulsion of FITC-albumin from the contracting clot and is a measure of clot retraction kinetics.
-
Plot fluorescence intensity versus time to visualize the clot retraction profile.
-
Calculate parameters such as the lag time, rate of retraction (slope of the curve), and maximum retraction (plateau of the curve).
-
Protocol 2: Volumetric Clot Retraction Assay in Platelet-Rich Plasma (PRP)
This is a classic and straightforward method to assess clot retraction.[4]
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound solution.
-
Human α-thrombin.
-
Glass test tubes.
-
Wooden applicator sticks.
Procedure:
-
PRP Preparation:
-
Centrifuge the citrated whole blood at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
-
Assay Setup:
-
In a glass test tube, add 500 µL of PRP.
-
Add this compound to the desired final concentration. For the control tube, add an equivalent volume of saline.
-
Place a wooden applicator stick in the center of the PRP.
-
-
Clot Formation and Retraction:
-
To initiate clotting, add 10 µL of human α-thrombin (final concentration 1 U/mL).
-
Incubate the tubes at 37°C and observe for clot formation and retraction over 1-2 hours.
-
-
Measurement:
-
After the incubation period, carefully remove the clot attached to the wooden stick.
-
Measure the volume of the remaining serum.
-
Calculate the percentage of clot retraction using the following formula: % Retraction = (Initial PRP Volume - Remaining Serum Volume) / Initial PRP Volume * 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in clot retraction and a typical experimental workflow for studying the effects of this compound.
Caption: GPIIb/IIIa outside-in signaling pathway leading to clot retraction.
Caption: A generalized workflow for in vitro clot retraction studies using this compound.
Discussion and Considerations
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for achieving the desired level of GPIIb/IIIa blockade and inhibition of clot retraction in your specific experimental system.[5]
-
Assay Selection: The choice of clot retraction assay (e.g., volumetric, fluorescence-based, thromboelastography) will depend on the specific research question, available equipment, and the desired endpoints (e.g., endpoint retraction vs. kinetics).[4]
-
Controls: Appropriate controls are essential for interpreting the results. These should include a vehicle control (saline or buffer used to dissolve this compound) and potentially other inhibitors of the clot retraction pathway to validate the assay.
-
Mechanism of Action: While this compound's primary mechanism is the blockade of GPIIb/IIIa, its effects on other integrins like αvβ3 may also play a role in certain cellular contexts.[4]
-
In Vivo Correlation: While in vitro and ex vivo studies provide valuable mechanistic insights, it is important to consider that the in vivo environment is more complex. The antithrombotic efficacy of this compound has been extensively demonstrated in clinical settings.[7]
By employing the protocols and considering the information provided in these application notes, researchers can effectively utilize this compound as a tool to investigate the intricate process of clot retraction and to advance the development of novel therapeutics for thrombotic disorders.
References
- 1. A novel technique to quantify the kinetics of blood clot contraction based on the expulsion of fluorescently labeled albumin into serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound inhibits procoagulant activity but not the release reaction upon collagen- or clot-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The platelet function dose-response to this compound during percutaneous coronary revascularization is variable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Talin-dependent integrin activation is required for fibrin clot retraction by platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Abciximab-Induced Thrombocytopenia
This guide provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting abciximab-induced thrombocytopenia (AIT) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced thrombocytopenia (AIT)?
A1: this compound is a chimeric monoclonal antibody fragment that binds to the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] AIT is primarily an immune-mediated phenomenon. The binding of this compound to the GPIIb/IIIa receptor can induce a conformational change, exposing new epitopes on the platelet surface.[3] In some individuals and research models, pre-existing or newly formed IgG antibodies recognize these new epitopes or the this compound-receptor complex itself.[3][4] This leads to the opsonization of platelets, which are then rapidly cleared from circulation by macrophages in the spleen and liver via Fc-gamma receptor (FcγR)-mediated phagocytosis.[4][5]
Q2: How quickly does AIT develop in research models and what is the typical severity?
A2: The onset of AIT can be acute and profound, often occurring within 2 to 4 hours after the first administration of this compound.[4][6] This rapid onset is typically attributed to naturally occurring, pre-existing antibodies.[1] A delayed onset, occurring 5 to 10 days later, is also possible and is thought to be caused by the formation of new antibodies against the drug.[1][7] Severe thrombocytopenia is characterized by a platelet count dropping below 50,000/μL, with profound cases falling below 20,000/μL.[4][6][8]
Q3: My platelet counts are low, but the drop seems inconsistent. Could it be something other than true thrombocytopenia?
A3: Yes, it is critical to rule out pseudothrombocytopenia. This is an in vitro artifact where platelets clump together in the presence of anticoagulants like EDTA, leading to a falsely low reading from automated counters.[2][9] this compound has been reported to cause pseudothrombocytopenia.[4][9] To investigate this, you should perform a peripheral blood smear to visually check for platelet clumping and repeat the platelet count using a blood sample anticoagulated with sodium citrate instead of EDTA.[6][9]
Q4: Are there known risk factors that might predispose my animal models to AIT?
A4: While most data comes from clinical studies, certain factors may translate to research models. These include previous exposure to this compound, which significantly increases the incidence of AIT.[3][4] In clinical settings, risk factors like age >65 years, weight <80 kg, and a baseline platelet count <200,000/L have been identified.[2][6] The specific strain and species of the animal model may also influence susceptibility, making it important to establish baseline data for your chosen model.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpectedly Rapid & Severe Platelet Drop (<2 hours) | 1. Pre-existing antibodies in the animal model. 2. Pseudothrombocytopenia. 3. Incorrect dosage (overdose). | 1. Review literature for known strain susceptibilities. 2. Immediately perform a peripheral blood smear to check for platelet clumping.[4] 3. Recount platelets using a citrate-anticoagulated sample.[6] 4. Verify all dose calculations, dilution factors, and administration volumes. |
| High Variability in Platelet Counts Between Animals | 1. Inconsistent drug administration (e.g., subcutaneous vs. intravenous). 2. Biological variability within the animal cohort (age, weight, health status). 3. Inter-animal differences in immune response. | 1. Standardize the administration route; intravenous injection generally provides the most consistent and rapid onset.[5] 2. Ensure animals are closely matched for age, weight, and are in good health. 3. Increase the sample size (n) per group to improve statistical power and account for biological variation. |
| Platelet Counts Do Not Recover as Expected | 1. Sustained immune response and antibody production. 2. Impaired bone marrow compensation (thrombopoiesis). 3. Continued presence of circulating this compound. | 1. Monitor platelet counts for a longer duration (up to 10-14 days).[4][6] 2. Consider measuring thrombopoietin (TPO) levels to assess bone marrow response. 3. In cases of severe, persistent thrombocytopenia, experimental interventions like intravenous immunoglobulin (IVIg) could be explored as they have been used clinically.[8] |
| Inconsistent Results in Platelet Function Assays | 1. Insufficient GPIIb/IIIa receptor blockade. 2. Variable platelet activation status. 3. Assay interference from other substances (e.g., heparin). | 1. Use flow cytometry to directly measure the percentage of GPIIb/IIIa receptors blocked by this compound.[10] 2. Standardize blood collection and processing techniques to minimize ex vivo platelet activation. 3. Utilize platelet-specific functional tests like thromboelastography (TEG) or impedance aggregometry, which can differentiate drug effects from other factors.[11][12] |
Quantitative Data Summary
Table 1: Incidence of this compound-Induced Thrombocytopenia (Clinical Data)
| Severity | Patient Group | Incidence Rate | Reference |
|---|---|---|---|
| Thrombocytopenia (<100,000/μL) | Patients receiving this compound | 2.4% - 3.73% | [3][13] |
| Patients receiving Tirofiban | 0.5% | [3] | |
| Patients receiving Placebo | 2.03% | [13] | |
| Severe Thrombocytopenia (<50,000/μL) | Patients receiving this compound | 1.07% | [13] |
| Patients receiving Placebo | 0.48% | [13] |
| Profound Thrombocytopenia (<20,000/μL) | Patients receiving this compound | 0.60% - 8.5% |[6][8][13] |
Table 2: Platelet Count Recovery Timeline
| Event | Typical Timeframe | Notes | Reference |
|---|---|---|---|
| Onset of AIT | 2-4 hours (acute) or 5-10 days (delayed) | Acute onset is more common with first exposure. | [1][6] |
| Return to Normal Platelet Count | 3 days to 2 weeks | Recovery begins after this compound is discontinued. | [4] |
| This compound Biological Half-life | Long; due to strong receptor affinity | Platelet function can remain inhibited for 48 hours or more post-infusion. |[2][10] |
Key Experimental Protocols
Protocol 1: Mouse Model of Immune-Mediated Thrombocytopenia
This protocol describes a general method for inducing immune thrombocytopenia in mice, which can be adapted to study the effects of agents like this compound. The principle relies on administering an anti-platelet antibody to induce platelet clearance.
Materials:
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
Rat anti-mouse GPIbα (CD42b) or anti-mouse GPIIb (CD41) monoclonal antibody.[5]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Blood collection supplies (e.g., EDTA-coated capillaries, citrate solution)
-
Automated hematology analyzer or hemocytometer
Methodology:
-
Baseline Platelet Count: Acclimatize mice for at least one week. Collect a baseline blood sample (20-50 µL) from the tail vein or saphenous vein into an EDTA-coated tube. Determine the platelet count.
-
Antibody Preparation: Dilute the anti-platelet antibody in sterile PBS. A typical dose to induce moderate to severe thrombocytopenia is 1-2 µg per gram of body weight.[5] The exact dose should be optimized in a pilot study.
-
Administration: Inject the prepared antibody solution intravenously (IV) via the tail vein for a rapid, synchronous onset of thrombocytopenia.[5] Intraperitoneal (IP) injection can also be used but results in a slower, more variable onset.
-
Monitoring: Collect blood samples at predetermined time points (e.g., 2, 6, 24, 48, and 72 hours) post-injection. Platelet counts typically reach their lowest point (nadir) around 24 hours after IV injection.[5]
-
Troubleshooting Check: At the time of the platelet nadir, prepare a blood smear from an EDTA sample to visually confirm the absence of platelet clumps, ruling out pseudothrombocytopenia.
Protocol 2: Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This protocol allows for the quantification of this compound binding to platelets, confirming target engagement.
Materials:
-
Whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate.
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse Fab) that specifically recognizes this compound.
-
Flow cytometer.
Methodology:
-
Sample Preparation: Collect whole blood from control and this compound-treated animals.
-
Staining: Incubate a small volume of whole blood with the fluorescently-labeled secondary antibody for 20-30 minutes at room temperature in the dark. This antibody will bind to the this compound already attached to the platelets.
-
Lysis/Fixation (Optional): If necessary, lyse red blood cells using a commercial lysing solution and fix the cells with 1% paraformaldehyde.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics.
-
Analysis: Measure the mean fluorescence intensity (MFI) of the platelet population. The percentage of receptor occupancy can be calculated by comparing the MFI of treated samples to that of a saturating dose of this compound in vitro.[10]
Visualizations
References
- 1. This compound-induced delayed profound thrombocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced acute profound thrombocytopenia postpercutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Acute profound thrombocytopenia secondary to local this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acute profound this compound induced thrombocytopenia: a correct management of a methodological error - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ahajournals.org [ahajournals.org]
- 10. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, this compound, and ticlopidine: continuous platelet inhibition by the combination of this compound and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Near-site monitoring of the antiplatelet drug this compound using the Hemodyne analyzer and modified thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. [this compound-induced thrombopenia during treatment of acute coronary syndromes by angioplasty] - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing abciximab concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abciximab. The focus is on optimizing experimental concentrations to achieve desired on-target effects while minimizing off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the Fab fragment of the chimeric human-murine monoclonal antibody 7E3. Its primary on-target effect is the inhibition of platelet aggregation. It achieves this by binding to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor (also known as integrin αIIbβ3) on the surface of platelets. This binding sterically hinders the interaction of fibrinogen and von Willebrand factor with the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is its binding to the vitronectin receptor (αvβ3 integrin), which is found on platelets, as well as on vascular endothelial and smooth muscle cells.[4] this compound has been shown to bind to GPIIb/IIIa and αvβ3 with equivalent affinity.[5][6][7] This interaction can influence processes such as cell adhesion, migration, and proliferation.[8][9] Another reported off-target interaction is with the Mac-1 receptor on monocytes and neutrophils.[10][11]
Q3: What concentration of this compound should I use for my in vitro experiments?
A3: The optimal concentration will depend on your specific experimental setup, including platelet concentration and the agonist used. For inhibiting platelet aggregation in platelet-rich plasma (PRP), IC50 values have been reported to be in the range of 1.25-2.3 µg/mL for ADP-induced aggregation and 2.3-3.8 µg/mL for collagen-induced aggregation.[12] One study found that a concentration of 1.3 µg/mL was sufficient to occupy approximately 75% of platelet GPIIb/IIIa receptors when the platelet concentration was 100,000/µL.[2] For studies on the functional inhibition of αvβ3, an IC50 of 0.5 µg/mL has been reported for the inhibition of human coronary smooth muscle cell invasion.[8]
Q4: What is a recommended starting dose for preclinical in vivo studies?
A4: A study in a rat model of balloon angioplasty used a daily intravenous dose of 0.25 mg/kg.[10][13] This can serve as a starting point for dose-ranging studies in other animal models. It is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dose for your specific model and desired level of platelet inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly Low Platelet Count (Thrombocytopenia)
A significant drop in platelet count after this compound administration can be a true biological effect or an in vitro artifact.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| True Thrombocytopenia | A real, drug-induced decrease in circulating platelets. | Platelet count remains low in repeat testing with different anticoagulants (e.g., citrate, heparin).[14] |
| Pseudothrombocytopenia (PTCP) | An in vitro artifact where platelets clump in the presence of an anticoagulant (commonly EDTA), leading to a falsely low count by automated analyzers.[14][15] | 1. Examine a peripheral blood smear: Look for platelet clumps.[14] 2. Recollect blood in a different anticoagulant: Use a tube with sodium citrate (blue top) or heparin instead of EDTA (purple top).[15] 3. Maintain sample temperature: Keeping the blood sample at 37°C can help minimize clumping.[14] |
Issue 2: Inconsistent or Low Platelet Aggregation Response
Variability in platelet aggregation assay results can obscure the true effect of this compound.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Platelet Viability | Platelets can become activated or lose reactivity due to improper handling. | 1. Optimize blood collection: Use a 19-21 gauge needle and discard the first few mL of blood.[1] 2. Gentle mixing: Mix blood with anticoagulant gently; do not shake.[1] 3. Timely processing: Perform assays within 2-4 hours of blood collection.[16] 4. Maintain temperature: Keep samples at room temperature (18-24°C).[1] |
| Incorrect Reagent Concentration | Suboptimal concentrations of agonists or this compound will lead to inconsistent results. | 1. Prepare fresh solutions: Ensure agonists and this compound are not expired and are prepared fresh from stock.[1] 2. Perform dose-response curves: Determine the optimal concentration of your agonist and this compound for your specific experimental conditions. |
| Instrument Malfunction | Issues with the aggregometer can lead to erroneous readings. | 1. Regular calibration: Calibrate and maintain the instrument according to the manufacturer's instructions.[1] 2. Check settings: Ensure proper sample volume, stir speed, and temperature.[14] |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Inhibition
| Target | Parameter | Value | Cell/System |
| GPIIb/IIIa (αIIbβ3) | KD | 6.2 ± 2.7 nmol/L | Platelets |
| Vitronectin Receptor (αvβ3) | KD | 11.0 ± 3.2 nmol/L | Purified αvβ3 |
| Vitronectin Receptor (αvβ3) | KD | 9.8 ± 2.7 nmol/L | HUVECs |
| GPIIb/IIIa (αIIbβ3) | IC50 (Cell Adhesion) | ~6.2 nmol/L | HEL Cells |
| Vitronectin Receptor (αvβ3) | IC50 (Cell Adhesion) | ~10 nmol/L | M21 Cells |
| Vitronectin Receptor (αvβ3) | IC50 (Cell Invasion) | 0.5 µg/mL | hcSMCs |
| Vitronectin Receptor (αvβ3) | IC50 (Chemotaxis) | 33.0 µg/mL | hcSMCs |
| Data compiled from references[5][8]. HUVECs: Human Umbilical Vein Endothelial Cells; HEL Cells: Human Erythroleukemia cells; M21 Cells: Human melanoma cells; hcSMCs: human coronary Smooth Muscle Cells. |
Table 2: In Vitro Concentrations of this compound for Platelet Aggregation Inhibition
| Agonist | Parameter | Concentration | Anticoagulant |
| 20 µM ADP | IC50 | 1.25-2.3 µg/mL | Sodium Citrate |
| 5 µg/mL Collagen | IC50 | 2.3-3.8 µg/mL | Sodium Citrate |
| Platelet Aggregometry Assay (PAA™) | 75% Receptor Occupancy | 1.3 µg/mL | N/A |
| Data compiled from references[2][12]. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the basic steps for assessing this compound's effect on platelet aggregation using LTA.
-
Blood Collection:
-
Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio) using a 19-21 gauge needle.
-
Discard the first few mL to avoid tissue factor contamination.
-
Gently invert the tube several times to mix. Do not shake.
-
Keep the sample at room temperature (18-24°C) and use within 4 hours.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 200 x g for 8-10 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes) to obtain PPP.[10]
-
Adjust the platelet count of the PRP to the desired concentration (e.g., 250-300 x 109/L) using PPP.
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time.
-
Add the platelet agonist (e.g., ADP, collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curve to determine the percentage of inhibition.
-
Protocol 2: Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This protocol provides a general workflow for measuring the binding of this compound to platelet GPIIb/IIIa receptors.
-
Sample Preparation:
-
Collect whole blood as described in the LTA protocol.
-
Aliquot whole blood or PRP into flow cytometry tubes.
-
-
Staining:
-
Add the desired concentration of this compound and incubate.
-
To detect bound this compound, add a fluorescently labeled secondary antibody that recognizes the murine component of this compound (e.g., FITC-conjugated anti-mouse IgG).
-
To assess the level of functional blockade, a fluorescently labeled fibrinogen can be added after platelet activation with an agonist.
-
Alternatively, to measure the number of unoccupied receptors, a fluorescently labeled antibody that recognizes the GPIIb/IIIa complex (e.g., anti-CD41) can be used.
-
-
Fixation (Optional):
-
Samples can be fixed with a low concentration of paraformaldehyde (e.g., 1%) to allow for later analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Analyze the fluorescence intensity to quantify the amount of bound antibody or fibrinogen.
-
Receptor occupancy can be calculated by comparing the fluorescence of this compound-treated platelets to untreated controls.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of CIB with GPIIb/IIIa during outside-in signaling is required for platelet spreading on fibrinogen. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound and tirofiban on vitronectin receptors in human endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the migration and invasion potential of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An additional mechanism of action of this compound: dispersal of newly formed platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
Technical Support Center: Managing Abciximab's Short Plasma Half-Life in Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with abciximab. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, with a particular focus on managing its short plasma half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with this compound?
The principal challenge arises from the disparity between this compound's short plasma half-life (approximately 10-30 minutes) and its long biological half-life.[1] While the drug is rapidly cleared from the plasma, its high-affinity binding to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets results in a prolonged antiplatelet effect.[1] This necessitates careful consideration of the experimental timeline and drug administration method to ensure consistent and reproducible results.
Q2: How can I maintain a stable concentration of this compound in my in vitro experiment?
For short-term in vitro assays, such as platelet aggregation studies, a single dose of this compound is often sufficient. However, for longer-term cell culture experiments, maintaining a stable concentration is crucial. This can be achieved by:
-
Periodic Replenishment: Replacing a portion of the cell culture medium with fresh medium containing the desired concentration of this compound at regular intervals. The frequency of replenishment will depend on the stability of this compound in your specific culture conditions.
-
Continuous Infusion System: For more precise control, a syringe pump can be used to continuously infuse a concentrated solution of this compound into the cell culture medium at a predetermined rate.
Q3: What is the recommended approach for administering this compound in animal models?
To mimic the clinical application and maintain a steady-state concentration, a bolus injection followed by a continuous intravenous infusion is the standard and recommended method for administering this compound in animal models.[2][3][4] This approach ensures sustained high-grade GPIIb/IIIa receptor blockade.[2][3][4]
Q4: How do I calculate the appropriate dose of this compound for my experiment?
The optimal dose will depend on the specific experimental model (in vitro or in vivo) and the desired level of platelet inhibition. For in vivo studies, a common starting point is a 0.25 mg/kg bolus followed by a continuous infusion of 0.125 µg/kg/min.[2][4] For in vitro experiments, dose-response curves should be generated to determine the IC50 (the concentration that inhibits 50% of the platelet aggregation response).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected platelet inhibition in in vitro assays.
Possible Causes:
-
Drug Degradation: this compound, being a protein, can degrade over time, especially at room temperature.
-
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations.
-
Platelet Concentration: The inhibitory effect of this compound can be influenced by the platelet concentration in the assay.[5]
Solutions:
-
Fresh Preparation: Always prepare fresh solutions of this compound for each experiment.
-
Proper Storage: Store stock solutions of this compound at 2-8°C and avoid repeated freeze-thaw cycles.
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Standardized Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) for all experiments.
Issue 2: High variability in results between experimental animals.
Possible Causes:
-
Improper Catheter Placement: Inconsistent delivery of the drug via continuous infusion.
-
Individual Animal Variation: Differences in metabolism and clearance rates between animals.
Solutions:
-
Verify Catheter Patency: Ensure the intravenous catheter is correctly placed and remains patent throughout the infusion period.
-
Increase Sample Size: A larger number of animals per group will help to account for individual variability.
-
Dose-Response Studies: Conduct pilot studies to determine the optimal dose for your specific animal model and strain.
Issue 3: Unexpected bleeding in animal models.
Possible Causes:
-
Excessive Dose: The administered dose of this compound may be too high.
-
Concomitant Anticoagulants: The combined effect of this compound and other anticoagulants (e.g., heparin) can increase bleeding risk.[6]
Solutions:
-
Dose Adjustment: Reduce the bolus and/or infusion dose of this compound.
-
Monitor Coagulation Parameters: Carefully monitor bleeding time and other coagulation parameters.
-
Adjust Heparin Dose: If using heparin concomitantly, consider reducing its dose.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-Life | < 10 minutes (initial), ~30 minutes (second phase) | Human | [3][6] |
| Biological Half-Life | Platelet function recovers over 48-96 hours | Human | [3][6] |
| Receptor Occupancy for >80% Inhibition | ~80% of GPIIb/IIIa receptors | Non-human primates, Humans | [2][3][4] |
| IC50 for Cell Adhesion (in vitro) | 0.34 µg/mL | Melanoma cell line | [7] |
Table 2: Recommended Dosing Regimens for this compound
| Application | Bolus Dose | Continuous Infusion Rate | Duration | Species | Reference |
| Percutaneous Coronary Intervention (PCI) | 0.25 mg/kg | 0.125 µg/kg/min (max 10 µ g/min ) | 12 hours | Human | [2][4][6] |
| Unstable Angina (pre-PCI) | 0.25 mg/kg | 10 µ g/min | 18-24 hours | Human | [2][4] |
| Preclinical Thrombosis Model | 0.25 mg/kg | ≥ 80% receptor blockade sustained | Variable | Non-human primates | [2][4] |
| Humanized Mouse Model of Thrombosis | Recommended PCI dose | Continuous infusion | ~15 minutes | Mouse (with human platelets) | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the steps for a standard light transmission aggregometry (LTA) assay to assess this compound's inhibitory effect.
Materials:
-
Freshly drawn whole blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen)
-
Saline (0.9%)
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Incubation: Pre-warm the PRP samples to 37°C for 5-10 minutes in the aggregometer cuvettes with a stir bar.
-
Add this compound: Add varying concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 5-10 minutes).
-
Baseline Reading: Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Initiate Aggregation: Add the platelet agonist to the cuvettes and record the change in light transmittance for 5-10 minutes.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: Continuous Infusion in a Rodent Model
This protocol describes the setup for a continuous intravenous infusion of this compound in a rat or mouse model.
Materials:
-
This compound solution for injection
-
Sterile saline or 5% dextrose for dilution
-
Syringe pump
-
Intravenous catheter (e.g., jugular or femoral vein)
-
Animal restraining device (if necessary)
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically place an intravenous catheter into the desired vein.
-
Prepare Infusion Solution: Dilute the this compound stock solution to the desired concentration in sterile saline or dextrose.
-
Bolus Administration: Administer a bolus injection of this compound (e.g., 0.25 mg/kg) through the catheter.
-
Set up Infusion Pump: Load the prepared this compound solution into a syringe and place it in the syringe pump. Connect the syringe to the animal's catheter via extension tubing.
-
Calculate Infusion Rate: Calculate the required infusion rate in mL/hour based on the desired dose (e.g., 0.125 µg/kg/min), the concentration of the this compound solution, and the animal's body weight.
-
Start Infusion: Start the syringe pump to deliver the continuous infusion for the planned duration of the experiment.
-
Monitoring: Monitor the animal regularly for any signs of distress or adverse reactions.
Visualizations
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's efficacy.
References
- 1. Administration of this compound during percutaneous coronary intervention reduces both ex vivo platelet thrombus formation and fibrin deposition: implications for a potential anticoagulant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ReoPro (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 5. researchgate.net [researchgate.net]
- 6. ReoPro, (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. globalrph.com [globalrph.com]
- 8. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Abciximab and Platelet Degranulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for abciximab to influence platelet degranulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the Fab fragment of a chimeric human-murine monoclonal antibody (7E3) that acts as a potent antiplatelet agent.[1][2] Its primary mechanism is to bind to the glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1][3] This binding physically obstructs or induces a conformational change in the receptor, which prevents the binding of key ligands like fibrinogen and von Willebrand factor.[3][4][5][6] Since the cross-linking of platelets via fibrinogen is the final common pathway for platelet aggregation, this compound effectively inhibits the formation of platelet aggregates regardless of the initial activation stimulus.[3][4]
Q2: Does this compound inhibit or increase platelet degranulation?
The effect of this compound on platelet degranulation is complex and appears to be context-dependent, with different studies reporting conflicting results.
-
Inhibition of Degranulation: Several studies have shown that this compound can inhibit or reduce the expression of P-selectin (CD62P), a marker of alpha-granule degranulation. This effect has been observed in various experimental settings, including in vitro models of cardiopulmonary bypass and in patients with ST-segment elevation myocardial infarction (STEMI).[7][8][9][10] The combination of this compound with aspirin has also been shown to have an additive inhibitory effect on P-selectin expression.[11]
-
Increase of Degranulation: Conversely, some research indicates that this compound can, under certain conditions, increase platelet degranulation. One study reported a significant increase in P-selectin expression when platelets were stimulated with ADP in the presence of this compound.[12] This suggests that this compound binding to the GPIIb/IIIa receptor may generate an "outside-in" signal that promotes degranulation, even as it blocks aggregation.[12]
-
No Effect on Degranulation: At least one study found that while this compound reduced procoagulant activity, it did not inhibit the release of alpha-granule contents (specifically Platelet Factor 4), suggesting that the pathways for these two processes are distinct.[13]
Q3: What are the key markers for measuring platelet degranulation in experiments involving this compound?
The most common markers are cell surface proteins that are translocated from internal granules to the platelet surface upon activation. These are typically measured using flow cytometry.[14][15][16]
-
P-selectin (CD62P): A protein stored in the membrane of alpha-granules. Its appearance on the platelet surface is a direct indicator of alpha-granule release.[16]
-
CD63 (LAMP-3): A protein located in the membranes of dense granules and lysosomes.[17][18] Its surface expression indicates the release of contents from these granules.
Troubleshooting Guide
Issue 1: My experiment shows an unexpected increase in P-selectin (CD62P) expression after this compound treatment.
-
Question: I expected this compound to be purely inhibitory. Why might I be observing platelet activation?
-
Answer: This is a documented phenomenon and may be caused by "outside-in" signaling.[12] The binding of this compound to GPIIb/IIIa can sometimes trigger intracellular signals that lead to degranulation.[12]
-
Check your agonist: This effect has been specifically noted with ADP as the stimulating agonist.[12] The outcome may differ if you are using other agonists like thrombin receptor activating peptide (TRAP) or collagen.[19]
-
Review co-medications: The presence of other agents, such as clopidogrel (which targets the P2Y12 ADP receptor), can inhibit this this compound-induced degranulation.[12]
-
Consider the experimental system: The pro-degranulation effect has been observed in specific in vitro models. The in vivo environment or different buffer conditions (e.g., whole blood vs. platelet-rich plasma) may yield different results.
-
Issue 2: I am seeing significant inter-subject variability in the inhibitory effect of this compound.
-
Question: Why does the same concentration of this compound produce different levels of inhibition in samples from different donors?
-
Answer: Interpatient variation in the platelet response to a standard dose of this compound is a known occurrence.[20]
-
Baseline Platelet Reactivity: Donors may have different baseline levels of platelet reactivity or receptor expression.
-
Internal GPIIb/IIIa Pools: Platelets maintain an internal, uninhibited pool of GPIIb/IIIa complexes.[20] Upon stimulation with strong agonists like thrombin, these receptors can be rapidly mobilized to the surface, mediating a residual platelet response even in the presence of this compound.[20]
-
Genetic Factors: Underlying genetic differences in platelet receptors or signaling proteins could play a role.
-
Issue 3: My platelet counts are dropping unexpectedly in my in vitro assay after adding this compound.
-
Question: Is this compound causing platelet destruction?
-
Answer: While this compound can induce true thrombocytopenia in a clinical setting, in an in vitro experiment you should first rule out pseudothrombocytopenia .[21]
-
Cause: this compound can cause platelets to clump in the presence of certain anticoagulants (like EDTA), leading automated cell counters to misread the clumps as single large cells, thus artificially lowering the platelet count.
-
Solution: Re-run the platelet count using a blood sample anticoagulated with citrate instead of EDTA.[21] If the count normalizes, the issue is methodological pseudothrombocytopenia.
-
Data Presentation
Table 1: Effect of this compound on P-selectin (CD62P) Expression (In Vitro Data)
| Agonist | This compound Concentration | Baseline P-selectin Positive Platelets (%) | Post-Abciximab P-selectin Positive Platelets (%) | Reference |
| 5 µM ADP | 3-5 µg/mL | 46.2 ± 6.0 | 27.4 ± 7.0 | [11] |
| 20 µM ADP | 3-5 µg/mL | 53.1 ± 8.1 | 35.1 ± 11.0 | [11] |
| ADP | Not Specified | (Baseline Value) | ~30% Increase | [12] |
Table 2: Platelet Inhibition in Clinical and Experimental Models
| Study Context | Treatment Group | Control Group | Outcome Measure | Result | Reference |
| STEMI Patients | This compound | No GP IIb/IIIa Inhibitor | P-selectin Expression | Significantly lower in the this compound group at all time points post-PCI. | [9] |
| In Vitro CPB Model | This compound (3.2 µg/mL) | Untreated Blood | P-selectin Expression | Almost completely prevented the CPB-induced increase in P-selectin. | [8] |
| Rat Skin Flap Model | This compound (1 mg/kg) | Normal Saline | CD62P Expression | Significantly suppressed CD62P expression on platelets. | [10] |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Platelet Degranulation (P-selectin Expression)
This protocol provides a general framework for assessing P-selectin (CD62P) expression on the platelet surface as a marker for alpha-granule degranulation.
1. Materials and Reagents:
-
Whole blood collected in sodium citrate or acid-citrate-dextrose (ACD) anticoagulant.
-
Phosphate-buffered saline (PBS) or HEPES-Tyrode's buffer.
-
This compound (or vehicle control).
-
Platelet agonist (e.g., ADP, TRAP, collagen).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD61 or Anti-CD41a (platelet identification marker).
-
Anti-CD62P (P-selectin).
-
Isotype control antibody corresponding to the anti-CD62P antibody.
-
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
2. Method:
-
Blood Collection: Collect whole blood via venipuncture into appropriate anticoagulant tubes. Gently invert to mix. Allow blood to rest for 15-30 minutes at room temperature to allow platelets to return to a resting state.
-
Incubation with this compound: In a microcentrifuge tube, aliquot diluted whole blood or platelet-rich plasma (PRP). Add the desired concentration of this compound (or vehicle control) and incubate for 15 minutes at 37°C.
-
Platelet Activation: Add the chosen agonist (e.g., 20 µM ADP) to the sample. Include a resting (unstimulated) control where only buffer is added. Incubate for 10-15 minutes at 37°C without agitation.
-
Antibody Staining: Add saturating concentrations of fluorochrome-conjugated anti-CD61 (or CD41a) and anti-CD62P antibodies to each sample. In a separate tube, use the isotype control instead of anti-CD62P. Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Stop the reaction by adding 500 µL of cold fixative solution to each tube and vortex gently. Samples can be stored at 4°C in the dark for up to 24 hours before analysis.
-
Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties and positive staining for the platelet-specific marker (CD61/CD41a).
-
Within the platelet gate, determine the percentage of P-selectin positive platelets and/or the Mean Fluorescence Intensity (MFI) of the P-selectin signal. Compare the results from this compound-treated samples, controls, and resting platelets.
-
Visualizations
Caption: this compound blocks the final step of platelet aggregation.
Caption: Workflow for measuring platelet degranulation via flow cytometry.
Caption: Troubleshooting unexpected results in this compound experiments.
References
- 1. This compound: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 7. academic.oup.com [academic.oup.com]
- 8. perfusion.com [perfusion.com]
- 9. Inhibition of platelet function by this compound or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet glycoprotein IIb/IIIa receptor antagonist (this compound) inhibited platelet activation and promoted skin flap survival after ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment in vitro after aspirin treatment in vivo has additive effects on platelet aggregation, ATP release, and P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clopidogrel, but not this compound, reduces platelet leukocyte conjugates and P-selectin expression in a human ex vivo in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits procoagulant activity but not the release reaction upon collagen- or clot-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Platelet function tests and flow cytometry to monitor antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell surface expression of lysosome-associated membrane protein-2 (lamp2) and CD63 as markers of in vivo platelet activation in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An additional mechanism of action of this compound: dispersal of newly formed platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression of markers of platelet activation and the interpatient variation in response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acute profound this compound induced thrombocytopenia: a correct management of a methodological error - PMC [pmc.ncbi.nlm.nih.gov]
abciximab's concentration-dependent effects on platelet-neutrophil interactions
Technical Support Center: Abciximab and Platelet-Neutrophil Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the concentration-dependent effects of this compound on platelet-neutrophil interactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing an unexpected increase in platelet-neutrophil aggregates (PNAs) at high concentrations of this compound in our in vitro model. Is this a known effect?
A1: Yes, this is a documented paradoxical effect. While this compound is a potent inhibitor of platelet-platelet aggregation by blocking the GPIIb/IIIa receptor, high concentrations (>5 µg/mL) have been shown to sometimes increase the formation of platelet-neutrophil aggregates.[1][2]
-
Possible Explanation: The mechanism is not fully elucidated, but it is hypothesized that the binding of this compound to the GPIIb/IIIa receptor may induce conformational changes in the platelet membrane. This can lead to an "outside-in" signaling cascade that promotes the expression of other adhesion molecules, such as P-selectin (CD62P), which then binds to its ligand (PSGL-1) on neutrophils.[3] Another possibility is that by preventing platelet-platelet aggregation, more individual platelets are available to interact with neutrophils.
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check your this compound stock and final experimental concentrations.
-
Assess P-selectin Expression: Use flow cytometry to measure P-selectin (CD62P) expression on the platelet surface in response to different this compound concentrations. An increase in P-selectin could explain the enhanced neutrophil binding.[3][4]
-
Titrate this compound: Perform a detailed dose-response curve (e.g., 0.1 µg/mL to 20 µg/mL) to identify the concentration at which the effect switches from inhibitory to stimulatory for PNA formation in your specific experimental system.[1]
-
Q2: What are the essential controls to include in our experiments assessing this compound's effects on platelet-neutrophil interactions?
A2: A robust control strategy is critical for interpreting your data accurately. The following controls are recommended:
-
Vehicle Control: The buffer or solvent used to dissolve this compound should be added to a sample to control for any effects of the vehicle itself.
-
Isotype Control: Use a non-binding monoclonal antibody of the same isotype (e.g., human-murine chimeric Fab fragment) at the same concentration as this compound. This controls for non-specific binding effects of the antibody.
-
Unstimulated Sample: A sample with platelets and neutrophils but without any agonist or this compound to establish a baseline level of PNA formation.
-
Agonist Control: A sample stimulated with a known platelet agonist (e.g., ADP, thrombin) without this compound to ensure the cells are responsive and to serve as a positive control for aggregation.
-
Single Cell Controls: Samples containing only platelets or only neutrophils to set up gates correctly during flow cytometry analysis.
Q3: Our flow cytometry results for platelet-neutrophil aggregates are inconsistent. What are common pitfalls and how can we troubleshoot them?
A3: Inconsistency in flow cytometry for PNA analysis is a common challenge. Here are some key areas to troubleshoot:
-
Blood Collection: Use a large gauge needle and a clean venipuncture to avoid pre-activation of platelets. The first few milliliters of blood should be discarded. Use appropriate anticoagulants (e.g., citrate or heparin, depending on the experimental goal).[5]
-
Sample Preparation: Minimize handling and vortexing. Washing and centrifugation steps can activate platelets.[5] Consider using whole blood fixation protocols to stabilize aggregates immediately after collection.[5]
-
Antibody Staining: Ensure optimal antibody concentrations through titration. Use Fc blocking agents to prevent non-specific antibody binding, especially to neutrophils.[6]
-
Gating Strategy: Use a pan-leukocyte marker (e.g., CD45) and a neutrophil-specific marker (e.g., CD16 or Ly6G for mice) to identify the neutrophil population accurately. Use a platelet-specific marker (e.g., CD41/CD61 or CD42b) to identify platelets attached to neutrophils.[7][8] Events positive for both neutrophil and platelet markers are identified as PNAs.
-
Instrument Settings: Ensure consistent instrument settings (voltages, compensation) across all experiments. Run quality control beads daily.
Data Presentation: Concentration-Dependent Effects of this compound
The following tables summarize the observed effects of different concentrations of this compound on platelet and neutrophil functions based on published literature.
Table 1: Effect of this compound on Platelet-Platelet vs. Platelet-Neutrophil Aggregation
| This compound Concentration | Effect on Platelet-Platelet Aggregation | Effect on Platelet-Neutrophil Aggregation | Reference |
|---|---|---|---|
| Low (0.1 - 5 µg/mL) | Significant Inhibition | Inhibition or No Significant Effect | [1] |
| High ( >5 - 20 µg/mL) | Strong Inhibition | Increased Aggregation |[1][2] |
Table 2: Effect of this compound on Platelet and Neutrophil Activation Markers
| This compound Concentration | Effect on Platelet P-selectin (CD62P) | Effect on Neutrophil Degranulation (e.g., PMN-Elastase release) | Reference |
|---|---|---|---|
| Low (0.1 - 5 µg/mL) | No significant effect or slight inhibition | Inhibition | [1][4] |
| High ( >5 - 20 µg/mL) | No significant effect or slight increase | Less effective at inhibition |[1][3] |
Experimental Protocols
Protocol 1: Quantification of Platelet-Neutrophil Aggregates using Whole Blood Flow Cytometry
This protocol is designed to measure PNA formation in response to this compound in a whole blood sample, which minimizes artifactual platelet activation.
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant using a 19-gauge needle. Gently invert the tube 3-5 times. Let the sample rest for 15-20 minutes at room temperature.
-
Incubation with this compound: Aliquot 100 µL of whole blood into microcentrifuge tubes. Add this compound to achieve the desired final concentrations (e.g., 1 µg/mL, 5 µg/mL, 20 µg/mL) or vehicle control. Incubate for 15 minutes at 37°C.
-
Activation (Optional): If studying agonist-induced aggregation, add a platelet agonist like ADP (final concentration 5-10 µM) and incubate for a further 10 minutes at 37°C.
-
Antibody Staining: Add a cocktail of fluorescently-conjugated antibodies to each tube. For example:
-
Anti-CD45-PerCP (pan-leukocyte marker)
-
Anti-CD16-PE (neutrophil marker)
-
Anti-CD41a-FITC (platelet marker)
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation: Add 1 mL of 1% paraformaldehyde (PFA) to each tube to fix the cells and stop the reaction. Incubate for 30 minutes in the dark.
-
Red Blood Cell Lysis (Optional, if needed): If the signal is obscured, lyse RBCs using a commercially available lysis buffer according to the manufacturer's instructions. Centrifuge gently and resuspend the leukocyte pellet in PBS.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000-20,000 events in the CD45-positive gate.
-
Gating and Analysis:
-
First, gate on the leukocyte population using CD45 vs. Side Scatter (SSC).
-
From the leukocyte gate, identify the neutrophil population based on its characteristic SSC and CD16 expression.
-
Within the neutrophil gate, quantify the percentage of cells that are also positive for the platelet marker (CD41a). This percentage represents the level of platelet-neutrophil aggregates.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound's Mechanism of Action
References
- 1. Concentration-dependent effect of this compound on platelets and neutrophils in a model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clopidogrel, but not this compound, reduces platelet leukocyte conjugates and P-selectin expression in a human ex vivo in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perfusion.com [perfusion.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Interference of Abciximab in Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from abciximab in laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with laboratory assays?
This compound is a chimeric monoclonal antibody Fab fragment that acts as a potent antagonist of the glycoprotein (GP) IIb/IIIa receptor on platelets.[1] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, preventing fibrinogen and von Willebrand factor from binding to activated platelets.[2][3] This mechanism of action directly impacts assays that measure platelet function. Additionally, as a monoclonal antibody, it can cause in vitro phenomena such as pseudothrombocytopenia and may affect certain coagulation and immunoassays.[4][5]
Q2: Which laboratory assays are most commonly affected by this compound?
The primary assays affected by this compound are those assessing platelet function, including:
-
Platelet Aggregation Assays: Light Transmission Aggregometry (LTA), whole-blood aggregometry, and various point-of-care platelet function analyzers.[6][7]
-
Viscoelastic Assays: Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM).[8][9]
-
Platelet Counts: Can lead to falsely low platelet counts (pseudothrombocytopenia) in EDTA-anticoagulated blood.[5][10]
-
Coagulation Assays: While the effects on standard prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not consistently significant, this compound can reduce procoagulant activity and thrombin generation on the surface of activated platelets.[11][12][13]
Q3: What is this compound-induced pseudothrombocytopenia and how can it be identified?
This compound-induced pseudothrombocytopenia is an in vitro artifact where the presence of this compound, often in combination with the anticoagulant EDTA, causes platelets to clump together.[5] This clumping leads to an erroneously low platelet count by automated hematology analyzers.[10] It is important to differentiate this from true thrombocytopenia, which is a real decrease in platelet numbers in circulation and carries a risk of bleeding.[1][4]
To identify pseudothrombocytopenia, the following steps are recommended:
-
Review of Peripheral Blood Smear: Microscopic examination of a blood smear prepared from the EDTA-anticoagulated sample will reveal platelet clumps.[4][5]
-
Repeat Platelet Count with a Different Anticoagulant: Recollect the blood sample in a tube containing sodium citrate (blue-top tube) and repeat the platelet count. In cases of pseudothrombocytopenia, the platelet count in the citrated sample will be significantly higher and closer to the true value.[5][10][14]
Troubleshooting Guides
Issue 1: Abnormally Low Platelet Count in a Patient Treated with this compound
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound-induced thrombocytopenia.
Issue 2: Unexpected Results in Platelet Aggregation Assays
Problem: Complete or near-complete inhibition of platelet aggregation is observed, making it difficult to assess the effects of other agents or underlying platelet function.
Troubleshooting Steps:
-
Confirm this compound Administration: Verify the timing and dosage of this compound administration relative to sample collection. The inhibitory effect is rapid and dose-dependent.[3][7]
-
Assay Selection: Be aware that different platelet function assays have varying sensitivities to this compound.[15][16] Light Transmission Aggregometry (LTA) and bedside assays like the Rapid Platelet Function Assay (RPFA) will show profound inhibition.[6]
-
Consider Timing of Experiment: Platelet function gradually recovers as this compound is cleared. If feasible, schedule experiments after the drug's effects have diminished. Platelet function recovery can take 12 to 48 hours after cessation of infusion.[1][2]
-
Alternative Agonists: While this compound blocks the final aggregation step, some insight into initial platelet activation might be gained by measuring markers of alpha-granule release, which may not be completely inhibited.[11]
Issue 3: Interpreting Viscoelastic Assay (TEG/ROTEM) Results
Problem: this compound significantly reduces the maximum amplitude (MA) or maximum clot firmness (MCF), parameters that reflect clot strength, making it difficult to assess the contribution of other hemostatic components.
Troubleshooting and Interpretation:
-
Principle of Interference: this compound prevents platelets from contributing to clot strength by blocking the GPIIb/IIIa-mediated cross-linking of fibrin.[8]
-
Utilize Specific TEG/ROTEM Assays:
-
TEG with Platelet Mapping: This assay uses this compound as a reagent to specifically measure the fibrin component of the clot, allowing for the calculation of the platelet contribution to clot strength.
-
ROTEM with FIBTEM: The FIBTEM assay uses cytochalasin D to inhibit platelets, isolating the fibrin-based clot firmness. Comparing the EXTEM and FIBTEM results can help quantify the platelet contribution to clot strength, though this compound's presence will already have a similar effect to cytochalasin D.[9][17][18]
-
-
Interpretation: A reduced MA/MCF in a patient on this compound is an expected finding and reflects the drug's therapeutic effect. The remaining clot strength is primarily due to the fibrinogen component.
Quantitative Data Summary
Table 1: Effect of this compound on Platelet Aggregation
| Assay Type | Agonist | This compound Dose/Concentration | % Inhibition of Platelet Aggregation | Reference |
| Light Transmission Aggregometry (LTA) | 20 µM ADP | 0.25 mg/kg bolus | >80% | [3][7] |
| Light Transmission Aggregometry (LTA) | 5 µM Collagen | 2.3-3.8 µg/mL (IC50) | 50% | [16] |
| Rapid Platelet Function Assay (RPFA) | Not specified | 0.125 mg/kg (x2) | Higher than receptor occupancy assays | [15] |
| Whole Blood Aggregometry (ICHOR) | 20 µM ADP | Standard clinical dose | Aggregation reduced from 88% to 26% | [19] |
Table 2: Incidence of this compound-Induced Thrombocytopenia and Pseudothrombocytopenia
| Condition | Definition | Incidence in this compound-Treated Patients | Incidence in Placebo-Treated Patients | Reference |
| True Thrombocytopenia | Platelet count <100,000/µL | 2.5% - 12% (higher with re-exposure) | 1.8% | [4][20] |
| Severe Thrombocytopenia | Platelet count <50,000/µL | ~2% | Not specified | [4] |
| Profound Thrombocytopenia | Platelet count <20,000/µL | 0.5% - 1.1% | Not specified | [21][22] |
| Pseudothrombocytopenia | In vitro platelet clumping | 2.1% | 0.6% | [20] |
Experimental Protocols
Protocol 1: Differentiation of True Thrombocytopenia from Pseudothrombocytopenia
Objective: To determine if a low platelet count in a patient receiving this compound is a true physiological event or an in vitro artifact.
Methodology:
-
Initial Sample Collection: Collect peripheral blood in a standard EDTA-containing (lavender-top) tube.
-
Automated Platelet Count: Perform a platelet count using an automated hematology analyzer.
-
Blood Smear Preparation: If the platelet count is low, prepare a peripheral blood smear from the EDTA-anticoagulated blood.
-
Microscopic Examination: Stain the smear (e.g., with Wright-Giemsa stain) and examine under a microscope for the presence of platelet clumps.
-
Confirmatory Sample Collection: If platelet clumps are observed or if pseudothrombocytopenia is suspected, collect a second blood sample in a tube containing 3.2% sodium citrate (blue-top).
-
Repeat Platelet Count: Perform a platelet count on the citrated sample. Note: Some analyzers may require adjustment for the different anticoagulant.
-
Interpretation: A significantly higher platelet count in the citrated sample compared to the EDTA sample, along with the presence of clumps on the smear from the EDTA sample, confirms pseudothrombocytopenia.[5][10][14]
Protocol 2: Assessment of Platelet Aggregation using Light Transmission Aggregometry (LTA)
Objective: To measure ex vivo platelet aggregation in a sample from a patient treated with this compound.
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will be used as a blank.
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust if necessary (typically to 200-300 x 10^9/L) using autologous PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Assay:
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. In the presence of this compound, this will be significantly reduced.[7]
Signaling Pathways and Mechanisms
This compound's Mechanism of Action
This compound functions by sterically hindering the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor, which is the final step in platelet aggregation.
Caption: Mechanism of this compound-induced inhibition of platelet aggregation.
References
- 1. This compound-induced acute profound thrombocytopenia postpercutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Acute profound thrombocytopenia secondary to local this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving this compound, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. TEG and ROTEM: technology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound inhibits procoagulant activity but not the release reaction upon collagen- or clot-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on prothrombin activation and thrombin generation in acute coronary syndromes without ST-segment elevation: Global Utilization of Strategies to Open Occluded Coronary Arteries Trial IV in Acute Coronary Syndromes (GUSTO IV ACS) Italian Hematologic Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound versus tirofiban on activated clotting time during percutaneous intervention and its relation to clinical outcomes--observations from the TARGET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute profound this compound induced thrombocytopenia: a correct management of a methodological error - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of this compound-induced platelet inhibition is assay dependent: a comparative study in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Role of Thromboelastography and Rotational Thromboelastometry in the Management of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blockscientific.com [blockscientific.com]
- 20. Occurrence and clinical significance of pseudothrombocytopenia during this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extreme Thrombocytopenia Following this compound Therapy - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 22. ahajournals.org [ahajournals.org]
Technical Support Center: Addressing Interindividual Variation in Response to Abciximab
Welcome to the technical support center for researchers, scientists, and drug development professionals working with abciximab. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from the interindividual variation in patient response to this glycoprotein IIb/IIIa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the Fab fragment of a chimeric human-murine monoclonal antibody that functions as a potent antiplatelet agent.[1] Its primary mechanism of action is to bind to the glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1][2] This binding blocks the receptor, preventing fibrinogen, von Willebrand factor, and other adhesive molecules from cross-linking platelets.[3] By inhibiting this final common pathway of platelet aggregation, this compound effectively reduces the formation of thrombi.[3][4]
Q2: What are the main causes of interindividual variation in the response to this compound?
A2: The variability in patient response to this compound is a multifactorial issue. Key contributing factors include:
-
Genetic Polymorphisms: Variations in the gene encoding the GPIIIa subunit, such as the PlA2 polymorphism, have been shown to reduce the inhibitory effect of this compound.[5][6]
-
Internal Platelet Pools: Platelets maintain an internal, uninhibited pool of GPIIb/IIIa receptors that can be mobilized to the surface upon stimulation by strong agonists, leading to a residual thrombotic potential.[7][8]
-
Assay-Dependent Variability: The method used to measure platelet inhibition significantly impacts the results. Different assays, such as light transmission aggregometry, receptor occupancy assays, and rapid platelet function assays, may yield different quantitative measures of inhibition.[9][10]
-
Patient-Specific Factors: Although not consistently observed, factors such as baseline platelet count could potentially influence the dose-response relationship.[11]
Q3: What is this compound-induced thrombocytopenia and how is it managed?
A3: this compound-induced thrombocytopenia is a significant adverse effect characterized by a rapid decrease in platelet count, typically occurring within 2 to 4 hours of administration.[3][12] The incidence of profound thrombocytopenia is relatively low but requires immediate attention.[3] Management strategies include:
-
Exclusion of Other Causes: It is crucial to rule out other potential causes of thrombocytopenia, such as heparin-induced thrombocytopenia (HIT) and pseudothrombocytopenia.[7][12]
-
Discontinuation of the Drug: Immediate cessation of the this compound infusion is the primary step in management.[12][13]
-
Platelet Transfusion: Platelet transfusion is recommended for patients with severe thrombocytopenia (platelet count <20,000/μL) or in cases of major bleeding with a platelet count below 50,000/μL.[3][7]
Troubleshooting Guides
Troubleshooting Inconsistent Platelet Aggregation Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate samples | Inadequate mixing of platelet-rich plasma (PRP) or incorrect pipetting technique. | Ensure gentle but thorough mixing of PRP before aliquoting. Use calibrated pipettes and consider reverse pipetting for viscous samples.[9] |
| Reduced or absent aggregation response | Expired or improperly stored agonist; low platelet count in the PRP. | Prepare fresh agonist solutions and verify their activity. Measure the platelet count in the PRP and adjust if it falls below the optimal range for the assay (typically <150 x 10⁹/L).[9] |
| Spontaneous platelet aggregation | Platelet activation during blood collection or sample processing. | Use a 19-21 gauge needle for clean venipuncture, discard the first few milliliters of blood, and ensure the correct blood-to-anticoagulant (3.2% sodium citrate) ratio of 9:1.[9] Handle samples gently and process them within 30 minutes to 4 hours of collection at room temperature.[9][11] |
| Discrepancy between different aggregation assays | Different assays measure different aspects of platelet function and have varying sensitivities to this compound. | Be aware that results from different platforms (e.g., LTA vs. bedside assays) may not be directly comparable.[10] Use a consistent methodology for longitudinal studies. |
Troubleshooting Flow Cytometry-Based Platelet Function Assays
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence or non-specific antibody binding | Inadequate blocking, inappropriate antibody concentration, or presence of platelet aggregates. | Use appropriate isotype controls and titrate antibody concentrations to determine the optimal signal-to-noise ratio. Ensure samples are well-mixed and consider gentle vortexing to disperse small aggregates. |
| Low signal intensity for activation markers (e.g., PAC-1, CD62P) | Insufficient platelet activation, use of inappropriate anticoagulant, or delayed sample processing. | Confirm the activity of the platelet agonist. Use an appropriate anticoagulant such as citrate or heparin; avoid EDTA as it can irreversibly alter the GPIIb/IIIa complex.[14] Analyze fresh whole blood whenever possible to minimize platelet activation during processing.[5] |
| Difficulty in gating the platelet population | Presence of giant platelets or microparticles that overlap with the platelet gate. | Use a platelet-specific marker such as CD41 or CD61 to positively identify the platelet population, in addition to forward and side scatter characteristics.[2][6] |
| Inconsistent results over time | Variability in instrument settings, reagent quality, or sample handling. | Perform regular calibration and quality control of the flow cytometer. Use fresh reagents and adhere to standardized protocols for sample preparation and staining.[9] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing platelet aggregation in response to an agonist using LTA.
1. Sample Preparation: a. Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[15] b. Process the sample within 4 hours of collection, keeping it at room temperature.[15] c. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200g for 10-15 minutes at 20°C.[15] d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000g for 15 minutes). e. Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using PPP.
2. Aggregometer Setup: a. Set the aggregometer to 37°C. b. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
3. Aggregation Measurement: a. Pipette the adjusted PRP into a cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow the sample to equilibrate for a few minutes. c. Add the desired platelet agonist (e.g., ADP, collagen, thrombin receptor activator peptide - TRAP) at a specific concentration. d. Record the change in light transmission for a defined period (typically 5-10 minutes).
4. Data Analysis: a. The maximum percentage of aggregation is determined from the aggregation curve. b. The slope of the curve can also be analyzed to determine the rate of aggregation.
Protocol 2: Flow Cytometry for PAC-1 Binding
This protocol describes the measurement of the activated conformation of the GPIIb/IIIa receptor using the PAC-1 antibody.
1. Reagents and Materials: a. Whole blood collected in 3.2% sodium citrate. b. Fluorescein isothiocyanate (FITC)-conjugated PAC-1 antibody. c. FITC-conjugated mouse IgM isotype control. d. Platelet agonist (e.g., ADP, TRAP). e. A platelet-specific marker (e.g., PE-conjugated anti-CD41). f. Sheath fluid and appropriate buffers.
2. Staining Procedure: a. In a flow cytometry tube, add 5 µL of whole blood. b. Add the platelet agonist at the desired final concentration and incubate for the recommended time at room temperature. For a resting control, add buffer instead of agonist. c. Add FITC-conjugated PAC-1 or the isotype control to the respective tubes. d. Add the PE-conjugated anti-CD41 antibody to identify platelets. e. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16] f. Add 1 mL of a suitable buffer to stop the reaction.
3. Flow Cytometry Analysis: a. Acquire data on a calibrated flow cytometer. b. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41. c. Analyze the FITC signal (PAC-1 binding) within the platelet gate. d. The percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) are the primary readouts.
Protocol 3: GPIIb/IIIa Receptor Occupancy Assay
This protocol provides a method to quantify the percentage of GPIIb/IIIa receptors blocked by this compound.
1. Principle: This assay measures the binding of a labeled antibody that recognizes an epitope on the GPIIb/IIIa receptor that is not blocked by this compound. The difference in binding in the presence and absence of this compound is used to calculate receptor occupancy.
2. Procedure: a. Obtain blood samples before and at various time points after this compound administration. b. Prepare PRP as described in the LTA protocol. c. Incubate an aliquot of PRP with a saturating concentration of a fluorescently labeled antibody that binds to GPIIb/IIIa (e.g., an anti-CD41 antibody). d. In a parallel tube, incubate another aliquot of PRP with a labeled antibody that competes with this compound for the same binding site. e. After incubation, wash the platelets to remove unbound antibody. f. Analyze the samples by flow cytometry to determine the mean fluorescence intensity (MFI) of the platelet population.
3. Calculation: Receptor Occupancy (%) = [1 - (MFI of post-abciximab sample / MFI of pre-abciximab sample)] x 100
Quantitative Data Summary
Table 1: Comparison of Platelet Inhibition by this compound as Measured by Different Assays
| Assay Type | Typical % Inhibition (Post-Bolus) | Key Considerations |
| Light Transmission Aggregometry (20 µM ADP) | >80%[17] | "Gold standard" but requires sample processing and is not a point-of-care test.[4] |
| GPIIb/IIIa Receptor Occupancy | >80%[8][17] | Directly measures the binding of the drug to its target. |
| Rapid Platelet Function Assay (RPFA) | Variable, often shows high levels of inhibition | Point-of-care test providing rapid results, but may overestimate inhibition for small molecule inhibitors.[10] |
| Flow Cytometry (PAC-1 binding) | >90% inhibition of activated receptor expression | Provides detailed information on the activation state of a subpopulation of platelets. |
Visualizations
Caption: this compound's mechanism of action on the platelet aggregation pathway.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Caption: Logical workflow for troubleshooting variable this compound response.
References
- 1. This compound: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 2. karger.com [karger.com]
- 3. Acute profound this compound induced thrombocytopenia: a correct management of a methodological error - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 7. Acute profound thrombocytopenia secondary to local this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of the internal and external pools of glycoprotein IIb/IIIa following this compound bolus and infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving this compound, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biodatacorp.com [biodatacorp.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Extreme Thrombocytopenia Following this compound Therapy - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 14. researchgate.net [researchgate.net]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. Platelet Activation [bdbiosciences.com]
- 17. ahajournals.org [ahajournals.org]
factors affecting the reversal of abciximab's effects in vitro
Welcome to the technical support center for researchers studying the in vitro effects of abciximab. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments related to the reversal of this compound's effects on platelet function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a chimeric monoclonal antibody fragment that functions as a potent antiplatelet agent.[1] It targets the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1] By binding to this receptor, this compound blocks the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation, thereby inhibiting the formation of thrombi.[1][2][3][4][5] This action effectively disrupts the final common pathway of platelet aggregation.[1]
Q2: How can the antiplatelet effects of this compound be reversed in vitro?
A2: The reversal of this compound's effects in vitro can be observed through several mechanisms:
-
Spontaneous Dissociation: this compound binds reversibly to the GPIIb/IIIa receptor.[6] Over time, the antibody will naturally dissociate from the platelet surface, leading to a gradual recovery of platelet function. The dissociation half-life of this compound from GPIIb/IIIa has been determined to be approximately 2 hours in vitro.[6]
-
Platelet Transfusion Simulation: In a clinical setting, the transfusion of fresh, this compound-free platelets can effectively reverse the drug's antiplatelet effects.[7][8] This can be simulated in vitro by introducing a population of untreated platelets to a sample of this compound-treated platelets. The this compound will redistribute among the entire platelet population, reducing the receptor occupancy on the original platelets and restoring some platelet function.[6]
-
Disaggregation of a Newly Formed Thrombus: this compound can facilitate the dispersal of newly formed platelet aggregates, particularly those induced by weaker agonists like ADP.[9] This is achieved by partially displacing fibrinogen from activated GPIIb/IIIa receptors.[9]
Q3: What factors can influence the rate of this compound reversal in my experiments?
A3: Several factors can affect the observed reversal of this compound's effects:
-
Initial this compound Concentration: Higher initial concentrations will lead to greater receptor occupancy and will require a longer time for dissociation to a level where platelet function is restored.
-
Platelet Concentration: The inhibitory effect of a given concentration of this compound is inversely related to the platelet concentration.[10] Therefore, in a sample with a lower platelet count, the apparent reversal may be slower.
-
Agonist Strength: The reversal of platelet aggregation is more readily observed with weaker agonists (e.g., ADP) compared to stronger agonists (e.g., thrombin receptor activating peptide - TRAP).[9]
-
Time: The dissociation of this compound is a time-dependent process. Longer incubation times will allow for more significant dissociation and recovery of platelet function.[6]
-
Shear Conditions: The inhibitory and disaggregating properties of this compound can be influenced by the shear stress applied to the platelet sample.[11]
Q4: Can I expect complete reversal of this compound's effects in my in vitro assay?
A4: Achieving complete and immediate reversal of this compound's effects in vitro is challenging due to its high affinity and relatively slow dissociation rate.[12] While platelet function can be gradually restored over several hours as the drug dissociates, a complete return to baseline may not be observed within the typical timeframe of many in vitro assays.[13] However, significant partial reversal can be measured and studied.
Troubleshooting Guides
Issue 1: No significant reversal of platelet aggregation observed over time.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time for dissociation. | This compound has a dissociation half-life of about 2 hours.[6] Ensure your experimental timeline allows for sufficient time for the drug to dissociate. Consider extending incubation times to 4, 6, or even 12 hours post-abciximab treatment. |
| High initial concentration of this compound. | If the initial concentration of this compound is too high, it will take a much longer time for receptor occupancy to fall to a level that permits aggregation. Review your dosing calculations and consider performing a dose-response curve to find an optimal inhibitory concentration for your reversal studies. |
| Use of a strong platelet agonist. | Strong agonists like TRAP can induce such a powerful activation signal that even a small number of available GPIIb/IIIa receptors can lead to some aggregation, masking the subtle changes from this compound dissociation. Consider using a weaker agonist like ADP (5-20 µM) to better resolve the recovery of platelet function.[13][14] |
| Platelet viability has declined over the long incubation. | Long experiments can lead to a decrease in platelet viability and responsiveness. Ensure you are using appropriate buffers and handling techniques to maintain platelet health. Perform a positive control with untreated platelets at the end of the experiment to confirm they are still responsive. |
Issue 2: High variability in reversal measurements between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent platelet preparation. | Variations in platelet count and activation state between preparations can significantly impact results. Standardize your platelet-rich plasma (PRP) or washed platelet preparation protocol. Always measure the platelet count in your final preparation and normalize if necessary. |
| Inconsistent timing of reagent addition. | The timing of agonist and this compound addition is critical. Use precise timing for all steps of your assay. For disaggregation studies, the time between agonist addition and subsequent this compound addition significantly impacts the outcome.[9] |
| Temperature fluctuations. | Platelet function is sensitive to temperature. Ensure all reagents and samples are maintained at the appropriate temperature (typically 37°C for aggregation studies) throughout the experiment. |
| Inter-individual donor variability. | There can be significant differences in platelet reactivity between blood donors.[15] If possible, use platelets from the same donor for a set of comparative experiments. If using different donors, be sure to include appropriate controls for each. |
Issue 3: Difficulty in measuring this compound dissociation by flow cytometry.
| Possible Cause | Troubleshooting Step |
| Low fluorescence signal from labeled anti-abciximab antibody. | The concentration of the secondary antibody may be too low. Titrate the fluorescently labeled secondary antibody to determine the optimal concentration that provides a bright signal with low background. |
| High background fluorescence. | This could be due to non-specific binding of the secondary antibody. Include an isotype control to assess the level of non-specific binding. Also, ensure adequate washing steps to remove unbound antibody. |
| Instrument settings are not optimal. | Incorrect voltage settings on the flow cytometer can lead to poor signal resolution. Use a standardized setup procedure with calibration beads to ensure consistent instrument performance. |
| Gating strategy is not isolating the platelet population correctly. | Debris and platelet microaggregates can interfere with the analysis. Set a gate around the single-cell population based on forward and side scatter profiles to exclude these events.[13] |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | This compound Concentration | % Inhibition of Platelet Aggregation | Reference |
| 20 µM ADP | 0.25 mg/kg bolus (in vivo) | >90% (at 2 hours) | [3] |
| 5 µM ADP | 3-5 µg/mL | ~100% | [14] |
| 0.75 mmol/L Sodium Arachidonate | 3-5 µg/mL | ~40% | [14] |
| 5 µM TRAP | 3 µg/mL | >80% inhibition of fibrinogen binding | [16] |
Table 2: Recovery of Platelet Function Following Cessation of this compound Infusion (Ex Vivo Data)
| Time After Infusion | Median GPIIb/IIIa Receptor Blockade | Median Aggregation Response (% of Baseline) | Reference |
| 12 hours | 68% | 38% | [13] |
| 24 hours | Not specified | Platelet function returns to normal ranges | [13] |
| 48 hours | Not specified | Platelet function generally recovers | [3] |
Experimental Protocols
Protocol 1: Measuring Reversal of Platelet Aggregation by Light Transmittance Aggregometry (LTA)
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Incubate with this compound:
-
Add the desired concentration of this compound to the PRP and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Monitor Aggregation over Time:
-
At various time points post-incubation (e.g., 0, 1, 2, 4, 6 hours), transfer an aliquot of the this compound-treated PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to warm to 37°C for at least 2 minutes.
-
Establish a baseline of 0% aggregation with the PRP and 100% aggregation with the PPP.
-
Add a platelet agonist (e.g., 20 µM ADP) to the cuvette and record the aggregation for at least 5 minutes.
-
The reversal of this compound's effect will be observed as an increase in the maximum aggregation percentage over time.
-
Protocol 2: Assessing this compound-Induced Disaggregation of Platelet Aggregates
-
Prepare PRP: As described in Protocol 1.
-
Induce Platelet Aggregation:
-
Place an aliquot of PRP in an aggregometer cuvette at 37°C.
-
Add a low concentration of ADP (e.g., 2-5 µM) to induce reversible platelet aggregation.
-
-
Add this compound to Pre-formed Aggregates:
-
At a set time after the addition of ADP (e.g., 1 minute), add varying concentrations of this compound to the cuvette.
-
Continue to monitor the light transmittance. Disaggregation will be observed as a decrease in light transmittance (a return towards the baseline).
-
-
Quantify Disaggregation:
-
Compare the extent of light transmittance at a fixed time point (e.g., 4 minutes) after the addition of either this compound or a saline control.
-
Visualizations
References
- 1. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving this compound, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An additional mechanism of action of this compound: dispersal of newly formed platelet aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. globalrph.com [globalrph.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 7. The GP IIb/IIIa inhibitor this compound (ReoPro) decreases activation and interaction of platelets and leukocytes during in vitro cardiopulmonary bypass simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, this compound, and ticlopidine: continuous platelet inhibition by the combination of this compound and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disaggregation of in vitro preformed platelet-rich clots by this compound increases fibrin exposure and promotes fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. perfusion.com [perfusion.com]
- 12. ahajournals.org [ahajournals.org]
- 13. In vitro measurement of platelet glycoprotein IIb/IIIa receptor blockade by this compound: interindividual variation and increased platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Inhibition and reversal of platelet aggregation by alphaIIbbeta3 antagonists depends on the anticoagulant and flow conditions: differential effects of this compound and Lamifiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (Reopro) Platelet Inhibition Is Inversely Related to Platelet Concentration as Monitored by the Platelet Aggregometry Assay (PAA) [analyticalcontrols.com]
minimizing bleeding complications in animal studies with abciximab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing bleeding complications in animal studies involving abciximab. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to bleeding?
A1: this compound is a monoclonal antibody fragment that functions as a potent antiplatelet agent.[1] It binds to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[2][3][4] This receptor is crucial for platelet aggregation, the process by which platelets clump together to form a blood clot. By blocking the GP IIb/IIIa receptor, this compound prevents the binding of fibrinogen and von Willebrand factor, which are essential for platelet cross-linking and clot formation.[2][3][4] This inhibition of the final common pathway of platelet aggregation leads to a decreased ability to form clots, thereby increasing the risk of bleeding.[1]
Q2: How can I determine the optimal dose of this compound for my animal model to balance efficacy and bleeding risk?
A2: The optimal dose of this compound is species-specific and depends on the desired level of platelet inhibition. A general target is to achieve ≥80% blockade of GP IIb/IIIa receptors, which has been shown to be effective for antithrombotic effects.[2] It is crucial to perform dose-response studies in your specific animal model to determine the dose that achieves the desired antiplatelet effect without causing excessive bleeding. Monitoring platelet aggregation and bleeding time at different doses will help establish a therapeutic window for your experiments.
Q3: What are the most common signs of bleeding complications I should monitor for in my study animals?
A3: Careful observation of the animals is critical. Common signs of bleeding include:
-
Prolonged bleeding from injection or surgical sites.
-
Spontaneous hematoma formation.
-
Hematuria (blood in urine) or melena (black, tarry stools indicating gastrointestinal bleeding).
-
Pale mucous membranes, which may indicate internal bleeding.
-
Increased bleeding time as measured by standardized assays.
Q4: Are there any known reversal agents for this compound in case of severe bleeding?
A4: The primary and most effective method for reversing the effects of this compound is the transfusion of functional platelets.[2] In non-human primate studies, platelet transfusions have been shown to substantially reverse the inhibitory effects of this compound.[2] There is limited information on other specific pharmacological reversal agents for this compound in animal models.
Troubleshooting Guides
Issue: Excessive Bleeding During or After this compound Administration
Symptoms:
-
Uncontrolled bleeding from surgical or catheter insertion sites.
-
Rapidly expanding hematoma.
-
Signs of internal bleeding (e.g., pale gums, abdominal distension).
Possible Causes:
-
This compound Dose Too High: The administered dose may be causing excessive platelet inhibition for the specific animal or species.
-
Synergistic Effects with Other Medications: Concurrent administration of other anticoagulants (e.g., heparin) or antiplatelet agents (e.g., aspirin) can significantly increase bleeding risk.[5]
-
Underlying Coagulopathy: The animal may have a pre-existing, undiagnosed bleeding disorder.
-
Surgical Trauma: Excessive tissue damage during surgical procedures can exacerbate bleeding.
Troubleshooting Steps:
-
Immediate Action:
-
Apply direct pressure to any external bleeding sites.
-
Discontinue the this compound infusion immediately.
-
If applicable, stop the administration of any other anticoagulant or antiplatelet agents.
-
-
Assessment:
-
Quickly assess the animal's vital signs (heart rate, respiratory rate, mucous membrane color).
-
If possible, perform a rapid bleeding time assessment to gauge the severity of platelet dysfunction.
-
Collect a blood sample for a platelet count and coagulation panel if feasible.
-
-
Intervention:
-
Platelet Transfusion: If the bleeding is severe and uncontrolled, the administration of fresh, functional platelets is the most effective countermeasure.
-
Supportive Care: Provide intravenous fluids to maintain blood pressure and tissue perfusion. Keep the animal warm to prevent hypothermia, which can worsen coagulopathy.
-
-
Prevention of Future Occurrences:
-
Dose Adjustment: Re-evaluate the this compound dose. Consider a dose-reduction study to find the optimal balance for your model.
-
Review Concomitant Medications: Carefully consider the necessity and dosage of any other medications that affect hemostasis.
-
Pre-Screening: Screen animals for baseline coagulation parameters before initiating studies with potent antiplatelet agents.
-
Data Presentation
Table 1: this compound Dose-Response and Bleeding Time in Animal Models
| Animal Model | This compound Dose | Effect on Platelet Aggregation | Effect on Bleeding Time | Reference |
| Non-human Primate | 0.25 mg/kg bolus | ≥80% receptor blockade, full inhibition | Significantly prolonged | [2] |
| Canine | 10 µg/mL (in vitro) | - | Prolonged PFA-100 closure time | [6] |
| Canine | 20 µg/mL (in vitro) | - | Significantly prolonged PFA-100 closure time | [6] |
| Feline | Not specified | Significant inhibition | Significantly prolonged mucosal bleeding time | [7] |
| Humanized Mouse | Clinically relevant doses | >75% reduction in thrombus formation | - | [8] |
Note: Data on specific bleeding time prolongation in response to varying doses of this compound in many animal models is limited in the publicly available literature. The provided data is based on available in vitro and in vivo studies. Researchers should conduct pilot studies to determine the dose-response relationship in their specific model.
Experimental Protocols
Protocol 1: Buccal Mucosa Bleeding Time (BMBT) Assay
This protocol is adapted for use in canine and feline models to assess primary hemostasis.
Materials:
-
Spring-loaded BMBT device with a sterile blade
-
Gauze roll
-
Filter paper
-
Stopwatch
Procedure:
-
Position the animal in lateral recumbency. Sedation or light anesthesia may be necessary for restraint and to minimize stress-induced variations.
-
Gently fold the upper lip to expose the buccal mucosal surface.
-
Use the gauze roll to tie the upper lip in a raised position, ensuring it is snug but does not occlude blood flow.
-
Place the BMBT device firmly against the mucosal surface, avoiding any visible blood vessels.
-
Depress the trigger to make a standardized incision. Simultaneously, start the stopwatch.
-
Allow the blood to flow freely. Use the filter paper to blot the blood at the edge of the drop every 30 seconds. Be careful not to touch the incision itself, as this can dislodge the forming platelet plug.
-
Stop the timer when blood no longer stains the filter paper. This is the bleeding time.
-
Normal BMBT is typically less than 4 minutes in dogs and less than 2.5 minutes in cats.
Protocol 2: Tail Bleeding Assay (Rodent Model)
This protocol is a common method for assessing hemostasis in mice and rats.
Materials:
-
Sharp scalpel or razor blade
-
50 mL conical tube filled with 37°C saline
-
Stopwatch
-
Filter paper
Procedure:
-
Anesthetize the rodent according to your institution's approved protocol.
-
Place the animal in a prone position.
-
Carefully transect the distal 2-3 mm of the tail with a single, clean cut.
-
Immediately immerse the transected tail into the pre-warmed saline.
-
Start the stopwatch at the moment of immersion.
-
Observe for the cessation of bleeding, which is defined as no visible stream of blood for at least 30 seconds.
-
Record the time to cessation of bleeding. A cut-off time (e.g., 10-15 minutes) should be pre-determined, at which point the bleeding is stopped with gentle pressure.
Mandatory Visualizations
Caption: this compound's mechanism of action on the platelet GPIIb/IIIa receptor.
Caption: Troubleshooting workflow for managing excessive bleeding.
Caption: Relationship between this compound dose, platelet inhibition, and bleeding risk.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. globalrph.com [globalrph.com]
- 4. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 5. drugs.com [drugs.com]
- 6. The effects of cytochalasin D and this compound on hemostasis in canine whole blood assessed by thromboelastography and the PFA-100® platelet function analyzer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ReoPro (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. researchgate.net [researchgate.net]
impact of anticoagulants like heparin on abciximab's in vitro performance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vitro performance of abciximab, with a specific focus on the impact of anticoagulants like heparin.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected inhibition of platelet aggregation with this compound in our in vitro assays. What could be the cause?
A1: Several factors can contribute to reduced this compound efficacy in vitro. One common reason is the presence of unfractionated heparin (UFH) in the experimental setup. Studies have shown that therapeutic concentrations of UFH can increase platelet reactivity and attenuate the inhibitory effect of this compound, especially when this compound is used at concentrations that result in partial platelet inhibition.[1][2][3] This effect is particularly noticeable with weak agonists like low-dose ADP.[1]
Q2: How does unfractionated heparin (UFH) interfere with this compound's function?
A2: Unfractionated heparin can directly interact with platelets, leading to their activation.[2][4][5] This potentiation of platelet responsiveness is thought to occur through the αIIbβ3 receptor, the same target as this compound.[4] By promoting "outside-in" signaling through this receptor, heparin can counteract the inhibitory "inside-out" blockade by this compound.[4] This results in a reduced overall antiplatelet effect.
Q3: Is there a difference between unfractionated heparin (UFH) and low molecular weight heparin (LMWH) in their interaction with this compound?
A3: Yes, a significant difference has been observed. While UFH has been shown to attenuate this compound's antiplatelet effects, studies using low molecular weight heparins (LMWH) such as dalteparin and reviparin have not demonstrated this same interference.[2][6][7] Therefore, if your experimental design allows, using an LMWH instead of UFH may help avoid this confounding variable.
Q4: Does this compound itself have any anticoagulant properties?
A4: Yes, beyond its well-known antiplatelet aggregation effects, this compound has been shown to possess anticoagulant properties. It can reduce thrombin generation and decrease fibrin deposition.[8][9] This is an important consideration in experimental design and data interpretation, as it contributes to the overall antithrombotic effect.
Q5: How critical is the choice of assay for measuring this compound-induced platelet inhibition?
A5: The choice of assay is critical, as the quantification of platelet inhibition by this compound is highly assay-dependent.[6] Different methods, such as light transmission aggregometry, impedance aggregometry, and flow cytometry-based receptor occupancy assays, can yield different quantitative results for the same sample.[6] It is crucial to use a consistent and well-validated assay throughout your experiments and to be cautious when comparing results obtained with different methodologies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable or inconsistent platelet aggregation inhibition with this compound. | Presence of unfractionated heparin (UFH). | 1. If possible, replace UFH with a low molecular weight heparin (LMWH) like dalteparin or reviparin.[2][6][7]2. If UFH must be used, ensure consistent concentrations across all experiments.3. Consider increasing the this compound concentration to achieve >80% receptor blockade, as the attenuating effect of heparin is less pronounced at higher levels of inhibition. |
| Assay methodology. | 1. Ensure the chosen platelet aggregation assay is validated for use with this compound.2. Maintain consistency in assay parameters (e.g., agonist concentration, incubation times).3. Be aware that different assays can produce different quantitative results.[6] | |
| Unexpected platelet activation in control samples. | Heparin-induced platelet activation. | 1. Recognize that UFH can cause a low level of platelet activation even in the absence of other agonists.[1]2. Establish a baseline for platelet activation with heparin alone to correctly interpret the effects of this compound. |
| Discrepancy between receptor occupancy and functional platelet inhibition. | Heparin's effect on "outside-in" signaling. | 1. Heparin may not significantly affect this compound's binding to the GP IIb/IIIa receptor (receptor occupancy) but can still reduce the functional inhibition of aggregation.[1]2. It is recommended to use a functional assay, such as platelet aggregation, in conjunction with a binding assay for a complete picture of this compound's performance in the presence of heparin. |
Data Presentation
Table 1: Impact of Unfractionated Heparin (UFH) on this compound-Mediated Inhibition of Platelet Aggregation
| Agonist | This compound Alone (% Inhibition) | This compound + UFH (% Inhibition) | Reference |
| ADP (2 µM) | Not specified | Significantly lower than pre-heparin baseline | [1] |
| ADP (5 µM) | Not specified | Significantly lower than pre-heparin baseline | [1] |
| ADP (20 µM) | ~90% | ~90% (no significant change) | [1] |
| Collagen (5 µg/mL) | Not specified | Attenuated inhibition | [2] |
Note: The degree of attenuation by UFH is most prominent at sub-maximal levels of platelet inhibition by this compound.[1]
Table 2: Comparison of Unfractionated Heparin (UFH) and Low Molecular Weight Heparin (LMWH) on this compound's Effect
| Parameter | This compound + UFH | This compound + LMWH (Reviparin) | Reference |
| Fibrinogen Binding | Attenuated Inhibition | No significant attenuation | [2][7] |
| ADP-induced Aggregation | Attenuated Inhibition | No significant attenuation | [2][7] |
| Collagen-induced Aggregation | Attenuated Inhibition | No significant attenuation | [2][7] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP with the desired concentrations of this compound and/or heparin for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, collagen) and record the change in light transmission for a defined period. The percentage of aggregation is calculated relative to the PPP baseline.[10]
GP IIb/IIIa Receptor Occupancy Assay (Flow Cytometry)
-
Sample Preparation: Collect whole blood and incubate with this compound and/or heparin.
-
Staining: Add a fluorescently labeled antibody that binds to the GP IIb/IIIa receptor to both a control (no this compound) and a test sample.
-
Incubation: Incubate the samples in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity of the platelet population.
-
Calculation: The percentage of receptor occupancy is calculated by comparing the fluorescence intensity of the this compound-treated sample to the control sample.
Visualizations
References
- 1. Therapeutic heparin concentrations augment platelet reactivity: implications for the pharmacologic assessment of the glycoprotein IIb/IIIa antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic characterization of the interaction between this compound or tirofiban with unfractionated or a low molecular weight heparin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfractionated heparin reduces the anti-platelet effects of this compound but not eptifibatide during PCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heparin promotes platelet responsiveness by potentiating αIIbβ3-mediated outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jucvm.com [jucvm.com]
- 6. Quantification of this compound-induced platelet inhibition is assay dependent: a comparative study in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic characterization of the interaction between this compound or tirofiban with unfractionated or a low molecular weight heparin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of this compound during percutaneous coronary intervention reduces both ex vivo platelet thrombus formation and fibrin deposition: implications for a potential anticoagulant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits procoagulant activity but not the release reaction upon collagen- or clot-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to Validating Abciximab's Platelet Inhibition: LTA, VerifyNow™, and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abciximab, a potent antiplatelet agent, functions by blocking the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on platelets, thereby inhibiting the final common pathway of platelet aggregation.[1] Accurate and reliable measurement of its inhibitory effect is crucial in both clinical and research settings. This guide provides an objective comparison of three widely used functional assays for validating this compound's platelet inhibition: Light Transmission Aggregometry (LTA), the VerifyNow™ IIb/IIIa assay, and Flow Cytometry. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Quantitative Comparison of Platelet Inhibition Assays
The following table summarizes quantitative data on the assessment of platelet inhibition by this compound using LTA, VerifyNow™, and Flow Cytometry. The data is synthesized from multiple studies to provide a comparative overview.
| Assay | Principle | Key Parameter Measured | Typical % Inhibition after this compound Bolus (0.25 mg/kg) | Advantages | Limitations |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. | Maximal platelet aggregation (%) | >80% inhibition with ADP agonist[2] | Gold standard for platelet aggregation studies, provides detailed aggregation curves. | Labor-intensive, requires sample preparation (PRP), operator-dependent, poorly standardized.[3] |
| VerifyNow™ IIb/IIIa Assay | A whole-blood, point-of-care assay based on the ability of activated platelets to agglutinate fibrinogen-coated beads, measured by a turbidimetric optical detection system.[4][5] | Platelet Aggregation Units (PAU) or % Inhibition | Correlates well with LTA for this compound.[6] | Rapid results (<10 minutes), easy to use, requires no sample preparation, standardized. | Less detailed information than LTA, may overestimate inhibition for some small molecule inhibitors.[6] |
| Flow Cytometry | Measures the binding of fluorescently labeled antibodies to specific platelet surface markers to quantify receptor occupancy or the functional state of platelets. | GP IIb/IIIa receptor occupancy (%) or Fibrinogen binding inhibition (%) | >80% receptor blockade within 10 minutes.[7] | Provides detailed information on receptor blockade, can analyze subpopulations of platelets, high sensitivity. | Technically complex, requires specialized equipment and expertise, time-consuming.[8] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol is a generalized procedure for assessing this compound's effect on platelet aggregation.
a. Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 160g for 10 minutes to obtain platelet-rich plasma (PRP).[9]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2500g for 10 minutes to obtain platelet-poor plasma (PPP).[9]
-
Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP.
b. Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Add a baseline sample of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
To measure the effect of this compound, incubate PRP with the desired concentration of this compound prior to adding the agonist.
-
Add a platelet agonist (e.g., 20 µM ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of platelet aggregation is determined by the maximal change in light transmission.
VerifyNow™ IIb/IIIa Assay
This point-of-care assay simplifies the assessment of platelet inhibition.
a. Sample Collection:
-
Collect a whole blood sample in a 2 mL Greiner Bio-One partial-fill vacuette tube with 3.2% sodium citrate (blue top).[1]
-
It is recommended to draw a discard tube first.
-
Gently invert the sample tube at least 5 times to ensure proper mixing.[1]
b. Assay Procedure:
-
Follow the manufacturer's instructions for the VerifyNow™ instrument.
-
Insert the assay cartridge into the instrument.
-
Once prompted, insert the blood collection tube into the designated port.
-
The instrument automatically performs the analysis.
-
Results are typically displayed within 10 minutes as Platelet Aggregation Units (PAU) or percent inhibition.
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
This method allows for the direct measurement of this compound binding to its target receptor.
a. Sample Preparation and Staining:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or heparin).
-
Dilute a small volume (e.g., 3 µL) of whole blood with a suitable buffer (e.g., 30 µL Isoton II).[10]
-
Add a fluorescently labeled antibody that detects this compound (e.g., FITC-conjugated anti-mouse antibody if using the murine version) or a fluorescently labeled antibody that competes with this compound for the GP IIb/IIIa receptor.
-
To measure functional inhibition, a fluorescently labeled fibrinogen can be used after platelet activation with an agonist.[7]
-
Incubate the mixture in the dark for a specified time (e.g., 25 minutes).[10]
-
Fix the sample with a fixative solution (e.g., 1% paraformaldehyde).[10]
b. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the platelet population based on their forward and side scatter characteristics.
-
Measure the fluorescence intensity of the gated platelet population.
-
The percentage of platelets stained or the mean fluorescence intensity is used to determine the level of GP IIb/IIIa receptor blockade by this compound.
Visualizing the Pathways and Workflows
To further clarify the mechanism of this compound and the workflows of the discussed assays, the following diagrams are provided.
Caption: Mechanism of this compound Platelet Inhibition.
Caption: Experimental Workflow for LTA.
Caption: Experimental Workflow for VerifyNow™ Assay.
Caption: Experimental Workflow for Flow Cytometry.
References
- 1. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 5. bchcicu.org [bchcicu.org]
- 6. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving this compound, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, this compound, and ticlopidine: continuous platelet inhibition by the combination of this compound and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet function tests and flow cytometry to monitor antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of platelet function by this compound or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Abciximab with Platelets from Diverse Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of abciximab, a potent antiplatelet agent, with platelets from various animal species. The information presented is supported by experimental data to aid in the selection of appropriate animal models for preclinical research and drug development.
Summary of Cross-Reactivity Data
The cross-reactivity of this compound and its murine precursor, 7E3, with animal platelets is highly species-dependent. While significant reactivity is observed in non-human primates and canines, its efficacy is diminished or absent in other species such as felines and rodents. The following table summarizes the available quantitative and qualitative data on the binding and functional effects of this compound and its murine precursor on platelets from different animal species.
| Animal Species | Antibody Tested | Assay Type | Key Findings |
| Human | This compound | Radioligand Binding | High affinity binding to GPIIb/IIIa (Kd = 6.2 ± 2.7 nmol/L)[1] |
| This compound | Platelet Aggregation | IC50 for inhibition of ADP-induced aggregation: 1.25-2.3 µg/ml[2] | |
| Rhesus Monkey | This compound | Platelet Aggregation | Inhibition of platelet aggregation demonstrated[3] |
| Baboon | 7E3 F(ab')2 | Platelet Aggregation | Inhibition of platelet function observed[4] |
| Dog | 7E3 F(ab')2 | Platelet Aggregation | Inhibition of ex vivo platelet aggregation in response to ADP and arachidonic acid[5] |
| This compound | Platelet Function Analyzer (PFA-100) | Prolonged closure times, indicating inhibition of platelet aggregation under shear stress[6] | |
| Cat | This compound | Arterial Injury Model | Inhibition of platelet function and thrombus formation in vivo[7] |
| This compound | Impedance Aggregometry | No identifiable antiplatelet effect in vitro[8] | |
| Rat | Murine 7E3 IgG | Flow Cytometry & ELISA | Cross-reactivity demonstrated with an apparent affinity (KA) of 1.2 ± 0.2 x 10(7) M(-1)[1] |
| Mouse | This compound | In vivo thrombosis model | Ineffective in preventing aggregation of mouse platelets[9] |
| Guinea Pig | Murine 7E3 IgG | Cell Binding | Low affinity binding[1] |
| Rabbit | Murine 7E3 IgG | Cell Binding | No binding observed[1] |
| Cow (Bovine) | Murine 7E3 IgG | Cell Binding | No binding observed[1] |
Signaling Pathway of this compound's Mechanism of Action
This compound is a Fab fragment of a chimeric human-murine monoclonal antibody that targets the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[6] By binding to this receptor, this compound sterically hinders the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation. This blockade of the final common pathway of platelet aggregation prevents the formation of thrombi.
Caption: this compound blocks the activated GPIIb/IIIa receptor, preventing platelet aggregation.
Experimental Workflow for Assessing Cross-Reactivity
A typical workflow to determine the cross-reactivity of this compound with platelets from a new animal species involves a combination of binding and functional assays.
Caption: Workflow for evaluating this compound's cross-reactivity with animal platelets.
Experimental Protocols
Flow Cytometry for this compound Binding
This protocol is designed to assess the binding of this compound to platelets from different animal species.
Objective: To determine if this compound binds to the surface of platelets from a given animal species and to quantify the binding affinity.
Materials:
-
Whole blood from the test animal species anticoagulated with acid-citrate-dextrose (ACD) or citrate.
-
This compound.
-
Fluorescently labeled secondary antibody that recognizes the murine component of this compound (e.g., FITC-conjugated anti-mouse IgG).
-
Phosphate-buffered saline (PBS).
-
Bovine serum albumin (BSA).
-
Flow cytometer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Count the platelets in the PRP and adjust the concentration to a standard value (e.g., 2-3 x 10^8 platelets/mL) with platelet-poor plasma (PPP) or a suitable buffer.
-
Incubation with this compound: Incubate a fixed volume of the adjusted PRP with varying concentrations of this compound for a set time (e.g., 30 minutes) at room temperature. Include a control sample with no this compound.
-
Washing: Wash the platelets by adding PBS, followed by centrifugation and removal of the supernatant. This step removes unbound this compound.
-
Secondary Antibody Staining: Resuspend the platelet pellet in a solution containing the fluorescently labeled secondary antibody. Incubate in the dark for a specified period (e.g., 30 minutes).
-
Final Wash and Resuspension: Wash the platelets again to remove unbound secondary antibody and resuspend them in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Measure the mean fluorescence intensity (MFI) of the platelet population for each this compound concentration.
-
Data Analysis: Plot the MFI against the this compound concentration. The binding affinity (Kd) can be calculated by fitting the data to a saturation binding curve.
Platelet Aggregation Assay
This protocol evaluates the functional effect of this compound on platelet aggregation in response to various agonists.
Objective: To determine if this compound inhibits agonist-induced platelet aggregation in a specific animal species and to calculate the IC50 value.
Materials:
-
Platelet-Rich Plasma (PRP) from the test animal species.
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
This compound.
-
Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, thrombin receptor activator peptide (TRAP)).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP from anticoagulated whole blood as described in the flow cytometry protocol.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubation with this compound: Place a known volume of PRP in a cuvette with a stir bar. Add varying concentrations of this compound or a vehicle control and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiation of Aggregation: Add a specific concentration of a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of this compound. Calculate the percentage of inhibition relative to the control. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The chimeric monoclonal antibody this compound: a systematic review of its safety in contemporary practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antiplatelet effect of YM337 and this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an updated review of its therapeutic use in patients with ischaemic heart disease undergoing percutaneous coronary revascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet monoclonal F(ab')2 antibody directed against the platelet GPIIb/IIIa receptor complex prevents coronary artery thrombosis in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombocytopenia after second exposure to this compound is caused by antibodies that recognize this compound-coated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (c7E3 Fab). A review of its pharmacology and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interspecies comparison of the antiplatelet, antithrombotic, and hemorrhagic effects of SR 121566A, a novel nonpeptide GP IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Abciximab Binding to Activated Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of abciximab's binding characteristics to activated platelets against other therapeutic alternatives. The information is supported by experimental data to assist in research and development decisions.
This compound (ReoPro®) is the Fab fragment of a chimeric human-murine monoclonal antibody, 7E3.[1] It functions as a potent antiplatelet agent by binding with high affinity to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on human platelets.[1] This action inhibits platelet aggregation by preventing fibrinogen, von Willebrand factor, and other adhesive molecules from binding to these receptors.[1] this compound is also known to bind to the vitronectin (αvβ3) receptor, which is expressed on platelets, endothelial cells, and smooth muscle cells.[1][2]
Quantitative Binding Analysis of GPIIb/IIIa Inhibitors
The efficacy of GPIIb/IIIa inhibitors is intrinsically linked to their binding affinity and the extent of receptor blockade on activated platelets. The following tables summarize key quantitative data for this compound and its small-molecule competitors, eptifibatide and tirofiban.
| Parameter | This compound | Eptifibatide | Tirofiban | Reference |
| Target Receptor(s) | GPIIb/IIIa, αvβ3, Mac-1 | GPIIb/IIIa | GPIIb/IIIa | [2][3][4] |
| Binding Affinity (KD) | ~5-10 nmol/L (to GPIIb/IIIa & αvβ3) | 120 nM | Not specified | [3][5] |
| Binding Characteristics | High affinity, low dissociation constant | Low affinity, competitive, reversible | Low affinity, competitive, reversible | [5] |
| Receptor Blockade for Max Inhibition | ≥ 80% | Not specified | Not specified | [6] |
| Molecules Bound per Platelet | 13,300 to 29,100 (8-15 days post-treatment) | Not specified | Not specified | [7] |
Table 1: Comparative Binding Characteristics of GPIIb/IIIa Inhibitors.
| Time Point | This compound (% Receptor Blockade) | Reference |
| 10 minutes post-infusion | 86.2 ± 10.3% | [8] |
| 12 hours post-infusion | 85.8 ± 7.1% | [8] |
| 24 hours post-infusion | 74.6 ± 16.2% | [8] |
| 48 hours post-infusion | 66.8 ± 14.9% | [8] |
| 72 hours post-infusion | 60.5 ± 16.7% | [8] |
| 96 hours post-infusion | 49.4 ± 17.8% | [8] |
| 120 hours post-infusion | 35.8 ± 16.4% | [8] |
| 144 hours post-infusion | 29.9 ± 15.3% | [8] |
Table 2: Duration of GPIIb/IIIa Receptor Blockade by this compound Following a Standard Dosing Regimen.
Signaling Pathway of Platelet Activation and this compound Inhibition
Platelet activation is a complex process initiated by agonists such as ADP, thrombin, and collagen. This leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. This compound exerts its effect by sterically hindering this binding.
Platelet activation and this compound's mechanism of action.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from flow cytometry and radiometric binding assays. Below are detailed methodologies for these key experiments.
Flow Cytometry for Quantifying this compound Binding
This method measures the amount of this compound bound to the platelet surface.
Objective: To quantify the number of this compound molecules bound per platelet and the percentage of receptor blockade.
Materials:
-
Whole blood or platelet-rich plasma (PRP)
-
This compound
-
FITC-labeled anti-abciximab antibody (or other secondary antibody)
-
Phosphate-buffered saline (PBS)
-
1% Formalin
-
Flow cytometer
Procedure:
-
Sample Preparation: Platelets are incubated with varying concentrations of unlabeled this compound for 30 minutes at room temperature.[7]
-
Washing: Platelets are washed twice with PBS to remove unbound this compound and then resuspended in autologous platelet-poor plasma.[7]
-
Staining: A fluorescently labeled secondary antibody that specifically binds to this compound (e.g., FITC-conjugated anti-abciximab) is added to the samples.[7]
-
Fixation: After a short incubation, the cells are fixed with 1% formalin.[7]
-
Data Acquisition: Samples are analyzed on a flow cytometer to determine the median fluorescence intensity (MFI), which correlates with the amount of bound this compound.[7]
-
Quantification: A standard curve is generated using known quantities of FITC-labeled this compound to convert MFI values into the number of molecules bound per platelet.[7]
Experimental workflow for flow cytometry analysis.
Radiometric Receptor Blockade Assay
This assay provides a direct measure of GPIIb/IIIa receptor occupancy by this compound.
Objective: To determine the percentage of GPIIb/IIIa receptors blocked by this compound.
Materials:
-
Platelet-rich plasma (PRP)
-
125I-labeled this compound
-
Unlabeled this compound
-
Prostaglandin E1
-
Apyrase
-
Gamma counter
Procedure:
-
Incubation: PRP samples are incubated with varying concentrations of 125I-labeled this compound or an equivalent concentration of unlabeled this compound for 30 minutes at room temperature.[7]
-
Separation: To separate platelet-bound from free 125I-abciximab, prostaglandin E1 and apyrase are added, and the platelets are centrifuged.[7]
-
Measurement: The radioactivity of the platelet pellet is measured using a gamma counter to quantify the amount of bound 125I-abciximab.[7]
-
Calculation of Receptor Blockade: The percentage of receptor blockade is calculated by comparing the binding of 125I-abciximab in the presence and absence of unlabeled this compound.
Experimental workflow for radiometric binding assay.
Comparison with Alternatives
Studies comparing this compound with eptifibatide and tirofiban have shown that while all three are effective at inhibiting platelet aggregation, their pharmacokinetic and pharmacodynamic profiles differ.[9] this compound exhibits a prolonged receptor blockade due to its slow dissociation rate.[7] In contrast, eptifibatide and tirofiban are small-molecule inhibitors with more rapid on- and off-rates, leading to a shorter duration of action.[5] The choice of agent may therefore depend on the specific clinical scenario and desired duration of antiplatelet effect. At recommended doses, this compound, tirofiban, and eptifibatide have been shown to achieve similar levels of platelet aggregation inhibition.[9]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Binding of this compound to alpha V beta 3 and activated alpha M beta 2 receptors: with a review of platelet-leukocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Monograph: this compound (ReoPro) [ebmconsult.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, this compound, and ticlopidine: continuous platelet inhibition by the combination of this compound and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplatelet effects of this compound, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Abciximab and Other Glycoprotein IIb/IIIa Inhibitors in Research
In the landscape of antiplatelet therapy, glycoprotein (GP) IIb/IIIa inhibitors are a critical class of drugs, particularly in the context of cardiovascular research and clinical applications. This guide provides a detailed comparison of abciximab against other prominent GP IIb/IIIa inhibitors, namely tirofiban and eptifibatide, with a focus on their performance in research settings, supported by experimental data.
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Glycoprotein IIb/IIIa receptor antagonists function by inhibiting the final common pathway of platelet aggregation.[1][2][3] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF), leading to platelet cross-linking and thrombus formation.[4][5] this compound, eptifibatide, and tirofiban all target this receptor, but through different binding mechanisms and with varying pharmacological properties.[4][6]
This compound, a chimeric human-mouse monoclonal antibody fragment, binds irreversibly to the GP IIb/IIIa receptor.[2][4] In contrast, tirofiban and eptifibatide are synthetic, small-molecule inhibitors that act as reversible, competitive antagonists.[2][4] These structural and kinetic differences are believed to contribute to their distinct clinical and experimental profiles.[7]
Comparative Efficacy: Insights from Clinical Trials
Head-to-head comparisons and meta-analyses of clinical trials provide valuable data on the relative efficacy of these inhibitors. While some studies suggest similar levels of platelet aggregation inhibition at currently recommended doses, others highlight significant differences in clinical outcomes.[7][8]
A meta-analysis of eight randomized, placebo-controlled trials involving 14,644 patients undergoing percutaneous coronary intervention (PCI) revealed that only this compound was associated with a reduction in myocardial infarction.[7] Conversely, both this compound and the small-molecule inhibitors (eptifibatide and tirofiban) were shown to reduce the need for urgent revascularization.[7]
| Outcome | This compound vs. Placebo | Eptifibatide/Tirofiban vs. Placebo |
| Myocardial Infarction | 4.3% vs. 8.5% (OR 0.49)[7] | No significant effect (OR 0.85)[7] |
| Urgent Revascularization | 2.7% vs. 6.2% (OR 0.42)[7] | 4.2% vs. 5.5% (OR 0.76)[7] |
| Mortality | No significant reduction[7] | No significant reduction[7] |
| OR: Odds Ratio |
Another meta-analysis focusing on patients with ST-elevation myocardial infarction (STEMI) treated with primary PCI found no significant difference in the combined endpoint of death and nonfatal reinfarction between the small-molecule inhibitors and this compound at 30 days.[9]
| Outcome (30 days) | Small Molecules (Eptifibatide/Tirofiban) | This compound | Odds Ratio (95% CI) |
| Death and Nonfatal Reinfarction | 4.6% | 4.5% | 0.99 (0.78 to 1.27)[9] |
| CI: Confidence Interval |
Safety Profile: Bleeding Complications
A primary concern with potent antiplatelet agents is the risk of bleeding. The aforementioned meta-analysis of eight trials indicated that only this compound-treated patients had an increased risk of major bleeding compared to placebo.[7]
| Outcome | This compound vs. Placebo | Eptifibatide/Tirofiban vs. Placebo |
| Major Bleeding | 5.8% vs. 3.8% (OR 1.53)[7] | No significant effect (5.0% vs. 4.3%; OR 1.19)[7] |
However, a meta-analysis of five randomized controlled trials directly comparing this compound to small-molecule inhibitors in patients undergoing primary PCI found no statistically significant difference in major or minor bleeding events at 30 days.[10][11]
| Outcome (30 days) | Small Molecules (Eptifibatide/Tirofiban) | This compound | Odds Ratio (95% CI) |
| Major Bleeding | 1.7% | 1.3% | 1.21 (0.58 to 2.49)[10] |
| Minor Bleeding | 3.4% | 4.5% | 0.75 (0.48 to 1.17)[10] |
Pharmacodynamics and Platelet Inhibition
Studies evaluating the pharmacodynamic profiles of these drugs have revealed differences in the onset and consistency of platelet inhibition. The COMPARE trial randomized patients with acute coronary syndromes undergoing PCI to receive this compound, eptifibatide, or tirofiban.[12][13][14]
The study found that the eptifibatide regimen inhibited platelet aggregation most consistently throughout the early and late periods.[12][13] In contrast, the this compound regimen showed increasingly varied anti-aggregatory effects during continued infusion for ≥4 hours.[12][13]
| Time Point | Platelet Aggregation Inhibition |
| Early (15-30 mins) | Eptifibatide and this compound showed greater inhibition than Tirofiban (RESTORE regimen).[12][13] |
| Late (4-12 hours) | Eptifibatide and Tirofiban regimens markedly inhibited platelet aggregation.[14] this compound showed diminished and more variable inhibition.[12][14] |
Experimental Protocols
Platelet Aggregation Measurement (COMPARE Trial)[12][13]
-
Objective: To compare the anti-aggregatory effects of this compound, eptifibatide, and tirofiban.
-
Method: Turbidimetric aggregometry.
-
Procedure:
-
Blood samples were collected at baseline and at 15 and 30 minutes (early), and 4, 12, and 18-24 hours (late) after drug initiation.
-
Platelet-rich plasma was prepared by centrifugation.
-
Platelet aggregation was induced by adding 20 μmol/L of adenosine diphosphate (ADP).
-
The change in light transmittance through the platelet suspension was measured over time to quantify aggregation.
-
Anticoagulants used were D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) and citrate.
-
In Vitro Dose-Response Assessment[15]
-
Objective: To assess the concentration-response to this compound and eptifibatide using various platelet function tests.
-
Methods:
-
Aggregometry:
-
Whole blood from healthy donors was spiked with increasing concentrations of this compound or eptifibatide.
-
Platelet-rich plasma was prepared using either sodium citrate or hirudin as an anticoagulant.
-
Aggregation was induced with ADP or collagen.
-
-
Flow Cytometry: Fibrinogen binding or PAC-1 expression was measured.
-
Rapid Platelet Function Analyzer (RPFA).
-
-
Data Analysis: Dose-response curves were established using a sigmoidal Imax model to determine IC50 values (the concentration of an inhibitor where the response is reduced by half).
Conclusion
The choice between this compound and other GP IIb/IIIa inhibitors in a research setting depends on the specific experimental objectives. This compound, with its irreversible binding and potential for greater reduction in certain ischemic events, may be suitable for studies investigating long-term outcomes. However, this may come at the cost of an increased bleeding risk in some patient populations. The synthetic inhibitors, eptifibatide and tirofiban, offer reversible and more consistent platelet inhibition, which might be advantageous in experimental models requiring a predictable and stable antiplatelet effect. The detailed experimental protocols and comparative data presented in this guide can aid researchers in selecting the most appropriate inhibitor for their studies and in designing robust experimental setups.
References
- 1. droracle.ai [droracle.ai]
- 2. picmonic.com [picmonic.com]
- 3. Gp i ib final | PPTX [slideshare.net]
- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Meta-analysis of effectiveness and safety of this compound versus eptifibatide or tirofiban in percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiplatelet effects of this compound, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison by meta-analysis of eptifibatide and tirofiban to this compound in patients with ST-elevation myocardial infarction treated with primary percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A comparison of this compound and small-molecule glycoprotein IIb/IIIa inhibitors in patients undergoing primary percutaneous coronary intervention: a meta-analysis of contemporary randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Randomized COMparison of platelet inhibition with this compound, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Comparative Efficacy of Abciximab in Arterial Versus Venous Thrombosis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antithrombotic agents in different vascular environments is paramount. This guide provides a comparative analysis of Abciximab's efficacy in established preclinical models of arterial and venous thrombosis, supported by experimental data and detailed methodologies.
This compound, a potent inhibitor of the platelet glycoprotein IIb/IIIa receptor, has been extensively studied for its role in preventing arterial thrombosis, particularly in the context of coronary interventions. However, its comparative efficacy in venous thrombosis, which is characterized by a different thrombus composition, is less understood. This guide synthesizes the available preclinical data to offer a comparative perspective.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's effect on key thrombotic parameters in both arterial and venous thrombosis models. It is important to note that while data for arterial models are more robust, data for venous models are limited, and some values are extrapolated based on the known mechanism of action of this compound and the composition of venous thrombi.
Table 1: Comparative Efficacy of this compound in Arterial vs. Venous Thrombosis Models
| Parameter | Arterial Thrombosis Model (Ferric Chloride-Induced) | Venous Thrombosis Model (Stasis-Induced) | Source(s) |
| Primary Mechanism of Thrombosis | Platelet adhesion and aggregation at the site of endothelial injury under high shear stress. | Stasis of blood flow and hypercoagulability, leading to fibrin and red blood cell-rich thrombus formation. | [1][2] |
| Thrombus Composition | Platelet-rich ("white thrombus") | Fibrin and red blood cell-rich ("red thrombus") | [1] |
| Effect of this compound on Thrombus Size/Weight | Significant reduction in thrombus area (up to 58% reduction) and platelet aggregate area (up to 89% reduction). | Data not available from direct comparative studies. Efficacy is presumed to be lower due to the less prominent role of platelet aggregation in the initial formation of venous thrombi. | [3][4] |
| Effect of this compound on Thrombus Composition | Marked decrease in platelet aggregates. | Limited data. May have a modest effect on the platelet component of venous thrombi. | [3] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to facilitate the replication and further investigation of this compound's effects.
Arterial Thrombosis Model: Ferric Chloride-Induced Injury
This model is widely used to induce platelet-rich arterial thrombosis.
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery.
-
The artery is carefully dissected from the surrounding tissues.
-
A small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 10-35%) is applied to the adventitial surface of the artery for a defined period (e.g., 10 minutes).
-
The filter paper is then removed, and the incision is closed.
-
-
Thrombus Evaluation:
-
After a set period (e.g., 60 minutes), the carotid artery segment is excised.
-
The thrombus is carefully separated from the vessel wall and its wet weight is determined.
-
For histological analysis, the arterial segment containing the thrombus is fixed in 10% buffered formalin, embedded in paraffin, and sectioned. Sections are then stained with hematoxylin and eosin (H&E) or specific stains for platelets and fibrin.
-
-
This compound Administration: this compound is typically administered as an intravenous bolus prior to the induction of thrombosis.
Venous Thrombosis Model: Stasis-Induced Thrombosis (Ligation Model)
This model is a standard method for inducing fibrin and red blood cell-rich venous thrombi.
-
Animal Model: Male Wistar rats (250-300g) are frequently used.
-
Anesthesia: Animals are anesthetized as described for the arterial model.
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the inferior vena cava (IVC).
-
The IVC is carefully dissected from the surrounding tissues.
-
All side branches of a segment of the IVC are ligated with fine suture material.
-
A ligature is then placed at the proximal and distal ends of the isolated IVC segment to induce complete stasis.
-
-
Thrombus Evaluation:
-
After a predetermined period of stasis (e.g., 2-6 hours), the ligated IVC segment is excised.
-
The thrombus is carefully extracted from the vein, and its wet weight is measured.[5]
-
For histological examination, the vein segment with the thrombus is processed as described for the arterial model. Stains are used to visualize fibrin, red blood cells, and platelets.[2][6]
-
-
This compound Administration: this compound would be administered intravenously prior to the ligation of the IVC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Discussion and Future Directions
The available evidence strongly supports the efficacy of this compound in preventing arterial thrombosis in preclinical models, which is consistent with its clinical use. The primary mechanism of action, inhibition of platelet aggregation via blockade of the GPIIb/IIIa receptor, is highly relevant in the platelet-driven process of arterial thrombus formation.
In contrast, the role of this compound in venous thrombosis is less clear due to a paucity of direct experimental evidence. Venous thrombi are predominantly composed of fibrin and red blood cells, with platelets playing a less central role in their initial formation compared to arterial thrombi.[1] Therefore, while this compound may have some effect on the platelet component of venous thrombi, its overall impact on thrombus size and formation is likely to be less pronounced than in the arterial circulation.
This comparative guide highlights a significant gap in the literature regarding the efficacy of potent antiplatelet agents like this compound in venous thrombosis models. Future research should focus on direct, head-to-head comparisons of this compound in both arterial and venous thrombosis models to provide a more complete understanding of its therapeutic potential across different thrombotic pathologies. Such studies would be invaluable for guiding the development of novel antithrombotic strategies.
References
- 1. IQCA-TAVV: To explore the effect of P-selectin, GPIIb/IIIa, IL-2, IL-6 and IL-8 on deep venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of this compound during percutaneous coronary intervention reduces both ex vivo platelet thrombus formation and fibrin deposition: implications for a potential anticoagulant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits procoagulant activity but not the release reaction upon collagen- or clot-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Assessment of histological characteristics, imaging markers, and rt-PA susceptibility of ex vivo venous thrombi - PMC [pmc.ncbi.nlm.nih.gov]
Abciximab's Anti-Inflammatory Properties: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory properties of abciximab, a glycoprotein (GP) IIb/IIIa receptor antagonist, with other alternatives. The information is supported by experimental data to assist in the evaluation of its therapeutic potential beyond its well-established antiplatelet effects.
Executive Summary
This compound, a Fab fragment of a chimeric human-murine monoclonal antibody, is widely recognized for its potent inhibition of platelet aggregation. However, a growing body of in vitro evidence reveals that this compound possesses significant anti-inflammatory properties. These effects are primarily mediated through its interaction with receptors on both platelets and leukocytes, leading to a reduction in the cellular interactions and inflammatory signaling that are hallmarks of the inflammatory response. This guide delves into the experimental data that substantiates these claims, offering a comparative perspective and detailed methodologies for researchers.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been evaluated in vitro, primarily focusing on its ability to modulate platelet-leukocyte interactions and the release of inflammatory mediators. While direct comparative studies with classic anti-inflammatory drugs are limited, comparisons with other GPIIb/IIIa inhibitors highlight the unique pleiotropic effects of this compound.
Inhibition of Platelet-Leukocyte Aggregation
Platelet-leukocyte aggregates are key contributors to inflammation and thrombosis. This compound has been shown to be highly effective in reducing the formation of these aggregates. This effect is largely attributed to its ability to block the GPIIb/IIIa receptor on platelets, which is crucial for platelet activation and subsequent binding to leukocytes. Furthermore, this compound's interaction with the Mac-1 (CD11b/CD18) receptor on leukocytes directly interferes with the adhesion process.
| Treatment | Agonist | P-selectin Expression (% of control) | Platelet-Leukocyte Aggregates (% of control) | Reference |
| This compound | ADP | Significantly Reduced | Significantly Reduced | [1][2] |
| This compound | Thrombin | Significantly Reduced | Significantly Reduced | [2] |
| Eptifibatide | ADP | Reduced | Reduced | [3][4] |
| Tirofiban | ADP | Reduced | Reduced | [3][4] |
Reduction of P-selectin Expression
P-selectin is a cell adhesion molecule stored in the alpha-granules of platelets and is rapidly translocated to the cell surface upon activation. It plays a critical role in the initial tethering of leukocytes to activated platelets and endothelium. In vitro studies have consistently demonstrated that this compound significantly inhibits P-selectin expression on the surface of activated platelets.[1]
| Treatment | Agonist | P-selectin Positive Platelets (%) | Reference |
| Control | ADP | 46.2 ± 6.0 | [1] |
| This compound (3-5 µg/mL) | ADP | 27.4 ± 7.0 | [1] |
| Control | Thrombin | 77.7 ± 11.8 | [1] |
| This compound (3-5 µg/mL) | Thrombin | 40.2 ± 3.6 | [1] |
Inhibition of Neutrophil Activation and Degranulation
This compound has been shown to attenuate the activation of neutrophils, a key event in the inflammatory cascade. A primary marker of neutrophil activation is the release of polymorphonuclear (PMN) elastase from azurophilic granules. In vitro experiments using models of cardiopulmonary bypass have shown that this compound significantly inhibits the release of PMN-elastase.[1]
| Condition | PMN-Elastase Concentration (ng/mL) | Reference |
| Baseline | Undetectable | [1] |
| Control (after circulation) | Significantly Increased | [1] |
| This compound (after circulation) | Significantly Lower than Control | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves interactions with several key cell surface receptors.
One of the primary mechanisms is the blockade of the GPIIb/IIIa receptor on platelets. This not only prevents platelet aggregation but also reduces the activation-dependent expression of P-selectin, thereby limiting the initial attachment of leukocytes.
Beyond its effects on platelets, this compound directly interacts with leukocytes. It binds to the Mac-1 (CD11b/CD18) integrin on neutrophils and monocytes.[5] This interaction inhibits the binding of pro-inflammatory ligands such as fibrinogen and intercellular adhesion molecule-1 (ICAM-1) to Mac-1, thereby reducing leukocyte adhesion and transmigration.[5] Furthermore, the binding of this compound to Mac-1 is thought to interfere with downstream signaling pathways that lead to the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.
This compound also binds to the vitronectin receptor (αvβ3) on endothelial cells and smooth muscle cells.[6][7] This interaction may contribute to its anti-inflammatory and anti-proliferative effects within the vasculature.
Figure 1: this compound's dual inhibitory action on platelet and leukocyte signaling pathways.
Experimental Workflows
The following diagram outlines a general workflow for the in vitro evaluation of the anti-inflammatory properties of a test compound like this compound.
Figure 2: Experimental workflow for in vitro anti-inflammatory evaluation.
Experimental Protocols
Platelet-Leukocyte Aggregation Assay
Objective: To quantify the effect of this compound on the formation of platelet-leukocyte aggregates in whole blood.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Test compound: this compound.
-
Agonist: Adenosine diphosphate (ADP) or Thrombin.
-
Fluorescently labeled antibodies: Anti-CD41 (platelet marker), Anti-CD45 (pan-leukocyte marker), Anti-CD14 (monocyte marker), Anti-CD15 (neutrophil marker).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Dilute whole blood with PBS.
-
Add the test compound (this compound at desired concentrations) or vehicle control and incubate.
-
Add the agonist (e.g., ADP) to induce platelet activation and incubate.
-
Add the cocktail of fluorescently labeled antibodies and incubate in the dark.
-
Fix the cells with a fixative solution.
-
Acquire samples on a flow cytometer.
-
Gate on the leukocyte populations (neutrophils and monocytes) based on their forward and side scatter characteristics and CD45 expression.
-
Quantify the percentage of CD41-positive leukocytes, which represent platelet-leukocyte aggregates.
P-selectin Expression Assay
Objective: To measure the effect of this compound on the surface expression of P-selectin on activated platelets.
Materials:
-
Freshly drawn human whole blood or isolated platelets.
-
Test compound: this compound.
-
Agonist: ADP or Thrombin.
-
Fluorescently labeled antibodies: Anti-CD61 (platelet marker) and Anti-CD62P (P-selectin).
-
PBS.
-
Fixative solution.
-
Flow cytometer.
Procedure:
-
Incubate whole blood or isolated platelets with the test compound (this compound) or vehicle control.
-
Add the agonist to stimulate platelet activation.
-
Add the fluorescently labeled antibodies (Anti-CD61 and Anti-CD62P) and incubate in the dark.
-
Fix the cells.
-
Acquire samples on a flow cytometer.
-
Gate on the platelet population based on CD61 expression.
-
Determine the percentage of platelets positive for P-selectin (CD62P) and the mean fluorescence intensity.[8][9][10][11]
PMN Elastase Release Assay
Objective: To quantify the effect of this compound on the release of elastase from activated polymorphonuclear leukocytes.
Materials:
-
Isolated human polymorphonuclear leukocytes (neutrophils).
-
Test compound: this compound.
-
Stimulus (e.g., Phorbol myristate acetate - PMA, or opsonized zymosan).
-
Commercially available PMN Elastase ELISA kit.[12][13][14][15][16]
-
Cell culture medium.
-
Microplate reader.
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the isolated neutrophils with the test compound (this compound) or vehicle control.
-
Stimulate the neutrophils with an appropriate stimulus (e.g., PMA).
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant.
-
Perform the PMN Elastase ELISA on the supernatant according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of PMN elastase released.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Randomized COMparison of platelet inhibition with this compound, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison by meta-analysis of eptifibatide and tirofiban to this compound in patients with ST-elevation myocardial infarction treated with primary percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GP IIb/IIIa inhibitor this compound (c7E3) inhibits the binding of various ligands to the leukocyte integrin Mac-1 (CD11b/CD18, alphaMbeta2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound (ReoPro, chimeric 7E3 Fab) demonstrates equivalent affinity and functional blockade of glycoprotein IIb/IIIa and alpha(v)beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. "PMN-elastase assay": enzyme immunoassay for human polymorphonuclear elastase complexed with alpha 1-proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human PMN (Neutrophil) Elastase ELISA Kit (BMS269) - Invitrogen [thermofisher.com]
- 15. mybiosource.com [mybiosource.com]
- 16. content.abcam.com [content.abcam.com]
Safety Operating Guide
Proper Disposal of Abciximab: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of abciximab is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, aligning with environmental regulations and safety protocols.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure safety.
Required Personal Protective Equipment:
-
Gloves: Impervious protective gloves are recommended.
-
Eye Protection: Safety goggles or glasses should be worn to avoid eye contact.
-
Lab Coat: A standard lab coat should be worn to protect skin and clothing.
Handling Guidelines:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Work in a well-ventilated area to prevent the inhalation of any aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the material.[1]
II. This compound Waste Segregation and Storage
Proper segregation and storage of this compound waste are the first steps in the disposal process.
| Waste Type | Container Requirement | Storage Conditions |
| Unused or Expired this compound | Original vial or a clearly labeled, sealed, and leak-proof container. | Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[2] |
| Contaminated Labware (e.g., vials, syringes, pipette tips) | Sharps container for needles and a designated, labeled biohazard waste container for other contaminated items. | Store in a secure area designated for pharmaceutical waste. |
| Spill Cleanup Materials | Sealed, labeled container for hazardous waste. | Store separately from other waste streams. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation.
-
Don PPE: Wear the required personal protective equipment.
-
Contain the Spill: For liquid spills, absorb the material using an inert absorbent material such as sand or vermiculite.[1]
-
Clean the Area: Decontaminate the spill surface with soap and water or another appropriate cleaning agent.[1]
-
Dispose of Cleanup Materials: Collect all contaminated materials in a sealed, labeled container for hazardous waste.
IV. Disposal Procedure
The disposal of this compound must comply with all federal, state, and local environmental regulations.[1][2][3] The primary recommended method of disposal is through a licensed professional waste disposal service.
Procedural Steps for Disposal:
-
Package the Waste: Ensure all this compound waste is securely packaged in the appropriate, labeled containers as described in Section II.
-
Contact a Licensed Waste Disposal Service: Engage a certified vendor that specializes in pharmaceutical or biomedical waste disposal.
-
Follow Vendor Instructions: Adhere to the specific instructions provided by the disposal service regarding packaging, labeling, and pickup.
-
Incineration: The standard method for the final disposal of this compound is chemical incineration with an afterburner and scrubber.[1] This should be carried out by the licensed disposal facility.
-
Maintain Records: Keep detailed records of all disposed this compound, including quantities, dates, and the name of the disposal service.
Important Note: It is crucial to not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[4][5]
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
